2,6-Di-O-methyl-beta-cyclodextrin
Description
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311203 | |
| Record name | Di-O-methyl-β-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51166-71-3 | |
| Record name | Di-O-methyl-β-cyclodextrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-O-methyl-β-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Di-O-methyl-beta-cyclodextrin for Researchers, Scientists, and Drug Development Professionals
An Overview of a Versatile Excipient in Modern Pharmaceutics
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility and alters its inclusion complexation characteristics compared to its parent molecule. This modification has established DIMEB as a valuable excipient in the pharmaceutical industry, primarily for its ability to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3][4][5] This technical guide provides a comprehensive overview of DIMEB, including its physicochemical properties, synthesis, experimental protocols for its use, and its effects on cellular signaling pathways.
Physicochemical Properties
The utility of this compound in pharmaceutical formulations is largely dictated by its distinct physicochemical properties. The methylation of the hydroxyl groups on the beta-cyclodextrin molecule significantly impacts its solubility and complexation capabilities. A summary of its key quantitative properties is provided below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅₆H₉₈O₃₅[6][7] |
| Molecular Weight | 1331.36 g/mol [1][6][7] |
| CAS Number | 51166-71-3[1][2][6] |
| Appearance | White to faintly yellow crystalline powder[2][8][9] |
| Melting Point | 298-310 °C[1][2][4][9] |
| Boiling Point | 1203.6 ± 65.0 °C (Predicted)[1][2][4] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted)[4][8][9] |
| Water Solubility | Freely soluble in cold water (212.6 g/L); solubility decreases in boiling water.[1][2][9][10][11] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, and ethylene (B1197577) glycol; almost insoluble in cyclohexane (B81311) and ethyl acetate.[1] Soluble in DMSO and chloroform.[12] |
| Specific Optical Rotation | [α]²⁰/D +158 ± 3° (c=10% in H₂O)[11][13] |
| Degree of Substitution (DS) | Theoretically 14 (two methyl groups per seven glucose units). Commercial products are often mixtures with an average DS.[14][15] |
Synthesis and Preparation of Inclusion Complexes
The synthesis of this compound and its inclusion complexes with guest molecules are critical processes for its application in research and drug development. Below are generalized experimental protocols for these procedures.
Synthesis of this compound
The industrial synthesis of DIMEB typically involves the selective methylation of β-cyclodextrin. While various methods exist, a common approach involves the use of a methylating agent in the presence of a base.[14][16][17][18]
Generalized Protocol:
-
Drying of β-cyclodextrin: The starting material, β-cyclodextrin, is dried to remove residual water, which can interfere with the methylation reaction. This is typically achieved by heating under vacuum.[18]
-
Reaction Setup: The dried β-cyclodextrin is dissolved in an anhydrous organic solvent, such as N,N-dimethylformamide (DMF). A base, such as anhydrous barium oxide and barium hydroxide (B78521) or sodium hydroxide, is added to the solution.[14][17][18] The mixture is stirred and cooled to a specific temperature range, often between -10°C and 10°C.[17][18]
-
Methylation: A methylating agent, commonly dimethyl sulfate (B86663) or methyl iodide, is added dropwise to the reaction mixture while maintaining the temperature and stirring.[14][17][18] The reaction is allowed to proceed for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and the product is precipitated. The crude product is then purified, often through recrystallization or chromatography, to isolate the this compound.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Preparation of Drug-DIMEB Inclusion Complexes
The formation of inclusion complexes is central to the function of DIMEB as a drug carrier. Several methods are employed to achieve this, with the choice depending on the properties of the guest molecule.[3][19][20]
Common Methodologies:
-
Freeze-Drying (Lyophilization):
-
Dissolve both the drug and DIMEB in an appropriate aqueous solvent.
-
Stir the solution for a set period to allow for complex formation.
-
Freeze the solution rapidly.
-
Lyophilize the frozen solution under vacuum to remove the solvent, yielding a solid powder of the inclusion complex.[3][19] This method is particularly suitable for thermolabile drugs.
-
-
Co-precipitation:
-
Kneading Method:
-
Create a paste of DIMEB with a small amount of a hydroalcoholic solution.
-
Gradually add the drug to the paste and knead the mixture for a specified time.
-
The resulting solid mass is then dried and sieved.[3]
-
Characterization of Inclusion Complexes
Confirming the formation of an inclusion complex and characterizing its properties is crucial. A combination of analytical techniques is typically employed.
| Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Changes in the characteristic vibrational bands of the drug molecule upon complexation, indicating its inclusion within the cyclodextrin (B1172386) cavity.[5][19] |
| X-Ray Diffraction (XRD) | Alteration of the crystalline structure of the drug. The sharp diffraction peaks of the crystalline drug are often reduced or absent in the diffractogram of the inclusion complex, indicating the formation of an amorphous solid dispersion.[19][22] |
| Differential Scanning Calorimetry (DSC) | The disappearance or shifting of the melting endotherm of the drug in the thermogram of the inclusion complex suggests that the drug is molecularly dispersed within the cyclodextrin.[3][19][21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides direct evidence of inclusion complex formation in solution. Changes in the chemical shifts of the protons of both the drug and the cyclodextrin, particularly the inner protons of the cyclodextrin cavity (H-3 and H-5), confirm the presence of the drug within the cavity.[22][23] |
| Phase Solubility Studies | Determines the stoichiometry of the inclusion complex and its stability constant (Ks). An increase in the solubility of the drug with increasing concentrations of DIMEB is indicative of complex formation.[19][23] |
Impact on Cellular Signaling Pathways
Recent research has illuminated that the effects of this compound extend beyond simple drug solubilization, influencing cellular signaling pathways, primarily through its ability to extract cholesterol from cell membranes.
Cholesterol Depletion and Apoptosis
DIMEB is known to induce apoptosis in certain cell types at higher concentrations. This effect is linked to the depletion of cholesterol from lipid rafts in the plasma membrane. The disruption of these microdomains can trigger a cascade of signaling events leading to programmed cell death. One of the key pathways implicated is the PI3K-Akt-Bad signaling cascade.[24]
Signaling Pathway of DIMEB-Induced Apoptosis:
-
Cholesterol Depletion: DIMEB sequesters cholesterol from the lipid rafts of the cell membrane.
-
Inhibition of PI3K/Akt Pathway: The disruption of lipid rafts leads to the inhibition of the Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B).
-
Activation of Bad: Akt normally phosphorylates and inactivates the pro-apoptotic protein Bad. With the inhibition of Akt, Bad remains unphosphorylated and active.
-
Mitochondrial Disruption: Active Bad translocates to the mitochondria, where it promotes the release of cytochrome c.
-
Caspase Activation: The release of cytochrome c into the cytosol initiates the activation of the caspase cascade, leading to the execution of apoptosis.[24]
DIMEB-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of apoptosis induced by DIMEB via cholesterol depletion.
Modulation of Other Signaling Pathways
The cholesterol-depleting effect of methylated cyclodextrins can also influence other signaling pathways. For instance, studies have shown that cholesterol depletion can activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.[25] This highlights the importance of considering the broader cellular effects of DIMEB, especially in the context of drug delivery to specific cell types or tissues.
Toxicity and Safety Considerations
While this compound is generally considered safe for pharmaceutical use, particularly as an excipient, its potential for cytotoxicity at higher concentrations warrants consideration. The primary mechanism of toxicity is related to its cholesterol-extracting properties, which can lead to membrane disruption and apoptosis.[24][26] The cytotoxic effects are concentration-dependent and can vary between different cell types.[26] It is crucial for researchers and drug developers to carefully evaluate the concentration of DIMEB used in their formulations to ensure a favorable safety profile.
References
- 1. 2,6-dimethyl Beta Cyclodextrin (dm-beta-cd) - Boiling Point: 1203.6 65.0 (predicted) at Best Price in Dalian | Dalian Handom Chemicals Co.,ltd. [tradeindia.com]
- 2. chembk.com [chembk.com]
- 3. oatext.com [oatext.com]
- 4. This compound | 51166-71-3 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. mpbio.com [mpbio.com]
- 7. GSRS [precision.fda.gov]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. This compound CAS#: 51166-71-3 [m.chemicalbook.com]
- 12. Cyclolab [cyclolab.hu]
- 13. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]
- 14. US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 18. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 19. mdpi.com [mdpi.com]
- 20. iipseries.org [iipseries.org]
- 21. researchgate.net [researchgate.net]
- 22. onlinepharmacytech.info [onlinepharmacytech.info]
- 23. researchgate.net [researchgate.net]
- 24. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by this compound, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cholesterol depletion by methyl-β-cyclodextrin enhances cell proliferation and increases the number of desmin-positive cells in myoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Di-O-methyl-beta-cyclodextrin: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation at the 2 and 6 positions of each glucose unit imparts unique physicochemical properties, making it a valuable excipient in the pharmaceutical industry and a versatile tool in scientific research. This technical guide provides a comprehensive overview of the structure, properties, and common experimental methodologies used to characterize DIMEB and its inclusion complexes.
Structure and Core Properties
This compound is a toroidal-shaped molecule with a hydrophilic exterior and a hydrophobic inner cavity. This amphiphilic nature is central to its ability to form non-covalent inclusion complexes with a wide variety of guest molecules, thereby altering their physical and chemical properties.
The methylation of the hydroxyl groups at the C2 and C6 positions of the glucose units enhances its aqueous solubility and complexation efficiency compared to its parent molecule, beta-cyclodextrin.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | DIMEB, Heptakis(2,6-di-O-methyl)-β-cyclodextrin |
| CAS Number | 51166-71-3 |
| Molecular Formula | C₅₆H₉₈O₃₅ |
| Molecular Weight | 1331.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 298-310 °C |
| Boiling Point | 1203.6 ± 65.0 °C (Predicted) |
| Density | 1.40 ± 0.1 g/cm³ (Predicted) |
| Water Solubility | Freely soluble |
| Optical Rotation [α]D²⁰ | +155° to +165° (c=1, water) |
Inclusion Complex Formation and Stability
The primary function of DIMEB is the formation of inclusion complexes with hydrophobic "guest" molecules. This encapsulation can lead to significant improvements in the guest's aqueous solubility, stability, and bioavailability. The stability of these complexes is characterized by the stability constant (Kₛ), with higher values indicating a more stable complex.
Stability Constants of DIMEB Inclusion Complexes
The following table presents the stability constants of DIMEB with various guest molecules, providing a comparative view of its complexation capabilities.
| Guest Molecule | Stability Constant (Kₛ, M⁻¹) | Method | Reference |
| Mianserin Hydrochloride | 1.5 x 10³ | ITC | --INVALID-LINK-- |
| Phenol | - | DFT | --INVALID-LINK-- |
| Cholesterol | Forms 1:1 and 1:2 complexes | Solubility | --INVALID-LINK-- |
Experimental Protocols for Characterization
A variety of analytical techniques are employed to characterize this compound and its inclusion complexes. Detailed methodologies for key experiments are provided below.
Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Kₛ) of a DIMEB-drug inclusion complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add an excess amount of the guest drug to each DIMEB solution.
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of the dissolved drug against the concentration of DIMEB.
-
Analyze the phase solubility diagram to determine the stoichiometry and calculate the stability constant using the Higuchi-Connors equation.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of binding, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Prepare a solution of the guest molecule in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Perform a series of small, sequential injections of the DIMEB solution into the guest solution while monitoring the heat change.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure of the inclusion complex and identify the specific interactions between the host and guest molecules.
Methodology:
-
Acquire ¹H NMR spectra of the free guest, free this compound, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).
-
Analyze the chemical shift changes of the protons of both the host and guest upon complexation. Protons of the guest molecule that are located inside the DIMEB cavity will typically show a significant upfield or downfield shift.
-
Perform 2D NMR experiments, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), to identify through-space correlations between the protons of the host and guest, providing direct evidence of inclusion.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal properties of the inclusion complex and confirm its formation in the solid state.
Methodology:
-
Accurately weigh small amounts of the free guest, free this compound, their physical mixture, and the prepared inclusion complex into separate DSC pans.
-
Heat the samples at a constant rate under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The disappearance or shifting of the melting endotherm of the guest molecule in the thermogram of the inclusion complex indicates its encapsulation within the DIMEB cavity.
Biological Interactions: Cholesterol Depletion and Signaling Pathways
This compound is widely used in cell biology to manipulate cellular cholesterol levels. Its ability to extract cholesterol from cell membranes can disrupt lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling.
The extraction of cholesterol by DIMEB can modulate the activity of various signaling pathways, including those involved in cell proliferation, survival, and inflammation. For instance, the disruption of lipid rafts can affect the function of transmembrane receptors and downstream signaling molecules that are localized to these domains.
Conclusion
This compound is a highly versatile and valuable molecule for researchers, scientists, and drug development professionals. Its unique structural and physicochemical properties, particularly its enhanced solubility and complexation ability, make it an effective tool for improving the delivery and efficacy of a wide range of active compounds. A thorough understanding of its characteristics and the application of appropriate analytical techniques are essential for its successful utilization in research and pharmaceutical development. The experimental protocols and data presented in this guide serve as a foundational resource for the comprehensive characterization and application of this important cyclodextrin (B1172386) derivative.
A Technical Guide to the Synthesis and Purification of 2,6-Di-O-methyl-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB), a crucial excipient in the pharmaceutical industry. This document details prevalent synthesis methodologies, purification protocols, and analytical characterization, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.
Introduction
This compound is a derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of each glucose monomer significantly enhances its aqueous solubility and its ability to form inclusion complexes with a wide range of guest molecules.[1] These properties make it an invaluable tool in drug delivery, improving the bioavailability, stability, and taste-masking of active pharmaceutical ingredients.[2][3] The synthesis of DIMEB, however, often results in a mixture of isomers with varying degrees of methylation.[2][4] Therefore, robust and well-characterized synthesis and purification protocols are paramount to ensure the desired product quality and performance.
Synthesis of this compound
The selective methylation of the hydroxyl groups at the C2 and C6 positions of beta-cyclodextrin is the primary objective in the synthesis of DIMEB.[1] Two main methods have been established for this purpose: the Barium Oxide/Hydroxide (B78521) method and the Alkali Metal Hydroxide method.[1]
Synthesis Methods and Quantitative Data
The choice of synthesis method can impact the yield, purity, and scalability of the production of this compound. The following tables summarize the key quantitative parameters for the two most common methods.
Table 1: Barium Oxide/Hydroxide Promoted Methylation - Reaction Parameters [1][5]
| Parameter | Value |
| Starting Material | Dried β-cyclodextrin |
| Drying Temperature | 90 - 130 °C |
| Drying Time | 2 - 15 hours |
| Methylating Agent | Methyl sulfate (B86663) |
| Base | Anhydrous barium oxide and barium hydroxide |
| Solvent | N,N-dimethylformamide (DMF) |
| Initial Reaction Temperature | -10 to 10 °C |
| Subsequent Reaction Temperature | 20 - 30 °C |
| Reaction Time | 20 - 60 hours |
Table 2: Alkali Metal Hydroxide Promoted Methylation - Reaction Parameters [6][7]
| Parameter | Value |
| Starting Material | Anhydrous β-cyclodextrin |
| Methylating Agent | Dimethyl sulfate |
| Base | Sodium hydroxide (powdered) |
| Solvent | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |
| Reaction Temperature | -10 to 0 °C |
| Reaction Time | Several hours (monitored by TLC) |
| Reported Product Composition | ~70% desired product, ~30% higher or lower methylated species |
Experimental Protocols
The following are detailed experimental protocols for the laboratory-scale synthesis of this compound.
Method 1: Barium Oxide/Hydroxide Promoted Methylation [1][5]
-
Drying of β-cyclodextrin: Dry the required amount of β-cyclodextrin in a vacuum oven at 110-130°C for at least 4 hours to achieve a water loss of 3-20%.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous barium oxide, barium hydroxide, and N,N-dimethylformamide. Stir the mixture until a homogeneous suspension is formed.
-
Cooling: Cool the reaction mixture to a temperature between -10°C and 10°C using an appropriate cooling bath.
-
Addition of β-cyclodextrin: Add the dried β-cyclodextrin to the reaction mixture in portions while maintaining the temperature.
-
Addition of Methylating Agent: Add methyl sulfate dropwise to the reaction mixture through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below -5°C.
-
Reaction: After the complete addition of methyl sulfate, maintain the reaction at a temperature between -10°C and 0°C for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Warming: Gradually allow the reaction mixture to warm to room temperature (20-30°C) and continue stirring for 20-60 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the cautious addition of an aqueous ammonia (B1221849) solution to decompose any unreacted methyl sulfate.
-
Extraction: Extract the product with chloroform (B151607) or dichloromethane.
-
Washing: Wash the organic layer sequentially with a salt solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous residue.
Method 2: Alkali Metal Hydroxide Promoted Methylation [6][7]
-
Dissolution of β-cyclodextrin: Dissolve anhydrous β-cyclodextrin in absolute dimethylformamide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to approximately -7°C with vigorous stirring.
-
Addition of Base: Add powdered sodium hydroxide in portions over a period of about 10 minutes, ensuring the temperature remains between -7°C and -5°C.
-
Addition of Methylating Agent: Add freshly distilled dimethyl sulfate dropwise over approximately 15 minutes, maintaining the reaction temperature in the range of -7°C to -5°C.
-
Reaction: Continue stirring the mixture for a further 4 hours at a temperature of -3°C to -5°C. Monitor the progress of the methylation reaction using TLC.
-
Quenching: Stop the reaction by adding an aqueous ammonia solution. The reaction mixture may be heated to about 80°C to ensure the complete removal of excess dimethyl sulfate.
-
Work-up and Purification: Proceed with extraction and purification as described in the Barium Oxide/Hydroxide method.
Synthesis Workflow Diagram
Caption: Experimental workflow for the 2,6-di-O-methylation of β-cyclodextrin.
Purification of this compound
The crude product obtained from the synthesis is a mixture of the desired this compound and other methylated byproducts.[4] Purification is essential to achieve a high isomeric purity. The most common purification method is recrystallization, which leverages the unique solubility properties of the target compound.[1][6] Chromatographic methods can also be employed for higher purity requirements.[6]
Purification Method: Recrystallization
Heptakis(2,6-di-O-methyl)-β-cyclodextrin exhibits the unusual property of being soluble in cold water and insoluble in hot water.[1][6] This characteristic is exploited for its purification.
Experimental Protocol: Recrystallization from Water [6][8]
-
Dissolution: Dissolve the crude product in a minimal amount of cold deionized water with stirring.
-
Heating: Heat the solution. As the temperature increases, the this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated product by hot filtration.
-
Washing: Wash the collected crystals with a small amount of hot water to remove any remaining soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Table 3: Recrystallization Parameters
| Parameter | Value |
| Solvent | Water |
| Dissolution Temperature | Cold |
| Precipitation Temperature | Hot |
| Isolation Method | Hot filtration |
Purification Workflow Diagram
Caption: Purification workflow for 2,6-Di-O-methyl-β-cyclodextrin by recrystallization.
Characterization
The final product should be characterized to confirm its identity, purity, and degree of methylation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the this compound and to quantify the presence of any over- or under-methylated byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the methylated cyclodextrin (B1172386) and determining the average degree of substitution.[9][10] The chemical shifts of the methyl protons and the anomeric protons can provide detailed information about the methylation pattern.
Table 4: Analytical Characterization Techniques
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of isomers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, determination of degree of substitution |
| Thin-Layer Chromatography (TLC) | Reaction monitoring |
Troubleshooting and Optimization
The synthesis of this compound can be challenging, with the potential for the formation of a complex mixture of products. Careful control of reaction parameters is crucial for success.
Table 5: Common Issues and Solutions in Synthesis [1]
| Issue | Potential Cause | Suggested Solution |
| Presence of Over-methylated Byproducts | - High reaction temperature- Excess methylating agent | - Maintain reaction temperature at or below 0°C- Carefully control the stoichiometry of the methylating agent |
| Presence of Under-methylated Byproducts | - Insufficient methylating agent- Short reaction time | - Ensure the correct molar ratio of the methylating agent- Extend the reaction time and monitor by TLC |
| Difficult Purification | - Complex mixture of byproducts- Ineffective recrystallization | - Optimize reaction conditions to minimize byproduct formation- Consider column chromatography for purification if recrystallization is insufficient |
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]
- 4. researchgate.net [researchgate.net]
- 5. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4542211A - Process for the manufacture of heptakis-[2,6-di-O-methyl]-beta-cyclodextrin - Google Patents [patents.google.com]
- 7. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icmpp.ro [icmpp.ro]
Unveiling 2,6-Di-O-methyl-beta-cyclodextrin: A Technical Guide for Researchers
An in-depth exploration of the molecular characteristics, synthesis, and multifaceted applications of 2,6-Di-O-methyl-beta-cyclodextrin, tailored for researchers, scientists, and professionals in drug development.
This compound (DIMEB) is a chemically modified cyclic oligosaccharide derived from beta-cyclodextrin. This modification, involving the methylation of hydroxyl groups at the 2 and 6 positions of the glucopyranose units, imparts unique physicochemical properties that render it a valuable excipient in a wide array of scientific and industrial applications, most notably in pharmaceutical formulations. Its enhanced aqueous solubility and ability to form stable inclusion complexes with a variety of lipophilic guest molecules make it a critical tool for improving the bioavailability, stability, and delivery of poorly soluble drugs.
Core Molecular and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a quantitative overview for formulation and research purposes.
| Property | Value | References |
| Chemical Formula | C₅₆H₉₈O₃₅ | [1][2][3] |
| Molecular Weight | 1331.36 g/mol | [1][2][3] |
| CAS Number | 51166-71-3 | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Solubility in Water | High | [6] |
| Melting Point | 298-310 °C | [4] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is a crucial process that dictates its purity and suitability for various applications. The most common method involves the selective methylation of beta-cyclodextrin.
Experimental Protocol: Synthesis via Methylation
This protocol outlines a general laboratory-scale synthesis of this compound.
Materials:
-
Anhydrous β-cyclodextrin
-
Anhydrous Dimethylformamide (DMF)
-
Powdered Sodium Hydroxide (B78521) (NaOH)
-
Dimethyl Sulfate (B86663) (DMS)
-
Aqueous Ammonia (B1221849) solution
-
Trichloromethane
-
Deionized water
Procedure:
-
Dissolution: Dissolve anhydrous β-cyclodextrin in anhydrous DMF in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Cooling: Cool the solution to a temperature between -10 °C and 0 °C.[7]
-
Basification: Gradually add powdered sodium hydroxide to the cooled solution while stirring vigorously.[7]
-
Methylation: Add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature within the specified range. The progress of the methylation can be monitored by thin-layer chromatography.[7]
-
Quenching: Once the reaction is complete, quench the reaction by adding an aqueous ammonia solution.
-
Extraction: Extract the product from the reaction mixture using trichloromethane.
-
Washing and Neutralization: Wash the organic phase with brine and then with deionized water until neutral.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous residue.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Experimental Protocol: Characterization
The identity and purity of the synthesized this compound are typically confirmed using spectroscopic and chromatographic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[8]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons in the glucopyranose units and the methyl groups confirm the structure and the degree of substitution.[4][8][9]
2. High-Performance Liquid Chromatography (HPLC):
-
Method: A reversed-phase HPLC method can be employed to assess the purity of the compound and to separate it from other methylated homologues.
-
Mobile Phase: A suitable gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly used.[9]
Mechanism of Action in Drug Delivery: Cholesterol Extraction
A key mechanism by which this compound enhances the cellular uptake of drugs is through the extraction of cholesterol from the plasma membrane. This process transiently increases membrane fluidity and permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation of heptakis(2,6-di-O-ethyl)-beta-cyclodextrin and its nuclear magnetic resonance spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 6. icmpp.ro [icmpp.ro]
- 7. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 9. Structural characterization of methyl-β-cyclodextrins by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy and effect of their isomeric composition on the capillary electrophoresis enantioseparation of daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-di-O-methyl-beta-cyclodextrin (DM-β-CD), a methylated derivative of β-cyclodextrin. DM-β-CD is a valuable excipient in the pharmaceutical industry, primarily utilized to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3][4][5] This document collates quantitative and qualitative solubility data in aqueous and organic solvents, details relevant experimental methodologies, and presents visual workflows pertinent to its application in drug development.
Core Concepts: Understanding DM-β-CD Solubility
DM-β-CD is a cyclic oligosaccharide consisting of seven glucopyranose units linked by α-1,4-glycosidic bonds, with methyl groups substituting the hydroxyl groups at the 2 and 6 positions of each glucose unit.[4][5] This methylation significantly alters the parent β-cyclodextrin's properties, most notably its solubility. The introduction of methyl groups disrupts the intramolecular hydrogen bonding that limits the aqueous solubility of the parent β-cyclodextrin, thereby increasing its hydrophilicity and aqueous solubility.[6] However, the degree and pattern of methylation can influence its solubility characteristics.
The primary mechanism by which DM-β-CD enhances the solubility of lipophilic drugs is through the formation of inclusion complexes.[1][2] The toroidal shape of DM-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to encapsulate a wide variety of poorly soluble "guest" molecules within its cavity, forming a host-guest complex that has a significantly higher aqueous solubility.[7]
Quantitative Solubility Data
The solubility of DM-β-CD has been determined in various solvents. The following tables summarize the available quantitative data.
Table 1: Solubility of DM-β-CD in Aqueous Solution
| Temperature | Solubility (g/L) | Source(s) |
| Cold Water | 212.6 | [8][9][10] |
| Room Temperature | > 500 | [11] |
| 100°C | < 10 | [11] |
Note: The term "cold water" is as cited in the source. Room temperature is generally considered to be 20-25°C. The decrease in solubility at higher temperatures is a known characteristic of some methylated cyclodextrins.
Table 2: Solubility of DM-β-CD in Organic Solvents at 25°C
| Solvent | Solubility ( g/100 cm³) | Source(s) |
| Methanol | > 2 | [11] |
| Chloroform | > 10 | [11] |
| DMSO | > 50 | [11] |
| Ethanol | Soluble | [12] |
| Ethylene Glycol | Soluble | [12] |
| Pyridine | Soluble | [13] |
| Acetone | Soluble | - |
| Tetrahydrofuran | Soluble | - |
| Cyclohexane | Almost Insoluble | [12] |
| Ethyl Acetate | Almost Insoluble | [12] |
Note: For some solvents, only qualitative solubility data is available in the reviewed literature. "Soluble" indicates that DM-β-CD dissolves in the solvent, but a precise quantitative value was not provided.
Experimental Protocols
Determination of Intrinsic Solubility (Shake-Flask Method)
The intrinsic solubility of DM-β-CD can be determined using the well-established shake-flask method.[14][15][16][17]
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of DM-β-CD is added to a known volume of the solvent (e.g., water or an organic solvent) in a sealed container, typically a glass vial or flask.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[14][18]
-
Phase Separation: The undissolved DM-β-CD is separated from the saturated solution by filtration (using a filter with a pore size that does not retain the dissolved solute, e.g., 0.45 µm) or centrifugation.[16][17]
-
Quantification: The concentration of DM-β-CD in the clear, saturated solution is determined using a suitable analytical technique. Given that DM-β-CD lacks a chromophore, techniques such as refractive index detection coupled with high-performance liquid chromatography (HPLC-RI) or evaporative light scattering detection (HPLC-ELSD) can be employed. Alternatively, gravimetric analysis after solvent evaporation can be used.
-
Data Analysis: The solubility is expressed as the concentration of DM-β-CD in the saturated solution, typically in units of g/L or mg/mL.
Phase Solubility Studies (Higuchi-Connors Method)
Phase solubility studies are crucial for characterizing the interaction between a drug and a cyclodextrin (B1172386) and for determining the stoichiometry and stability constant of the inclusion complex.[17]
Methodology:
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions with increasing concentrations of DM-β-CD are prepared.
-
Addition of Excess Drug: An excess amount of the poorly soluble drug is added to each DM-β-CD solution.
-
Equilibration: The suspensions are sealed and agitated at a constant temperature until equilibrium is achieved (typically 24-72 hours).
-
Sample Collection and Analysis: Aliquots are withdrawn from each suspension, filtered to remove the undissolved drug, and the concentration of the dissolved drug is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug against the concentration of DM-β-CD. The type of curve obtained (e.g., A-type, B-type) provides information about the nature of the inclusion complex.[10] For a 1:1 complex exhibiting an AL-type profile (linear increase in solubility), the stability constant (Ks) can be calculated from the slope of the line and the intrinsic solubility of the drug (S0).[16]
Visualization of Key Processes
Experimental Workflow for Drug-DM-β-CD Inclusion Complexation
The following diagram illustrates a typical workflow for the preparation and characterization of a drug-DM-β-CD inclusion complex, a fundamental process in leveraging DM-β-CD for drug delivery.
Caption: A flowchart illustrating the key stages in the preparation, characterization, and evaluation of drug-DM-β-CD inclusion complexes.
Mechanism of Cellular Cholesterol Depletion by Methylated-β-Cyclodextrins
DM-β-CD and other methylated β-cyclodextrins are widely used in cell biology research to deplete cholesterol from cellular membranes, which is crucial for studying the role of cholesterol in various cellular processes.
Caption: A diagram illustrating the process of cholesterol extraction from the plasma membrane by DM-β-CD.
Conclusion
This compound is a highly versatile excipient with a well-established role in enhancing the solubility and delivery of challenging drug molecules. Its unique solubility profile in both aqueous and organic media, coupled with its ability to form stable inclusion complexes, makes it an invaluable tool for pharmaceutical scientists and drug development professionals. A thorough understanding of its solubility characteristics and the experimental methods for its characterization is essential for its effective application in modern drug formulation.
References
- 1. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. This compound | 51166-71-3 [chemicalbook.com]
- 4. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]
- 5. oatext.com [oatext.com]
- 6. lookchem.com [lookchem.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. This compound CAS#: 51166-71-3 [m.chemicalbook.com]
- 9. 2,6-Dimethyl Beta Cyclodextrin (DM-Beta-CD) Latest Price, 2,6-Dimethyl Beta Cyclodextrin (DM-Beta-CD) Exporter [handomchemical.com]
- 10. cyclodextrinnews.com [cyclodextrinnews.com]
- 11. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. sciensage.info [sciensage.info]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Cholesterol depletion by methyl-β-cyclodextrin augments tamoxifen induced cell death by enhancing its uptake in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal and Chemical Stability of 2,6-Di-O-methyl-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and chemical stability of 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB), a crucial parameter for its application in pharmaceutical formulations and other scientific research. This document synthesizes available data on its degradation profile under various stress conditions, outlines detailed experimental protocols for stability assessment, and visualizes key workflows and concepts.
Introduction to this compound (DIMEB)
This compound is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of the glucose moieties significantly enhances its aqueous solubility and alters its complexation characteristics compared to the parent beta-cyclodextrin. These properties make DIMEB an attractive excipient in drug delivery systems to improve the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] A thorough understanding of its intrinsic stability is paramount for predicting its performance and ensuring the quality and shelf-life of final products.
Thermal Stability
The thermal stability of DIMEB is a critical factor, particularly for manufacturing processes that involve heat, such as sterilization and drying. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Table 1: Summary of Thermal Decomposition Data for Methylated β-Cyclodextrins
| Cyclodextrin (B1172386) Derivative | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Key Observations |
| This compound (DIMEB) | > 324 | Not specified | Higher thermal stability compared to permethylated β-cyclodextrin (PMBCD).[2] |
| Native β-Cyclodextrin | ~300 | 360 - 370 | Major decomposition phase.[3] |
Note: Data for DIMEB is limited. The provided value is a reported decomposition onset. Further studies are required to establish a detailed decomposition profile.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, glass transitions, and crystallization. For DIMEB, DSC studies in aqueous solutions have shown crystallization events at both low (around 18°C, forming hydrated clathrates) and high temperatures (around 60-70°C, as an anhydrate).[4]
Table 2: DSC Thermal Events for this compound in Aqueous Solution
| Thermal Event | Temperature Range (°C) | Description |
| Low-Temperature Crystallization | ~18 | Formation of highly hydrated clathrates.[4] |
| High-Temperature Crystallization | 60 - 70 | Crystallization as an anhydrate.[4] |
Chemical Stability
The chemical stability of DIMEB is influenced by factors such as pH and the presence of oxidizing agents. Understanding its degradation pathways is crucial for formulation development and determining appropriate storage conditions.
Hydrolytic Stability
The glycosidic bonds in the cyclodextrin ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the macrocycle. While specific kinetic data for the hydrolysis of DIMEB across a wide pH range is scarce, a study on a closely related derivative, heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin, provides some insight into its stability in a basic medium.[5]
Table 3: Hydrolytic Stability of a DIMEB Derivative
| Compound | pH | Temperature (°C) | Half-life (hours) |
| Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin | 9.5 | 60 | ~19 |
Note: This data is for an acetylated derivative and should be considered an approximation for the stability of DIMEB itself. The presence of the acetyl group may influence the hydrolysis rate.
The stability of inclusion complexes formed with DIMEB can also be pH-dependent, which may indirectly suggest the stability of the DIMEB molecule itself across a pH range. For instance, the stability of a DIMEB complex with an ionizable drug may decrease at pH values where the drug is ionized.[6]
Oxidative Stability
DIMEB may be susceptible to oxidation, particularly at the hydroxyl groups. While a material safety data sheet for DIMEB advises avoiding contact with oxidizing agents, detailed kinetic studies on its oxidative degradation are not widely available. However, some studies suggest that methylated cyclodextrins may offer protection against oxidative stress in biological systems, implying a degree of stability against certain oxidative species.
Experimental Protocols
The following sections provide detailed methodologies for assessing the thermal and chemical stability of DIMEB. These protocols are based on general practices for pharmaceutical excipients and can be adapted for specific research needs.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition profile of DIMEB.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of DIMEB powder into a clean TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10°C/min.
-
Temperature Range: 25°C to 600°C.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and its first derivative (DTG) curves.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting, glass transition, and crystallization of DIMEB.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of DIMEB powder into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating/Cooling Program:
-
Heat from 25°C to a temperature below the decomposition point (e.g., 250°C) at a rate of 10°C/min.
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Cool to a low temperature (e.g., 0°C) at a rate of 10°C/min.
-
Heat again to the upper temperature limit at 10°C/min.
-
-
-
Data Analysis: Analyze the heat flow versus temperature thermogram to identify endothermic and exothermic peaks corresponding to thermal events.
Forced Degradation Studies: Hydrolysis Protocol
Objective: To evaluate the hydrolytic stability of DIMEB under acidic, basic, and neutral conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of DIMEB in purified water (e.g., 10 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at a controlled elevated temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Mass Spectrometer), to quantify the remaining DIMEB and detect any degradation products.
Forced Degradation Studies: Oxidation Protocol
Objective: To assess the oxidative stability of DIMEB.
Methodology:
-
Sample Preparation: Prepare a stock solution of DIMEB in purified water (e.g., 10 mg/mL).
-
Stress Condition: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining DIMEB and identify any oxidation products.
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships related to the stability of DIMEB.
Caption: Workflow for Thermogravimetric Analysis (TGA) of DIMEB.
Caption: Workflow for Forced Hydrolysis Stability Testing of DIMEB.
Caption: Relationship between DIMEB's structure and its stability.
Conclusion
This compound generally exhibits good thermal stability, making it suitable for many pharmaceutical manufacturing processes. Its chemical stability, particularly against hydrolysis and oxidation, requires careful consideration during formulation development and storage. The provided experimental protocols offer a framework for researchers to conduct thorough stability assessments. Further studies are warranted to generate more comprehensive quantitative data on the degradation kinetics of DIMEB under various stress conditions to fully elucidate its stability profile. This will enable its optimal use in the development of safe and effective drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Heptakis(2,6-di-O-methyl-3-O-acetyl)-beta-cyclodextrin: A water-soluble cyclodextrin derivative with low hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Heptakis(2,6-di-O-methyl)-β-cyclodextrin fundamentals
An In-depth Technical Guide to Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Introduction
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) is a chemically modified derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-D-glucopyranose units. The methylation at the 2 and 6 positions of each glucose unit imparts unique physicochemical properties to DIMEB, distinguishing it from its parent cyclodextrin (B1172386). This modification significantly enhances its aqueous solubility and alters its complexation characteristics, making it a valuable excipient in various scientific and industrial applications, particularly in the pharmaceutical field.
This technical guide provides a comprehensive overview of the fundamental properties of DIMEB, including its physicochemical characteristics, detailed experimental protocols for its characterization, and insights into its interaction with biological systems. The information is intended for researchers, scientists, and drug development professionals working with cyclodextrins.
Physicochemical Properties
DIMEB's utility is largely dictated by its physical and chemical properties. The methylation of the hydroxyl groups reduces the intramolecular hydrogen bonding that limits the solubility of native β-cyclodextrin, resulting in a significantly more water-soluble molecule.[1] This enhanced solubility, coupled with its toroidal structure featuring a hydrophobic inner cavity and a hydrophilic exterior, makes it an effective molecular encapsulating agent.[2]
Core Physicochemical Data
A summary of the key quantitative properties of Heptakis(2,6-di-O-methyl)-β-cyclodextrin is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Identifiers | ||
| CAS Number | 51166-71-3 | [3] |
| Molecular Formula | C₅₆H₉₈O₃₅ | [3] |
| Molecular Weight | 1331.36 g/mol | [3] |
| Physical Properties | ||
| Appearance | White to light yellow powder | |
| Solubility (at 25°C) | ||
| Water | > 50 g / 100 cm³ | [4] |
| DMSO | > 50 g / 100 cm³ | [4] |
| Chloroform | > 10 g / 100 cm³ | [4] |
| Methanol | > 2 g / 100 cm³ | [4] |
| Optical Properties | ||
| Specific Rotation [α]20/D | +158 ± 3° (c = 10% in H₂O) | [5] |
Applications in Research and Development
DIMEB is widely employed in various fields due to its ability to form inclusion complexes with a wide range of guest molecules.
-
Pharmaceutical Formulations: Its primary application is to enhance the aqueous solubility and bioavailability of poorly soluble drugs.[2][6] By encapsulating a hydrophobic drug molecule within its cavity, DIMEB can increase its dissolution rate and stability.[2]
-
Drug Delivery: It is utilized as a cell penetration enhancer, facilitating the delivery of drugs across cell membranes.[2]
-
Analytical Chemistry: DIMEB serves as a chiral stationary phase in chromatography for the separation of enantiomers.[2]
-
Cell Biology Research: It is used to manipulate cellular cholesterol levels, enabling the study of cholesterol-dependent cellular processes and signaling pathways.[7]
Experimental Protocols
The characterization of DIMEB and its inclusion complexes is crucial for its effective application. The following sections provide detailed methodologies for key experiments.
Phase Solubility Studies
Phase solubility studies are a fundamental technique to determine the stoichiometry and apparent stability constant (Kₛ) of a drug-cyclodextrin complex. The method, as described by Higuchi and Connors, involves measuring the increase in the solubility of a guest molecule in the presence of increasing concentrations of the cyclodextrin.
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of DIMEB at various molar concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Equilibration with Excess Drug: Add an excess amount of the guest drug to each DIMEB solution.
-
Shaking and Incubation: Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) in a thermostatically controlled water bath shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each solution.
-
Centrifugation and Filtration: Centrifuge the aliquots to remove any undissolved drug particles. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to ensure a clear solution.
-
Quantification of Solubilized Drug: Analyze the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis:
-
Plot the molar concentration of the solubilized drug against the molar concentration of DIMEB.
-
The resulting phase solubility diagram is typically linear (Aₗ-type) for 1:1 complexes.
-
The apparent stability constant (Kₛ) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the following equation: Kₛ = slope / (S₀ * (1 - slope))
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct determination of the thermodynamic parameters of binding between a host (DIMEB) and a guest molecule. It measures the heat released or absorbed during the binding event, allowing for the calculation of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the guest molecule in a suitable buffer and degas it thoroughly.
-
Prepare a solution of DIMEB in the same buffer and degas it. The concentration of DIMEB should typically be 10-20 times higher than that of the guest molecule.
-
-
Instrument Setup:
-
Load the guest solution into the sample cell of the ITC instrument.
-
Load the DIMEB solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the DIMEB solution into the guest solution while stirring.
-
Record the heat change associated with each injection.
-
-
Data Acquisition and Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of DIMEB to the guest molecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Kₐ) ΔG = ΔH - TΔS
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for elucidating the structural details of inclusion complexes in solution. Changes in the chemical shifts of the protons of both the host (DIMEB) and the guest molecule upon complexation provide information about the geometry of the inclusion.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the guest molecule, DIMEB, and a mixture of the guest and DIMEB in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
¹H NMR Spectra Acquisition:
-
Acquire one-dimensional ¹H NMR spectra for all three samples under the same experimental conditions (temperature, concentration).
-
-
Spectral Analysis:
-
Compare the chemical shifts of the protons in the spectrum of the mixture with those of the free guest and free DIMEB.
-
Protons of the guest molecule that are located inside the DIMEB cavity will typically show a significant change in their chemical shifts (usually an upfield shift).
-
The inner protons of the DIMEB cavity (H-3 and H-5) are also sensitive to the presence of a guest molecule and will exhibit chemical shift changes.
-
-
2D NMR (ROESY):
-
For more detailed structural information, a two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed on the mixture.
-
Cross-peaks between the protons of the guest molecule and the inner protons of the DIMEB cavity in the ROESY spectrum provide direct evidence of their spatial proximity, confirming the formation of an inclusion complex and revealing the orientation of the guest within the cavity.
-
Biological Interactions and Signaling Pathways
DIMEB's interaction with cell membranes, particularly its ability to extract cholesterol, has significant implications for cellular function and signaling. Cholesterol is a critical component of specialized membrane microdomains known as lipid rafts, which serve as platforms for the organization and regulation of various signaling molecules.
Cholesterol Depletion and Signaling Cascade
By sequestering cholesterol from the plasma membrane, DIMEB can disrupt the integrity of lipid rafts. This disruption can lead to the activation of signaling pathways that are normally tightly regulated within these domains. For instance, in T lymphocytes, cholesterol depletion by a similar cyclodextrin, methyl-β-cyclodextrin, has been shown to induce the activation of key signaling proteins.[8] This provides a model for the potential effects of DIMEB.
The following diagram illustrates the proposed signaling cascade initiated by DIMEB-mediated cholesterol depletion.
Caption: DIMEB-induced cholesterol depletion and subsequent signaling activation.
Experimental Workflow for Studying DIMEB's Effect on Cellular Cholesterol
The following workflow outlines the key steps to investigate the impact of DIMEB on cellular cholesterol levels and the subsequent effects on cell viability.
References
- 1. In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Cyclolab [cyclolab.hu]
- 5. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]
- 6. 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN | 51166-71-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Host and Guest: A Technical Guide to Molecular Encapsulation by DM-β-CD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) stands out as a chemically modified cyclodextrin (B1172386) with significant potential in pharmaceutical sciences. Its unique structural characteristics, featuring a hydrophilic exterior and a hydrophobic inner cavity, enable the formation of inclusion complexes with a wide array of poorly soluble drug molecules. This process, known as molecular encapsulation, can profoundly enhance the solubility, stability, and bioavailability of guest compounds. This technical guide delves into the core mechanisms governing the formation of these inclusion complexes, the thermodynamic driving forces, and the critical experimental methodologies used for their characterization. Furthermore, it explores the impact of this encapsulation on cellular processes, providing a comprehensive resource for researchers and professionals in drug development.
The Architecture of Encapsulation: DM-β-CD Structure and Complex Formation
DM-β-CD is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4 linked glucopyranose units. The methylation of the hydroxyl groups at the 2 and 6 positions of each glucose unit imparts distinct properties to the molecule. This modification enhances its aqueous solubility compared to the parent β-cyclodextrin and extends the hydrophobic cavity, making it a more versatile host for a broader range of guest molecules.
The encapsulation process is a dynamic equilibrium where a guest molecule partitions from the surrounding aqueous medium into the hydrophobic cavity of the DM-β-CD. This forms a non-covalent inclusion complex. The primary driving forces behind this phenomenon are:
-
Hydrophobic Interactions: The energetically unfavorable interaction between the non-polar guest molecule and the surrounding water molecules is a major driving force. The encapsulation of the guest within the cyclodextrin cavity allows for the release of these "high-energy" water molecules, leading to a favorable increase in entropy.
-
Van der Waals Forces: Weak, short-range attractive forces between the guest molecule and the atoms lining the interior of the DM-β-CD cavity contribute to the stability of the complex.
-
Hydrogen Bonding: Although the interior of the cavity is predominantly hydrophobic, the ether linkages and remaining hydroxyl groups can participate in hydrogen bonding with suitable guest molecules, further stabilizing the complex.
-
Release of Conformational Strain: The native cyclodextrin molecule can exist in a somewhat strained conformation. The inclusion of a guest molecule can alleviate this strain, providing an additional energetic incentive for complex formation.
The stoichiometry of these inclusion complexes is most commonly 1:1, with one guest molecule encapsulated within one DM-β-CD molecule. However, other stoichiometries, such as 1:2 or 2:1, are also possible depending on the size and shape of the guest molecule and the experimental conditions.
Caption: The process of a guest molecule entering the DM-β-CD cavity.
Quantitative Analysis of DM-β-CD Inclusion Complexes
The formation of inclusion complexes can be quantitatively described by the binding constant (K) and thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS). These parameters provide valuable insights into the stability and the nature of the interactions within the complex.
| Guest Molecule | Method | Stoichiometry (Host:Guest) | Binding Constant (K) (M⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Rutin | Phase Solubility | 1:1 | 1012.4 | - | - | [1] |
| Docetaxel | 1H NMR | 1:1 | - | - | - | [2] |
| Olmesartan Medoxomil | Phase Solubility | 1:1 | - | - | - | [3] |
| Phenol | Calorimetry | 1:1 | - | -21.9 | - | [4] |
| Mianserin | ITC | 1:1 | - | - | - | [5] |
| Econazole | Phase Distribution | 1:1 | 29.3 x 10³ | - | - | [6] |
Table 1: Quantitative Data for DM-β-CD Inclusion Complexes with Various Guest Molecules. Note: "-" indicates data not provided in the cited source.
Experimental Protocols for Characterization
A comprehensive characterization of DM-β-CD inclusion complexes is crucial for understanding their properties and potential applications. The following are detailed methodologies for key experimental techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of DM-β-CD (typically in the micromolar range) in a suitable buffer.
-
Prepare a solution of the guest molecule (typically 10-20 times more concentrated than the DM-β-CD solution) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 5 µcal/sec).
-
-
Titration:
-
Load the DM-β-CD solution into the sample cell and the guest molecule solution into the injection syringe.
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the guest solution into the DM-β-CD solution.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the guest to DM-β-CD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
-
Caption: A streamlined workflow for ITC experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for elucidating the structure of inclusion complexes in solution.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and varying concentrations of DM-β-CD.
-
Alternatively, for Job's plot analysis, prepare a series of solutions where the total molar concentration of guest and DM-β-CD is constant, but their molar ratio varies.
-
-
1H NMR Spectra Acquisition:
-
Acquire 1H NMR spectra for each sample.
-
Observe the chemical shift changes of the protons of both the guest molecule and the DM-β-CD. Protons of the guest molecule that are located inside the cyclodextrin cavity will typically experience a significant upfield shift due to the shielding effect of the cavity. The inner protons of DM-β-CD (H3 and H5) are also sensitive to the presence of a guest.
-
-
Stoichiometry Determination (Job's Plot):
-
Plot the change in chemical shift (Δδ) of a specific proton multiplied by the mole fraction of the guest against the mole fraction of the guest.
-
The mole fraction at which the maximum value is observed indicates the stoichiometry of the complex.
-
-
Binding Constant Calculation:
-
The binding constant can be determined by non-linear fitting of the chemical shift changes as a function of the DM-β-CD concentration to the appropriate binding isotherm equation.
-
-
2D NMR (ROESY):
-
Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum of a 1:1 mixture of the guest and DM-β-CD.
-
The presence of cross-peaks between the protons of the guest molecule and the inner protons (H3, H5) of DM-β-CD provides direct evidence of the inclusion and can reveal the orientation of the guest within the cavity.
-
References
- 1. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 2. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Tumor Targeting and Antitumor Activity of Methylated β-Cyclodextrin-Threaded Polyrotaxanes by Conjugating Cyclic RGD Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Cyclodextrins and Inclusion Complexes
An In-depth Technical Guide to the Core Principles of Cyclodextrin (B1172386) Inclusion Complexes
This guide provides a comprehensive overview of the fundamental principles governing the formation and characterization of cyclodextrin inclusion complexes. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging cyclodextrin technology to enhance the physicochemical properties of guest molecules.
Cyclodextrins (CDs) are a family of cyclic oligosaccharides produced from the enzymatic degradation of starch.[1][2] They are composed of α-1,4-linked D-glucopyranose units, forming a toroidal or truncated cone-like structure.[3][4] The most common natural cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively.[2]
The unique structure of cyclodextrins features a hydrophilic outer surface and a hydrophobic inner cavity.[5][6] This amphiphilic nature allows them to encapsulate a wide variety of guest molecules, particularly those that are hydrophobic, within their central cavity to form non-covalent host-guest complexes, also known as inclusion complexes.[5][6] The formation of an inclusion complex can significantly alter the physical, chemical, and biological properties of the guest molecule, such as its aqueous solubility, stability, and bioavailability.[5][7]
Principles of Inclusion Complex Formation
The formation of a cyclodextrin inclusion complex is a dynamic equilibrium process in aqueous solution, where a guest molecule is encapsulated within the cyclodextrin cavity.[8] This process is governed by a series of non-covalent interactions and is influenced by several factors.
Driving Forces for Complexation
The primary driving force for the formation of inclusion complexes in aqueous solutions is the substitution of high-energy water molecules from the hydrophobic cyclodextrin cavity by a less polar guest molecule.[8][9] This release of water molecules into the bulk solvent is an entropically favorable process.[9] Other non-covalent interactions that contribute to the stability of the complex include:
-
Van der Waals forces: These are weak, short-range interactions between the guest molecule and the hydrophobic interior of the cyclodextrin cavity.[5]
-
Hydrophobic interactions: The tendency of nonpolar molecules to associate in an aqueous environment drives the inclusion of the hydrophobic guest into the nonpolar cyclodextrin cavity.[2]
-
Hydrogen bonding: Although the interior of the cavity is predominantly hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin.[3]
-
Release of conformational strain: The cyclodextrin molecule may exist in a conformationally strained state in an aqueous solution, and the inclusion of a guest molecule can release this strain, thus favoring complex formation.
Stoichiometry of Inclusion Complexes
The stoichiometry of an inclusion complex refers to the ratio of guest molecules to cyclodextrin molecules. The most common stoichiometry is 1:1, where one guest molecule is encapsulated within one cyclodextrin molecule.[10] However, other stoichiometries such as 1:2 (one guest to two cyclodextrins) or 2:1 (two guests to one cyclodextrin) can also occur, depending on the relative sizes and shapes of the guest and host molecules.[10]
Quantitative Data on Cyclodextrin Properties and Binding Constants
The selection of a suitable cyclodextrin for a specific guest molecule depends on its physicochemical properties, particularly the dimensions of its cavity. The stability of the resulting inclusion complex is quantified by its binding constant (also known as the stability constant or association constant).
Physicochemical Properties of Natural Cyclodextrins
The table below summarizes the key physicochemical properties of the three most common natural cyclodextrins.
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucopyranose Units | 6 | 7 | 8 |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 |
| Solubility in Water ( g/100 mL, 25°C) | 14.5 | 1.85 | 23.2 |
| Outer Diameter (Å) | 14.6 | 15.4 | 17.5 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Height of Torus (Å) | 7.9 | 7.9 | 7.9 |
| Cavity Volume (ų) | 174 | 262 | 427 |
(Data sourced from multiple references)
Binding Constants of Drug-Cyclodextrin Complexes
The binding constant (K) is a measure of the affinity between the cyclodextrin and the guest molecule. A higher binding constant indicates a more stable complex. The table below provides a selection of binding constants for various drug molecules with different cyclodextrins.
| Drug | Cyclodextrin | Binding Constant (K, M⁻¹) | Method | Reference |
| Ibuprofen | β-CD | 1,580 (at 30°C) | Phase Solubility | [11] |
| Piroxicam | β-CD | 234 | Not Specified | [4] |
| Naproxen | β-CD | 1,300 (at 37°C) | Phase Solubility | [11] |
| Hydrocortisone | HP-β-CD | 11,600 | Not Specified | [4] |
| Econazole | α-CD | 2,630 | Phase-Distribution | [12] |
| Econazole | β-CD | 1,420 | Phase-Distribution | [12] |
| Econazole | HP-β-CD | 1,540 | Phase-Distribution | [12] |
| Amantadinium | β-CD | 7,943 (log K = 3.9) | UV-Vis | [13] |
| Rimantadinium | β-CD | 125,892 (log K = 5.1) | UV-Vis | [13] |
| Memantinium | β-CD | 1,995 (log K = 3.3) | UV-Vis | [13] |
| Daidzein | β-CD | 1,730 | NMR | [14] |
| Daidzin | β-CD | 810 | NMR | [14] |
Experimental Protocols for Characterization
The formation and characterization of cyclodextrin inclusion complexes require a combination of analytical techniques. This section provides detailed methodologies for three key experiments.
Phase Solubility Studies
Principle: This method, developed by Higuchi and Connors, is used to determine the stoichiometry and apparent stability constant (Kc) of a complex by measuring the increase in the solubility of a poorly soluble guest in the presence of increasing concentrations of a cyclodextrin.[15]
Detailed Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 16 mM).[16]
-
Add an excess amount of the guest drug to each cyclodextrin solution in separate vials.[17]
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).[16][17]
-
After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved guest.
-
Determine the concentration of the dissolved guest in the supernatant of each vial using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[17]
-
Plot the concentration of the dissolved guest (y-axis) against the concentration of the cyclodextrin (x-axis) to construct a phase solubility diagram.[8]
Data Analysis:
-
Stoichiometry: The shape of the phase solubility diagram provides information about the stoichiometry of the complex. An AL-type diagram (linear increase in solubility) suggests the formation of a 1:1 soluble complex.[10][16]
-
Stability Constant (Kc): For an AL-type diagram, the stability constant can be calculated from the slope of the linear portion of the plot using the following equation[15]: Kc = slope / (S0 * (1 - slope)) Where S0 is the intrinsic solubility of the guest in the absence of the cyclodextrin (the y-intercept of the plot).[15]
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment.[18]
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the guest molecule (ligand) and a solution of the cyclodextrin (macromolecule) in the same buffer to minimize heats of dilution.[18]
-
Degas both solutions to prevent the formation of air bubbles during the experiment.[19]
-
Typical concentrations are in the micromolar to millimolar range, with the concentration of the species in the syringe being 10-20 times higher than the species in the cell.
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small injections of the guest solution into the cyclodextrin solution.
-
The instrument measures the heat change associated with each injection.[18]
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection. Integrating the area under each peak gives the heat change for that injection.
-
A plot of the heat change per mole of injectant versus the molar ratio of guest to cyclodextrin generates a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Ka, ΔH, and n.[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[18]
2D ROESY NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of an inclusion complex in solution. 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly useful for detecting spatial proximities between protons of the host and guest molecules, confirming inclusion and elucidating the geometry of the complex.[6]
Detailed Methodology:
-
Sample Preparation:
-
NMR Experiment:
-
Acquire a 2D ROESY spectrum on a high-field NMR spectrometer.
-
The experiment involves a mixing time during which magnetization is transferred between protons that are close in space (typically < 5 Å).
-
-
Data Processing and Interpretation:
-
Process the 2D data to generate the ROESY spectrum.
-
Look for cross-peaks that indicate correlations between protons of the guest molecule and protons of the cyclodextrin.
-
Specifically, correlations between guest protons and the H3 and H5 protons, which are located on the inner surface of the cyclodextrin cavity, are strong evidence of inclusion.
-
The presence and intensity of specific cross-peaks can be used to determine which part of the guest molecule is inserted into the cavity and its orientation.[6]
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important logical relationships and workflows in the study of cyclodextrin inclusion complexes.
Caption: General workflow for the development and characterization of a drug-cyclodextrin inclusion complex.
Caption: Key factors influencing the stability of cyclodextrin inclusion complexes.
Caption: Simplified mechanism of drug release from a cyclodextrin inclusion complex.
Conclusion
Cyclodextrin inclusion complexes represent a versatile and powerful tool in pharmaceutical sciences and other fields. By encapsulating guest molecules within their hydrophobic cavity, cyclodextrins can significantly enhance solubility, stability, and bioavailability. A thorough understanding of the principles of complex formation, combined with rigorous characterization using techniques such as phase solubility studies, ITC, and NMR, is essential for the successful development and application of these supramolecular systems. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of cyclodextrin technology.
References
- 1. Mechanisms of drug release from cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability constants for complex formation between alpha-cyclodextrin and some amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. forskning.ruc.dk [forskning.ruc.dk]
- 17. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methylated Cyclodextrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclodextrins are a class of cyclic oligosaccharides derived from starch that have garnered significant attention in the pharmaceutical and chemical industries due to their unique ability to form inclusion complexes with a wide variety of guest molecules. This property stems from their toroidal structure, which features a hydrophilic exterior and a hydrophobic internal cavity. By encapsulating guest molecules within this cavity, cyclodextrins can enhance their solubility, stability, and bioavailability.
Among the various chemically modified cyclodextrins, methylated derivatives stand out for their improved aqueous solubility and enhanced complexation capabilities compared to their parent compounds. This technical guide provides a comprehensive overview of methylated cyclodextrin (B1172386) derivatives, focusing on their synthesis, characterization, physicochemical properties, and key applications, with a particular emphasis on their role in drug development.
Physicochemical Properties of Methylated Cyclodextrin Derivatives
The methylation of the hydroxyl groups on the cyclodextrin rim significantly alters its physical and chemical properties. The degree and position of methylation influence the solubility, complexation ability, and toxicity of the resulting derivative.
Solubility
Methylation disrupts the intramolecular hydrogen bonding that contributes to the crystalline structure and lower solubility of native β-cyclodextrin. This results in a substantial increase in aqueous solubility. However, the relationship between the degree of methylation and solubility is not linear; per-methylation can sometimes lead to a decrease in solubility compared to randomly methylated derivatives.
| Derivative | Abbreviation | Molecular Weight ( g/mol ) | Aqueous Solubility ( g/100 mL at 25°C) |
| β-Cyclodextrin | β-CD | 1134.98 | ~1.85 |
| Randomly Methylated-β-Cyclodextrin | RAMEB / ME-β-CD | ~1310 | >50 |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | DIMEB | 1331.36 | ~60 |
| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | TRIMEB | 1429.54 | ~31 |
Inclusion Complexation and Binding Constants
Methylated cyclodextrins generally exhibit higher binding affinities for guest molecules compared to their unmodified counterparts. The methyl groups extend the hydrophobic cavity, providing a better fit for many lipophilic drugs and enhancing van der Waals interactions. The stability of these inclusion complexes is quantified by the binding constant (K), with higher values indicating a more stable complex.
| Methylated Cyclodextrin | Guest Molecule | Binding Constant (K) / Free Binding Energy | Method |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | Phenol | -5.23 kcal/mol | Density Functional Theory |
| 2,6-di-O-methyl-β-cyclodextrin | Econazole | 29.3 x 10³ M⁻¹ | High-Throughput Phase-Distribution |
| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | Econazole | 0.66 x 10³ M⁻¹ | High-Throughput Phase-Distribution |
| Methyl-β-cyclodextrin (MβCD) | Sulfamethazine | 56 M⁻¹ (in water) | Phase-Solubility Analysis[1] |
| Thiolated 2-Methyl-β-cyclodextrin | Dexamethasone | 2147 M⁻¹ | UV-Vis Spectroscopy[2] |
| 2-Methyl-β-cyclodextrin | Dexamethasone | 2514 M⁻¹ | UV-Vis Spectroscopy[2] |
Cytotoxicity
A critical consideration for the application of methylated cyclodextrins, particularly in pharmaceuticals, is their potential cytotoxicity. The primary mechanism of toxicity is the extraction of cholesterol and other lipids from cell membranes, which can disrupt membrane integrity and lead to cell death. The degree of cytotoxicity is dependent on the specific derivative, its concentration, and the cell type. Generally, methylated β-cyclodextrins are more cytotoxic than their hydroxypropylated counterparts.[3]
| Derivative | Abbreviation | Cell Line | IC50 (mM) |
| Randomly Methylated-β-Cyclodextrin | RAMEB | A549 | 11[3] |
| Randomly Methylated-β-Cyclodextrin | RAMEB | Calu-3 | 25[3] |
| Randomly Methylated-β-Cyclodextrin | RAMEB | Caco-2 | ~10 (shows toxicity)[4] |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin | DIMEB | Caco-2 | More toxic than TRIMEB and RAMEB[5] |
| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | TRIMEB | Caco-2 | More toxic than RAMEB[5] |
| Sparingly Methylated-β-Cyclodextrin | Crysmeb | A549 | 31[3] |
| Native α-Cyclodextrin | α-CD | Caco-2 | 0.698 (at 72h)[3] |
| Native α-Cyclodextrin | α-CD | A549 | 0.322 (at 72h)[3] |
| Native α-Cyclodextrin | α-CD | Hep-G2 | 0.382 (at 72h)[3] |
The in vitro cell toxicity of methylated β-cyclodextrins generally follows the order: DIMEB > TRIMEB ≥ RAMEB.[5][6] Ionic derivatives tend to be less toxic than methylated ones.[6]
Synthesis and Characterization of Methylated Cyclodextrins
The synthesis of methylated cyclodextrins can be broadly categorized into methods that produce randomly substituted derivatives and those that yield selectively substituted isomers.
Synthesis of Randomly Methylated β-Cyclodextrin (RAMEB)
RAMEB is typically synthesized by reacting β-cyclodextrin with a methylating agent, such as methyl chloride or dimethyl sulfate, in the presence of a strong base like sodium hydroxide.[7] The resulting product is a mixture of isomers with varying degrees of methylation.
Experimental Protocol: Synthesis of RAMEB
-
Dissolve β-cyclodextrin in an aqueous solution of sodium hydroxide.
-
Add the methylating agent (e.g., dimethyl sulfate) dropwise to the solution while stirring vigorously.
-
Maintain the reaction at a controlled temperature (e.g., 80°C) and pressure for a specified duration.[7]
-
After the reaction is complete, neutralize the mixture with an appropriate acid (e.g., hydrochloric acid).
-
The product can be purified by extraction with a suitable organic solvent (e.g., chloroform) followed by evaporation of the solvent.[8]
-
Further purification to separate isomers can be achieved using column chromatography.[7]
Synthesis of Selectively Methylated β-Cyclodextrins
Achieving selective methylation at specific hydroxyl groups of the cyclodextrin requires a more complex, multi-step process involving protection and deprotection of the hydroxyl groups. A novel, more efficient one-pot synthesis has been developed using a copper(II) complex to protect the secondary hydroxyl groups, allowing for selective methylation of the primary hydroxyls.[8]
Caption: Comparison of classical and one-pot synthesis of selectively methylated β-cyclodextrins.
Characterization Techniques
The characterization of methylated cyclodextrins is crucial to determine the degree of substitution (DS) and the isomeric purity, as these factors significantly impact their properties and performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the average DS and the positions of the methyl groups on the glucopyranose units.[8]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to identify the distribution of methylated species in a sample.[8]
High-Performance Liquid Chromatography (HPLC): HPLC is employed to separate and quantify the different isomers present in a mixture of methylated cyclodextrins.
Applications of Methylated Cyclodextrin Derivatives
The unique properties of methylated cyclodextrins have led to their widespread use in various scientific and industrial fields, most notably in drug delivery.
Drug Delivery and Formulation
Methylated cyclodextrins are extensively used as pharmaceutical excipients to improve the solubility, dissolution rate, stability, and bioavailability of poorly water-soluble drugs.
Mechanism of Action:
-
Inclusion Complex Formation: The lipophilic drug molecule is encapsulated within the hydrophobic cavity of the methylated cyclodextrin in an aqueous environment.
-
Increased Apparent Solubility: The hydrophilic exterior of the cyclodextrin renders the drug-cyclodextrin complex water-soluble.
-
Enhanced Bioavailability: Upon administration, the complex carries the drug to the site of absorption (e.g., the intestinal wall). The complex is in dynamic equilibrium, and as free drug is absorbed, more drug is released from the complex to maintain the equilibrium, thereby increasing the concentration gradient for absorption.
Caption: Mechanism of drug delivery enhancement by methylated cyclodextrins.
Cholesterol Depletion in Cellular Research
Methylated β-cyclodextrins, particularly methyl-β-cyclodextrin (MβCD), are widely used as tools in cell biology to acutely deplete cholesterol from cell membranes. This is instrumental in studying the role of cholesterol in various cellular processes, such as signal transduction, membrane trafficking, and the function of lipid rafts.
Experimental Protocol: Cholesterol Depletion from Cultured Cells
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells with a serum-free medium or a suitable buffer (e.g., PBS) to remove any residual serum components.
-
Preparation of MβCD Solution: Prepare a stock solution of MβCD in a serum-free medium or buffer. The final concentration used typically ranges from 1 to 10 mM, depending on the cell type and the desired level of cholesterol depletion.
-
Incubation: Add the MβCD solution to the cells and incubate at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to achieve significant cholesterol depletion without causing excessive cell death.
-
Washing: After incubation, remove the MβCD solution and wash the cells thoroughly with a serum-free medium or buffer to remove the MβCD and extracted cholesterol.
-
Analysis: The cells are now ready for downstream experiments to study the effects of cholesterol depletion. The extent of cholesterol removal can be quantified using commercially available cholesterol assays.
Caption: Process of cholesterol extraction from a cell membrane by MβCD.
Conclusion
Methylated cyclodextrin derivatives represent a versatile and powerful class of excipients and research tools. Their enhanced solubility and ability to form stable inclusion complexes make them invaluable for addressing the challenges associated with poorly soluble drugs. While their potential for cytotoxicity necessitates careful evaluation, a thorough understanding of their structure-activity relationships allows for the selection of appropriate derivatives for specific applications. As research continues to uncover new derivatives and applications, methylated cyclodextrins are poised to play an increasingly important role in the advancement of drug delivery and other scientific disciplines.
References
- 1. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Cytotoxic examinations of various cyclodextrin derivatives on Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Di-O-methyl-β-cyclodextrin (CAS 51166-71-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Di-O-methyl-β-cyclodextrin (DM-β-CD), a derivative of β-cyclodextrin widely utilized in pharmaceutical and research applications. The document details its physicochemical properties, mechanism of action as a molecular encapsulating agent, and its significant impact on drug solubility, stability, and bioavailability. Furthermore, it explores the cellular effects of DM-β-CD, particularly its interaction with cell membranes and the subsequent influence on cellular signaling pathways. This guide also includes detailed experimental protocols for the preparation and characterization of drug-DM-β-CD inclusion complexes and for assessing its cellular effects, aiming to equip researchers and drug development professionals with the essential knowledge for its effective application.
Introduction
2,6-Di-O-methyl-β-cyclodextrin (CAS 51166-71-3), also known as Heptakis(2,6-di-O-methyl)-β-cyclodextrin, is a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups at the 2 and 6 positions of each glucose unit enhances its aqueous solubility and stability compared to the parent β-cyclodextrin.[1] This modification results in a molecule with a hydrophilic exterior and a hydrophobic internal cavity, enabling it to form non-covalent inclusion complexes with a wide range of lipophilic guest molecules.[2] This unique property makes DM-β-CD an invaluable excipient in the pharmaceutical industry for improving the physicochemical and biopharmaceutical properties of poorly water-soluble drugs.[3]
Physicochemical Properties
The physical and chemical characteristics of 2,6-Di-O-methyl-β-cyclodextrin are summarized in the table below, providing a quick reference for formulation and experimental design.
| Property | Value |
| CAS Number | 51166-71-3 |
| Molecular Formula | C₅₆H₉₈O₃₅ |
| Molecular Weight | 1331.36 g/mol |
| Appearance | White to faintly yellow crystalline powder |
| Melting Point | 181 °C |
| Water Solubility | 212.6 g/L (cold water) |
| Optical Activity | [α]20/D +158±3°, c = 10% in H₂O |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Mechanism of Action and Applications in Drug Delivery
The primary application of 2,6-Di-O-methyl-β-cyclodextrin in drug development is to enhance the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[4] This is achieved through the formation of inclusion complexes, where the lipophilic API is encapsulated within the hydrophobic cavity of the DM-β-CD molecule.
Inclusion Complex Formation
The formation of an inclusion complex is a dynamic equilibrium process driven by various non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.[5] The stoichiometry of these complexes is most commonly 1:1 (one drug molecule to one cyclodextrin (B1172386) molecule).[5]
Applications
-
Solubility Enhancement: By encapsulating hydrophobic drugs, DM-β-CD significantly increases their apparent water solubility.[4]
-
Stability Improvement: It protects sensitive drugs from degradation by light, heat, and oxidation.[1]
-
Bioavailability Enhancement: The increased solubility and dissolution rate lead to improved absorption and bioavailability of the drug.[1]
-
Controlled Release: DM-β-CD can be used to modulate the release profile of drugs, potentially leading to prolonged therapeutic effects.[1]
-
Taste and Odor Masking: It can mask the unpleasant taste or odor of certain APIs, improving patient compliance.[4]
Cellular Effects and Biological Interactions
While primarily used as an excipient, 2,6-Di-O-methyl-β-cyclodextrin can exert biological effects, mainly through its interaction with cell membranes.
Cholesterol Depletion
DM-β-CD is known to extract cholesterol from cellular membranes.[6] This property is utilized in research to study the role of cholesterol-rich membrane microdomains, such as lipid rafts, in various cellular processes. The disruption of lipid rafts can, in turn, affect the activity of membrane-associated proteins and signaling pathways.[6]
Influence on Signaling Pathways
The depletion of membrane cholesterol by DM-β-CD can indirectly modulate cellular signaling. For instance, studies have shown that cholesterol depletion can activate the Wnt/β-catenin signaling pathway, leading to increased cell proliferation in myoblasts.[7] It can also impact other pathways, such as the Ras-ERK pathway, by altering the localization and function of signaling proteins within the plasma membrane.
Cytotoxicity
At higher concentrations, DM-β-CD can exhibit cytotoxicity.[7] A study on Chinese hamster cells (B14) showed that at a concentration of 1000 µM, the viability of B14 cells decreased to 53%.[7] Therefore, it is crucial to determine the optimal concentration range for specific applications to maximize efficacy while minimizing toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 2,6-Di-O-methyl-β-cyclodextrin.
Preparation of Drug-DM-β-CD Inclusion Complexes (Kneading Method)
This method is widely used due to its simplicity and efficiency.
-
Preparation of DM-β-CD Paste: Accurately weigh the required amount of DM-β-CD and place it in a mortar. Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol) dropwise while triturating to form a homogeneous paste.
-
Incorporation of Drug: Gradually add the accurately weighed drug to the paste.
-
Kneading: Continue triturating the mixture for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in a hot air oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex, pass it through a fine-mesh sieve to obtain a uniform particle size, and store it in a desiccator.
Characterization of Inclusion Complexes
This method determines the stoichiometry and stability constant of the inclusion complex.
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of DM-β-CD.
-
Addition of Drug: Add an excess amount of the drug to each DM-β-CD solution.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-72 hours) to reach equilibrium.
-
Sampling and Analysis: After equilibration, centrifuge or filter the suspensions to remove the undissolved drug. Analyze the concentration of the dissolved drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of DM-β-CD. The shape of the phase solubility diagram provides information about the complex stoichiometry, and the stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug.
ITC directly measures the heat changes associated with the binding interaction between the drug and DM-β-CD, providing thermodynamic parameters of the complexation.
-
Sample Preparation: Prepare a solution of the drug in a suitable buffer and a solution of DM-β-CD in the same buffer. Degas both solutions before use.
-
Instrument Setup: Fill the sample cell of the ITC instrument with the drug solution and the titration syringe with the DM-β-CD solution.
-
Titration: Perform a series of small, sequential injections of the DM-β-CD solution into the drug solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the data to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, Caco-2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of DM-β-CD in cell culture medium. Remove the old medium from the cells and add the DM-β-CD solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the DM-β-CD solutions for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Conclusion
2,6-Di-O-methyl-β-cyclodextrin is a versatile and valuable tool in pharmaceutical research and development. Its ability to form inclusion complexes with lipophilic drugs offers a robust solution to challenges of poor solubility and stability. However, researchers and formulation scientists must also be cognizant of its potential cellular effects, particularly at higher concentrations. The experimental protocols detailed in this guide provide a framework for the effective utilization and characterization of DM-β-CD in various research and development settings. A thorough understanding of its properties and interactions is paramount to harnessing its full potential in creating safer and more effective drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. humapub.com [humapub.com]
- 5. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol depletion by methyl-β-cyclodextrin enhances cell proliferation and increases the number of desmin-positive cells in myoblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Inclusion Complexes with 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups at the 2 and 6 positions significantly enhances its aqueous solubility and complexation ability compared to its parent molecule, β-cyclodextrin.[1][2] DIMEB is widely utilized in pharmaceutical and chemical research to form inclusion complexes with a variety of poorly soluble "guest" molecules. The toroidal, or cone-shaped, structure of DIMEB features a hydrophobic inner cavity and a hydrophilic exterior. This unique architecture allows for the encapsulation of non-polar molecules or functional groups within the cavity, thereby improving the guest molecule's apparent solubility, stability, and bioavailability.[1][3]
These application notes provide detailed protocols for the preparation of inclusion complexes with DIMEB using common laboratory methods, along with guidelines for their characterization.
Quantitative Data Summary
The formation of an inclusion complex between a guest molecule and DIMEB is a reversible process characterized by a binding or stability constant (Ks). This constant provides a measure of the affinity between the host and guest molecules. The stoichiometry of most inclusion complexes is typically 1:1.[4] The following tables summarize key quantitative data for DIMEB inclusion complexes with various guest molecules.
Table 1: Stability Constants and Stoichiometry of DIMEB Inclusion Complexes
| Guest Molecule | Stoichiometry (DIMEB:Guest) | Stability Constant (Ks, M⁻¹) | Temperature (°C) | Method of Determination |
| Chlorzoxazone | 1:1 | 493 | 20 | Phase Solubility |
| Olmesartan Medoxomil | 1:1 | - | 25 | Phase Solubility |
| Chloramphenicol | 1:1 | 493 | 20 | Phase Solubility |
Note: The stability constant is a critical parameter for predicting the in-vivo behavior of an inclusion complex. Values typically ranging from 100 to 5000 M⁻¹ are considered suitable for practical applications.[5]
Table 2: Enhancement of Aqueous Solubility of Guest Molecules by DIMEB
| Guest Molecule | Fold Increase in Solubility | Molar Ratio (DIMEB:Guest) | Preparation Method |
| Chlorzoxazone | Significant Improvement | 1:1 | Freeze-drying |
| Gemfibrozil | Increased | 1:1 | Kneading, Spray-drying |
| Carvedilol | 1.78 to 3.32 times | 1:1 | Kneading |
| Olmesartan Medoxomil | Improved | 1:1 | Kneading |
Experimental Protocols
The selection of a suitable preparation method depends on the physicochemical properties of the guest molecule, the desired characteristics of the final product, and the scale of production.
Co-precipitation Method
This method is effective for forming crystalline inclusion complexes and is suitable for guest molecules that are soluble in organic solvents.[6]
Protocol:
-
Dissolution of DIMEB: Dissolve the desired molar equivalent of this compound in deionized water with continuous stirring. Gentle heating may be applied to facilitate dissolution.
-
Dissolution of Guest Molecule: In a separate container, dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, acetone).
-
Complex Formation: Slowly add the guest molecule solution to the aqueous DIMEB solution while maintaining vigorous stirring.
-
Precipitation: Continue stirring the mixture for a defined period (typically 1-24 hours) at a constant temperature. The inclusion complex will gradually precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration (e.g., using a Buchner funnel) or centrifugation.
-
Washing: Wash the collected solid with a small amount of cold deionized water or the organic solvent used for the guest molecule to remove any uncomplexed material.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 40-60 °C) or under vacuum until a constant weight is achieved.
Co-precipitation method workflow.
Freeze-Drying (Lyophilization) Method
This technique is particularly suitable for thermolabile guest molecules and often results in an amorphous product with high solubility.[6]
Protocol:
-
Solution Preparation: Dissolve both this compound and the guest molecule in a predetermined volume of deionized water to achieve the desired molar ratio. Ensure complete dissolution with the aid of stirring or sonication.
-
Freezing: Rapidly freeze the aqueous solution by placing it in a freezer at a low temperature (e.g., -20 °C to -80 °C) or by using a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample in a freeze-dryer. The process involves removing the frozen solvent through sublimation under reduced pressure. The duration of lyophilization will depend on the sample volume and the equipment used.
-
Product Collection: Once the lyophilization process is complete, a porous, solid cake of the inclusion complex is obtained.
Freeze-drying method workflow.
Kneading Method
The kneading method is a simple and efficient technique, particularly for poorly water-soluble guest molecules. It involves the formation of a paste, which enhances the interaction between the host and guest molecules.[6][7]
Protocol:
-
DIMEB Slurry Formation: Place the accurately weighed this compound in a mortar. Add a small amount of a suitable solvent (e.g., water, ethanol, or a water-ethanol mixture) to form a thick, homogeneous paste.
-
Incorporation of Guest: Gradually add the guest molecule to the DIMEB paste.
-
Kneading: Knead the mixture thoroughly for a specified period (typically 30-60 minutes) to ensure intimate contact and complex formation. The consistency of the paste should be maintained by adding small amounts of solvent if necessary.
-
Drying: Spread the resulting paste in a thin layer and dry it in an oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.
-
Grinding and Sieving: Grind the dried product into a fine powder and pass it through a sieve to obtain a uniform particle size.
Kneading method workflow.
Characterization of Inclusion Complexes
Confirmation of the formation of an inclusion complex and evaluation of its properties require the use of various analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The inclusion of a guest molecule within the DIMEB cavity alters its thermal properties.
-
Principle: The disappearance or significant shift of the melting point endotherm of the guest molecule in the DSC thermogram of the inclusion complex is a strong indication of complex formation. This is because the guest molecule is no longer present in its crystalline state but is molecularly dispersed within the DIMEB.[8]
-
Expected Results: The thermogram of the inclusion complex will differ significantly from that of the physical mixture of the guest and DIMEB. The characteristic peak of the guest molecule will be absent or broadened and shifted to a different temperature. A broad endotherm between 50 °C and 100 °C may be observed, corresponding to the dehydration of DIMEB.[8]
Powder X-ray Diffractometry (PXRD)
PXRD is used to analyze the crystalline structure of a solid. The formation of an inclusion complex often leads to a change in the crystal lattice.
-
Principle: Crystalline materials produce a characteristic diffraction pattern. If the guest molecule is encapsulated within the DIMEB cavity, its crystalline nature is lost, leading to a different diffraction pattern.
-
Expected Results: The PXRD pattern of the inclusion complex will be different from the simple superposition of the patterns of the individual components. A reduction in the intensity of the diffraction peaks of the guest molecule or the appearance of a new, amorphous halo pattern suggests the formation of an amorphous inclusion complex.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups in a molecule.
-
Principle: The formation of an inclusion complex can lead to changes in the vibrational frequencies of the guest molecule's functional groups due to the altered microenvironment within the DIMEB cavity.
-
Expected Results: The FTIR spectrum of the inclusion complex may show shifts, changes in intensity, or the disappearance of characteristic absorption bands of the guest molecule compared to its free form. The broad O-H stretching band of DIMEB may also be affected.[9]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of the inclusion complex in solution.
-
Principle: The inclusion of a guest molecule into the hydrophobic cavity of DIMEB results in changes in the chemical shifts of the protons of both the host and the guest. The protons located on the inner surface of the DIMEB cavity (H-3 and H-5) typically show the most significant upfield or downfield shifts upon complexation.
-
Expected Results: A comparison of the ¹H NMR spectra of the free components and the inclusion complex will reveal changes in the chemical shifts of specific protons, confirming the formation of the complex and providing insights into the geometry of inclusion.
Logical flow of inclusion complex characterization.
References
- 1. Understanding this compound: Benefits and Applications in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 2. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. humapub.com [humapub.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Solubilization Using 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide widely utilized in the pharmaceutical sciences. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility and complexation efficiency compared to its parent molecule, β-cyclodextrin.[1] This modification makes DIMEB an effective solubilizing agent for a wide range of poorly water-soluble drugs, thereby improving their bioavailability and therapeutic efficacy.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing DIMEB in drug solubilization studies. The included methodologies cover the essential experiments for determining the feasibility of DIMEB as a solubilizer for a specific drug candidate and for preparing and characterizing the resulting drug-DIMEB inclusion complexes.
Data Presentation: Solubility Enhancement with DIMEB
The following table summarizes the quantitative data on the solubility enhancement of various drugs upon complexation with DIMEB and other cyclodextrins. This data is essential for comparing the effectiveness of DIMEB and for estimating the required concentration for desired solubility improvements.
| Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement Factor | Stability Constant (Kc) (M⁻¹) | Reference |
| Myricetin | DM-β-CD | 1:1 | ~20 | Not specified | [4] |
| Chloramphenicol | DMBCD | 1:1 | 2.2-fold increase | 493 | [5] |
| Celecoxib | DIMEB | 1:1 | Significant increase | Not specified | [6] |
| Furosemide | β-CD | Not specified | 2.17-fold increase | Not specified | [6] |
| Valsartan | β-CD | Not specified | Significant increase | Not specified | [6] |
Experimental Protocols
Phase Solubility Studies
Phase solubility studies are fundamental in determining the potential of DIMEB to solubilize a drug of interest. This method, originally described by Higuchi and Connors, helps in determining the stoichiometry of the inclusion complex and its stability constant (Kc).[7]
Objective: To evaluate the effect of increasing concentrations of DIMEB on the aqueous solubility of a poorly water-soluble drug.
Materials:
-
Drug of interest
-
This compound (DIMEB)
-
Distilled or deionized water
-
Appropriate buffer solution (if pH control is required)
-
Vials with screw caps
-
Orbital shaker or thermostatically controlled water bath
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of DIMEB (e.g., 0 to 20 mM).
-
Add an excess amount of the drug to each DIMEB solution in separate vials. The amount of drug should be sufficient to ensure that a saturated solution is formed.
-
Seal the vials tightly and place them in an orbital shaker or a temperature-controlled water bath.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the samples to stand to let the undissolved drug settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm membrane filter to remove any undissolved drug particles.
-
Dilute the filtered samples appropriately with a suitable solvent.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method.
-
Plot the concentration of the dissolved drug (on the y-axis) against the concentration of DIMEB (on the x-axis).
-
Analyze the resulting phase solubility diagram. An AL-type diagram, which shows a linear increase in drug solubility with increasing DIMEB concentration, is indicative of the formation of a soluble 1:1 inclusion complex.[8]
-
The stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear portion of the AL-type diagram using the following equation[8]: Kc = slope / (S₀ * (1 - slope)) Where S₀ is the intrinsic solubility of the drug in the absence of DIMEB.
Preparation of Solid Drug-DIMEB Inclusion Complexes
The formation of a solid inclusion complex is often necessary for formulation into solid dosage forms. Several methods can be employed, with the choice depending on the physicochemical properties of the drug and the desired characteristics of the final product.
This method is simple, economical, and suitable for thermally labile drugs.[2][9]
Procedure:
-
Accurately weigh the drug and DIMEB in the desired molar ratio (e.g., 1:1).
-
Place the DIMEB in a mortar and add a small amount of a suitable solvent (e.g., water, ethanol, or a mixture) to form a paste.
-
Gradually add the drug to the DIMEB paste while continuously triturating with a pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
The resulting product is then dried in an oven at a suitable temperature or in a desiccator to remove the solvent.[10]
-
The dried complex is pulverized and sieved to obtain a uniform particle size.
This technique is effective for achieving a high degree of complexation.[2][11]
Procedure:
-
Dissolve the drug in a suitable organic solvent.
-
Dissolve the DIMEB in water.
-
Add the drug solution to the DIMEB solution with constant stirring.
-
The resulting solution is then evaporated under reduced pressure using a rotary evaporator.
-
The solid residue obtained is the drug-DIMEB inclusion complex, which can be further dried, pulverized, and sieved.
This method is ideal for thermolabile drugs and often results in a porous, highly soluble product.[9][12]
Procedure:
-
Dissolve both the drug and DIMEB in a suitable solvent, typically water or a water-cosolvent mixture, in the desired molar ratio.
-
Ensure complete dissolution of both components.
-
Freeze the solution at a low temperature (e.g., -80°C) until it is completely solidified.
-
The frozen solution is then placed in a freeze-dryer.
-
The freeze-dryer removes the solvent by sublimation under vacuum, resulting in a dry, porous powder of the inclusion complex.
Characterization of Drug-DIMEB Inclusion Complexes
Characterization is crucial to confirm the formation of the inclusion complex and to evaluate its physicochemical properties.
DSC is used to assess the thermal properties of the drug, DIMEB, their physical mixture, and the inclusion complex. The disappearance or shifting of the drug's melting endotherm in the thermogram of the complex suggests its inclusion within the DIMEB cavity.[13][14]
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the sample (drug, DIMEB, physical mixture, or inclusion complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
Compare the thermograms of the individual components, the physical mixture, and the prepared complex.
FTIR spectroscopy is used to identify interactions between the drug and DIMEB. Changes in the characteristic absorption peaks of the drug (e.g., stretching or bending vibrations of functional groups) in the spectrum of the complex can indicate the formation of an inclusion complex.[13][15]
Procedure:
-
Prepare a sample by mixing a small amount of the substance with potassium bromide (KBr) and compressing it into a pellet, or by placing the sample directly on the ATR crystal.
-
Place the sample in the FTIR spectrometer.
-
Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Record the infrared spectrum.
-
Compare the spectra of the drug, DIMEB, their physical mixture, and the inclusion complex.
¹H NMR spectroscopy provides direct evidence for the inclusion of the drug molecule into the DIMEB cavity in solution. Chemical shift changes of the protons of both the drug and DIMEB upon complexation confirm the formation of the inclusion complex.[16][17]
Procedure:
-
Dissolve the drug, DIMEB, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Record the ¹H NMR spectra for each sample using an NMR spectrometer.
-
Compare the chemical shifts of the protons of the drug and DIMEB in the spectra of the individual components and the inclusion complex.
-
Upfield or downfield shifts of the protons of the drug and the inner protons of the DIMEB cavity (H-3 and H-5) are indicative of inclusion complex formation.
Visualizations
Experimental Workflow for Drug Solubilization using DIMEB
Caption: Workflow for drug solubilization with DIMEB.
Logical Relationship of DIMEB-Mediated Drug Solubilization
References
- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. humapub.com [humapub.com]
- 3. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. oatext.com [oatext.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Co-evaporation method: Significance and symbolism [wisdomlib.org]
- 12. Freeze-drying procedure: Significance and symbolism [wisdomlib.org]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Advances in simultaneous DSC-FTIR microspectroscopy for rapid solid-state chemical stability studies: some dipeptide drugs as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Enhancing Drug Bioavailability with 2,6-di-O-methyl-beta-cyclodextrin (DM-β-CD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2,6-di-O-methyl-beta-cyclodextrin (DM-β-CD) to enhance the bioavailability of poorly soluble drugs. The information compiled herein is based on scientific literature and is intended to guide researchers in the successful formulation and evaluation of drug-DM-β-CD inclusion complexes.
Introduction
Poor aqueous solubility is a major obstacle in the development of new pharmaceutical compounds, often leading to low bioavailability and therapeutic efficacy. This compound (DM-β-CD) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide. This modification enhances its aqueous solubility and ability to form inclusion complexes with a variety of lipophilic drug molecules.[1][2] By encapsulating the drug within its hydrophobic cavity, DM-β-CD can significantly improve the drug's solubility, dissolution rate, and consequently, its oral bioavailability.[3][4][5]
Quantitative Data on Bioavailability Enhancement
The following tables summarize the quantitative improvements in drug solubility, dissolution, and pharmacokinetic parameters observed in various studies utilizing DM-β-CD.
Table 1: Enhancement of Aqueous Solubility and In Vitro Dissolution
| Drug | Molar Ratio (Drug:DM-β-CD) | Preparation Method | Fold Increase in Aqueous Solubility | Fold Increase in In Vitro Dissolution Rate | Reference |
| Docetaxel | 1:1 | Solvent Evaporation | 76.04 | 3.55 | [6] |
| Rutin | 1:1 | Freeze-drying | Significantly Increased | Not Reported | |
| Tacrolimus (B1663567) | Not Specified | Not Specified | Greatest solubilizing activity among tested cyclodextrins | Markedly augmented | [3] |
| Finasteride | 1:1 | Co-precipitation | Higher complexation efficiency than other β-CDs | Not Reported | [5] |
| Myricetin | 1:1 | Not Specified | Significant Enhancement | Not Reported | [7] |
Table 2: Enhancement of In Vivo Pharmacokinetic Parameters
| Drug | Animal Model | Molar Ratio (Drug:DM-β-CD) | Preparation Method | Key Pharmacokinetic Parameter | Improvement with DM-β-CD | Reference |
| Tacrolimus | Rats | Not Specified | Suspension | Oral Bioavailability | Increased with low variability | [3] |
| Finasteride | Not Specified | 1:1 | Co-precipitation | Cmax | 39.25 ng/mL (raw) vs. 63.55 ng/mL (complex) | [5] |
| Finasteride | Not Specified | 1:1 | Co-precipitation | Tmax | 3.5 h (raw) vs. 2.58 h (complex) | [5] |
| Finasteride | Not Specified | 1:1 | Co-precipitation | AUC | Higher for complex | [5] |
| Terconazole | Not Specified | Not Specified | Not Specified | Concentration in ocular mucosa | 5-7 fold increase | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of drug-DM-β-CD inclusion complexes.
Preparation of Drug-DM-β-CD Inclusion Complexes
Several methods can be employed to prepare solid inclusion complexes. The choice of method can influence the complexation efficiency and the physicochemical properties of the final product.
a) Solvent Evaporation Method [6]
-
Accurately weigh the drug and DM-β-CD in the desired molar ratio (e.g., 1:1).
-
Dissolve the drug in a suitable organic solvent (e.g., ethanol, methanol).
-
Dissolve the DM-β-CD in purified water.
-
Add the drug solution to the DM-β-CD solution with constant stirring.
-
Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for complex formation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid complex and dry it in a desiccator until a constant weight is achieved.
-
Pulverize the dried complex and sieve to obtain a uniform particle size.
b) Freeze-Drying (Lyophilization) Method
-
Dissolve the drug and DM-β-CD in a suitable solvent system (e.g., a mixture of water and a co-solvent if the drug has very low aqueous solubility).
-
Stir the solution for an adequate time to ensure complex formation.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum for a sufficient duration (e.g., 48 hours) to remove the solvent.
-
The resulting fluffy powder is the drug-DM-β-CD inclusion complex.
c) Co-precipitation Method [5]
-
Dissolve DM-β-CD in an aqueous solution.
-
Dissolve the drug in a suitable organic solvent.
-
Add the drug solution dropwise to the DM-β-CD solution with continuous stirring.
-
Continue stirring for a defined period to allow for the precipitation of the inclusion complex.
-
Filter the precipitate and wash it with a suitable solvent to remove any uncomplexed drug.
-
Dry the collected solid complex under vacuum.
Physicochemical Characterization of Inclusion Complexes
Characterization is crucial to confirm the formation of the inclusion complex and to understand its properties.
a) Differential Scanning Calorimetry (DSC)
DSC is used to assess the thermal properties of the drug, DM-β-CD, their physical mixture, and the inclusion complex. The disappearance or shifting of the drug's melting peak in the thermogram of the inclusion complex suggests its encapsulation within the cyclodextrin (B1172386) cavity.
b) Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to identify interactions between the drug and DM-β-CD. Changes in the characteristic absorption bands of the drug (e.g., stretching or bending vibrations) in the spectrum of the inclusion complex indicate the formation of the complex.
c) X-ray Diffractometry (XRD)
XRD analysis helps to determine the crystalline or amorphous nature of the samples. A change from a crystalline pattern for the pure drug to a more amorphous or a different crystalline pattern for the inclusion complex suggests complex formation.
d) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and 2D NMR techniques (like ROESY) can provide direct evidence of inclusion complex formation by showing chemical shift changes of the protons of both the drug and DM-β-CD, and by identifying through-space interactions between them.
In Vitro Dissolution Studies
This experiment evaluates the rate at which the drug is released from the inclusion complex compared to the free drug.
-
Use a standard dissolution apparatus (e.g., USP Type II paddle apparatus).
-
The dissolution medium should be selected based on the intended site of drug absorption (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Place a known amount of the pure drug, the physical mixture, and the inclusion complex (equivalent to the same amount of drug) in separate dissolution vessels.
-
Maintain the temperature at 37 ± 0.5°C and a constant paddle speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the dissolution profiles.
In Vivo Pharmacokinetic Studies
These studies are essential to determine the effect of DM-β-CD on the bioavailability of the drug in a living system.
-
Select a suitable animal model (e.g., rats, rabbits).
-
Fast the animals overnight before the experiment, with free access to water.
-
Divide the animals into groups (e.g., control group receiving the pure drug, test group receiving the drug-DM-β-CD complex).
-
Administer the formulations orally at a predetermined dose.
-
Collect blood samples from a suitable site (e.g., retro-orbital plexus, tail vein) at specific time points post-administration.
-
Process the blood samples to obtain plasma.
-
Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Compare the pharmacokinetic parameters between the control and test groups to evaluate the enhancement in bioavailability.
Visualizations
Experimental Workflow
Caption: Experimental workflow for enhancing drug bioavailability with DM-β-CD.
Signaling Pathway
Caption: DM-β-CD-mediated apoptosis via cholesterol depletion and PI3K/Akt pathway inhibition.[8]
Conclusion
DM-β-CD is a promising excipient for enhancing the bioavailability of poorly soluble drugs. Through the formation of inclusion complexes, it can significantly improve aqueous solubility and dissolution rates, leading to enhanced absorption and therapeutic efficacy. The protocols outlined in this document provide a framework for the successful development and evaluation of drug-DM-β-CD formulations. Careful characterization and in vivo studies are essential to fully realize the potential of this technology in drug delivery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chiral Separation of Enantiomers using 2,6-Di-O-methyl-beta-cyclodextrin
Introduction
2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The methylation at the 2 and 6 positions of the glucose subunits enhances its solubility and modifies its chiral recognition capabilities, making it a highly effective chiral selector in various analytical separation techniques.[1][2] Its toroidal structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing it to form temporary, diastereomeric inclusion complexes with a wide range of chiral molecules.[3] The principle of separation relies on the differential stability of these complexes between the two enantiomers of an analyte. One enantiomer fits more favorably into the chiral cavity of the DM-β-CD, leading to a stronger interaction and thus a different migration or retention time during chromatographic or electrophoretic analysis.[4][5] This enables the resolution of racemic mixtures, a critical process in the pharmaceutical, agrochemical, and food industries.[6][7]
Key Applications
DM-β-CD is versatile and has been successfully employed in a variety of analytical platforms for chiral separations:
-
High-Performance Liquid Chromatography (HPLC): Used both as a chiral selector bonded to a solid support to create a Chiral Stationary Phase (CSP) and as a chiral mobile phase additive (CMPA).[8][9]
-
Gas Chromatography (GC): Derivatized cyclodextrins, including methylated versions, are widely used to coat capillary columns for the separation of volatile chiral compounds.[10][11] Over 90% of GC chiral separations are performed on cyclodextrin-based stationary phases.[12]
-
Capillary Electrophoresis (CE): Frequently added to the background electrolyte (BGE) as a chiral selector, where it interacts with analytes during their migration through the capillary, enabling the separation of charged and neutral enantiomers.[13][14]
-
Supercritical Fluid Chromatography (SFC): Utilized as a chiral selector in both stationary and mobile phases for rapid and efficient enantioseparations.[6]
Data Presentation: Enantiomeric Separations using Methylated β-Cyclodextrins
The following tables summarize quantitative data for the chiral separation of various compounds using this compound and similar methylated derivatives.
Table 1: Gas Chromatography (GC) Applications
| Analyte(s) | Chiral Selector/Column | Key GC Conditions | Resolution (Rs) / Selectivity (α) | Reference(s) |
| α-pinene, Limonene | Rt-βDEXsm (permethylated β-CD) | Carrier Gas: Hydrogen; Temp Program: 1-2 °C/min | α-pinene: Rs=3.14; Limonene: Rs=5.60 | [10] |
| Linalool, α-terpineol | Rt-βDEXsm (permethylated β-CD) | Carrier Gas: Hydrogen; Linear Velocity: 60-80 cm/s | Linalool: Rs=3.10; α-terpineol: Rs=4.72 | [10] |
| Various Volatiles | Heptakis(2,3,6-O-trimethyl)-β-CD | Not specified | α generally 1.02 - 1.20 | [11] |
Table 2: Liquid Chromatography (LC) & Capillary Electrophoresis (CE) Applications
| Analyte(s) | Method | Chiral Selector & Concentration | Mobile Phase / Buffer | Resolution (Rs) / Selectivity (α) | Reference(s) |
| Dichlorprop, Ibuprofen | OT-LC | 0.1 mM β-CD (as mobile phase additive) | 25 mM Sodium Tetraborate (pH 9.2) | Rs = 1.11 - 1.34 | [15] |
| Ephedrine derivatives | HPLC | Methyl-β-cyclodextrin (as mobile phase additive) | Not specified | Separation achieved | [8] |
| Ropivacaine | CZE-MS | Heptakis(2,6-di-O-methyl)-β-CD | Not specified | Baseline separation achieved | [13] |
| Dimethindene | CE | Heptakis(2,3,6-tri-O-methyl)-β-CD | Not specified | Reversed migration order compared to native β-CD | [4] |
| Basic Drugs | CZE | Cyclodextrin-modified | Not specified | Separation achieved | [13] |
Experimental Protocols
Protocol 1: HPLC Chiral Separation using a DM-β-CD Chiral Stationary Phase
This protocol outlines a general procedure for the enantiomeric separation of a non-polar drug using an HPLC system equipped with a commercially available this compound bonded silica (B1680970) column.
1. Materials and Equipment:
-
HPLC system with UV or PDA detector
-
Chiral Stationary Phase: e.g., 250 mm x 4.6 mm, 5 µm column with bonded this compound
-
Mobile Phase: HPLC-grade Hexane, Isopropanol (IPA), and Acetonitrile (ACN)
-
Analyte: Racemic mixture of the target compound (e.g., a chiral drug) dissolved in mobile phase at ~1 mg/mL
2. Method Development & Optimization:
-
Initial Mobile Phase Screening: Start with a non-polar mobile phase such as Hexane/IPA (90:10, v/v). The alcohol component acts as a polar modifier to control retention and selectivity.
-
Flow Rate: Set the initial flow rate to 1.0 mL/min.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the analyte.
-
Column Temperature: Maintain the column at a constant temperature, typically 25°C. Temperature can be adjusted (e.g., lowered) to improve resolution.[10]
-
Optimization: If separation is not achieved, systematically vary the percentage of the polar modifier (e.g., IPA from 5% to 20%). Small additions of other solvents like ACN can also be tested to fine-tune selectivity.
3. Sample Analysis Procedure:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Prepare a standard solution of the racemic analyte in the mobile phase.
-
Inject 10-20 µL of the sample onto the column.
-
Run the analysis isocratically.
-
Identify the two peaks corresponding to the enantiomers. Calculate the retention factors (k), selectivity (α), and resolution (Rs) to evaluate the separation quality.
Protocol 2: Capillary Electrophoresis (CE) using DM-β-CD as a Chiral Selector
This protocol provides a general method for separating chiral basic drugs using CE with DM-β-CD as a chiral additive in the background electrolyte (BGE).
1. Materials and Equipment:
-
Capillary Electrophoresis system with a UV or PDA detector
-
Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length)
-
Background Electrolyte (BGE): 50 mM Phosphate (B84403) buffer (pH 2.5)
-
Chiral Selector: this compound (DM-β-CD)
-
Rinsing Solutions: 0.1 M NaOH, 0.1 M HCl, Deionized water
-
Analyte: Racemic mixture of a basic drug (~0.5 mg/mL in water or BGE)
2. Method Development & Optimization:
-
Capillary Conditioning: Before first use, rinse the new capillary sequentially with 0.1 M NaOH (20 min), deionized water (10 min), and BGE (20 min). Between runs, a shorter rinse with 0.1 M NaOH, water, and BGE is recommended to ensure reproducibility.
-
BGE Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.5. At this low pH, the electroosmotic flow (EOF) is suppressed, and basic analytes will be positively charged, migrating towards the cathode.
-
Selector Concentration: Dissolve DM-β-CD into the BGE. Start with a concentration of 10-15 mM. The optimal concentration depends on the analyte and may need to be adjusted (typically in the range of 5-30 mM) to achieve the best resolution.
-
Voltage and Temperature: Apply a separation voltage of 15-25 kV. Maintain a constant capillary temperature, typically 25°C.
3. Sample Analysis Procedure:
-
Fill the capillary and vials with the BGE containing the dissolved DM-β-CD.
-
Introduce the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply the separation voltage.
-
Monitor the separation at the analyte's UV absorbance maximum.
-
The differential interaction of the enantiomers with the DM-β-CD will result in different apparent mobilities and, therefore, different migration times.[4]
Visualizations
Caption: Chiral recognition mechanism using this compound.
Caption: Experimental workflow for HPLC-based chiral separation.
Caption: Experimental workflow for CE-based chiral separation.
References
- 1. Understanding this compound: Benefits and Applications in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 2. Heptakis(2,6-di-O-methyl)-β-cyclodextrin - CAS-Number 51166-71-3 - Order from Chemodex [chemodex.com]
- 3. A thermodynamic study of the cyclodextrin-UC781 inclusion complex using a HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation performance and recognition mechanism of mono(6-deoxy-imino)-beta-cyclodextrins chiral stationary phases in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Di-O-methyl-beta-cyclodextrin as a chiral selector in capillary electrophoresis
An in-depth guide to utilizing 2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) as a chiral selector in capillary electrophoresis (CE) for the enantiomeric separation of pharmaceutical compounds. This document provides detailed protocols, application data, and the fundamental principles governing this powerful analytical technique.
Introduction
Chiral separation is a critical aspect of drug development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[1] Capillary electrophoresis (CE) has emerged as a highly efficient, rapid, and low-cost method for enantiomeric separation.[2][3] The technique's success relies on the addition of a chiral selector to the background electrolyte (BGE).[3]
Cyclodextrins (CDs), particularly their derivatives, are the most widely used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with a wide range of molecules.[4][5] this compound (DM-β-CD), a neutral derivative of β-cyclodextrin, is a highly effective chiral selector for numerous basic and neutral drugs. Methylation of the hydroxyl groups at the 2 and 6 positions of the β-cyclodextrin structure alters the size and hydrophobicity of the cavity, often enhancing its chiral recognition capabilities.[6]
This application note details the methodology and provides exemplary data for using DM-β-CD in chiral CE separations.
Principle of Chiral Separation using DM-β-CD
The fundamental principle of chiral separation in CE with DM-β-CD involves the formation of transient, non-covalent diastereomeric complexes between the chiral selector (the host) and the analyte enantiomers (the guests).
-
Inclusion Complexation : The hydrophobic inner cavity of the DM-β-CD molecule allows for the inclusion of the less polar parts of an analyte molecule, while interactions (like hydrogen bonding) can occur at the hydrophilic exterior.
-
Differential Interaction : Enantiomers fit differently into the chiral cavity of the DM-β-CD, leading to a difference in the stability (binding constants) of the formed diastereomeric complexes.[2]
-
Mobility Difference : The enantiomer that forms the more stable complex with the neutral DM-β-CD will have an effective mobility that is more influenced by the selector. Since the selector itself moves with the electroosmotic flow (EOF), the stronger-binding enantiomer will typically migrate slower than the weaker-binding one, leading to their separation.[1]
The overall process is a dynamic equilibrium where analyte molecules associate and dissociate with the cyclodextrin (B1172386) multiple times as they migrate through the capillary.
Experimental Protocols
This section provides a general protocol for developing a chiral separation method using DM-β-CD. Optimization is typically required for each specific analyte.
Materials and Reagents
-
Chiral Selector : this compound (DM-β-CD)
-
Buffer Components : Sodium phosphate (B84403) (monobasic and dibasic), Tris, Phosphoric acid, Triethanolamine
-
Solvents : Deionized water (18.2 MΩ·cm), Methanol
-
Capillary : Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d.)
-
Analytes : Racemic standards of the compound of interest
General Workflow
The development of a chiral CE method follows a systematic workflow, from initial screening to method validation.
Detailed Methodological Steps
-
Background Electrolyte (BGE) Preparation :
-
Prepare a stock solution of a suitable buffer. For basic drugs, a low pH buffer is often effective. A common starting point is a 50-100 mM phosphate buffer.
-
To prepare a 50 mM phosphate buffer at pH 2.5, dissolve the appropriate amount of sodium phosphate monobasic in deionized water and adjust the pH with phosphoric acid.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Chiral Selector Solution Preparation :
-
Accurately weigh the required amount of DM-β-CD and dissolve it directly into the prepared BGE to achieve the desired concentration (e.g., 10-30 mM).
-
Sonication may be used to aid dissolution.
-
-
Sample Preparation :
-
Dissolve the racemic analyte in deionized water or a suitable solvent to a concentration of approximately 0.1-1.0 mg/mL. Dilute further with water or BGE if necessary.
-
-
Capillary Conditioning (for a new capillary) :
-
Rinse the capillary sequentially with 1 M NaOH (10 min), deionized water (10 min), and finally with the running BGE (15 min). This ensures a clean and consistent inner surface.
-
Between runs, a shorter rinse with BGE (2-3 min) is typically sufficient.
-
-
Instrumentation and Run Conditions :
-
Instrument : Any commercial capillary electrophoresis system.
-
Capillary Dimensions : e.g., 40 cm effective length (50.2 cm total), 50 µm i.d.
-
Injection : Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage : Apply a voltage in the range of 15-30 kV (normal polarity, anode at the inlet).
-
Temperature : Maintain a constant capillary temperature, typically between 15-25 °C.[7]
-
Detection : UV detection at a suitable wavelength for the analyte (e.g., 210 nm).
-
Method Optimization Strategy
If the initial conditions do not provide baseline separation (Resolution, Rs > 1.5), systematically adjust the following parameters:
-
DM-β-CD Concentration : Increase the concentration (e.g., in 5 mM increments). Higher concentrations usually improve resolution but also increase analysis time and current.
-
BGE pH : Vary the pH. This affects the charge of the analyte and the EOF, which can significantly impact resolution.[2]
-
Temperature : Lowering the temperature can sometimes enhance the stability of the transient complexes, improving resolution at the cost of longer migration times.
-
Applied Voltage : Higher voltages lead to shorter analysis times but can generate excessive Joule heating, which may degrade resolution.
Application Data and Examples
DM-β-CD has been successfully used for the enantioseparation of a variety of drug compounds. The following tables summarize representative separation conditions and results.
Table 1: Chiral Separation of Basic Drugs using DM-β-CD
| Analyte | DM-β-CD Conc. (mM) | Background Electrolyte (BGE) | pH | Voltage (kV) | Temp. (°C) | Resolution (Rs) | Reference |
| Norephedrine Isomers | 20 | 50 mM Phosphate | 2.5 | 15 | 25 | >1.5 | [8] |
| Amphetamine | 15 (in dual system) | Tris-Phosphate | 2.45 | N/A | N/A | Achieved | [7] |
| Methamphetamine | 15 (in dual system) | Tris-Phosphate | 2.45 | N/A | N/A | Achieved | [7] |
| Pseudoephedrine | Not specified | Leading Electrolyte (Isotachophoresis) | N/A | N/A | N/A | Complete | [6] |
Table 2: Chiral Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
| Analyte | DM-β-CD Conc. (mM) | Background Electrolyte (BGE) | pH | Voltage (kV) | Temp. (°C) | Resolution (Rs) | Reference |
| Efaroxan (Distomer) | Not specified | Phosphoric acid–triethanolamine | 3.0 | N/A | N/A | Validated | [7] |
| COX-2 Inhibitor (E-6231) | Not specified (in dual system) | N/A | N/A | N/A | N/A | High | [7] |
Note: "N/A" indicates data not available in the cited abstract. Some studies use DM-β-CD in a dual system with a charged cyclodextrin to enhance separation.[7]
Conclusion
This compound is a versatile and effective chiral selector for capillary electrophoresis. Its neutral character and unique cavity environment enable the enantioseparation of a broad range of pharmaceutical compounds, particularly basic drugs. By following the protocols outlined and systematically optimizing key parameters such as selector concentration and BGE pH, researchers can develop robust and efficient methods for chiral purity analysis. The combination of high efficiency, speed, and low reagent consumption makes CE with DM-β-CD an invaluable tool in the pharmaceutical industry.
References
- 1. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Application of Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) in Controlled Drug Release Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide. This modification significantly enhances its aqueous solubility and drug complexation capabilities compared to its parent molecule, making it a valuable excipient in pharmaceutical formulations.[1][2] Its primary application in controlled drug release systems stems from its ability to form non-covalent inclusion complexes with a wide variety of hydrophobic drug molecules.[3][4][5]
The toroidal structure of DM-β-CD features a hydrophilic exterior and a lipophilic inner cavity. This unique architecture allows for the encapsulation of poorly water-soluble drugs, effectively increasing their solubility, dissolution rate, and ultimately, their bioavailability.[3][6][7] By forming these host-guest complexes, DM-β-CD can modulate the physicochemical properties of the drug, leading to improved stability and controlled release profiles.[5][7]
Key Advantages of DM-β-CD in Controlled Release:
-
Enhanced Solubility and Bioavailability: DM-β-CD is a potent solubilizing agent for hydrophobic drugs. For instance, the aqueous solubility of the anticancer drug docetaxel (B913) was markedly increased by 76.04-fold when complexed with DM-β-CD.[3] This enhanced solubility often translates to improved bioavailability.[5][8]
-
Controlled and Sustained Release: The formation of inclusion complexes can retard the dissolution rate of water-soluble drugs, providing a mechanism for sustained release.[8] Conversely, for poorly soluble drugs, the enhanced dissolution can be modulated to achieve a desired release profile.
-
Improved Stability: Encapsulation within the DM-β-CD cavity can protect sensitive drug molecules from degradation by light, heat, or hydrolysis.
-
Reduced Irritation: By encapsulating irritant drugs, DM-β-CD can reduce local side effects at the site of administration.[7]
-
Versatility in Formulation: DM-β-CD can be incorporated into various drug delivery systems, including nanoparticles, hydrogels, and simple inclusion complexes, allowing for diverse routes of administration such as oral, nasal, and rectal.[1][8]
DM-β-CD has been successfully employed to enhance the delivery of a range of pharmaceuticals, including anticancer agents, anti-inflammatory drugs, and peptides.[1][3] Its ability to improve the biopharmaceutical performance of challenging drug candidates makes it a critical tool for drug development professionals.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of DM-β-CD in controlled drug release systems.
Table 1: Enhancement of Drug Solubility and Dissolution
| Drug | Formulation | Solubility Enhancement | Dissolution Rate Enhancement | Reference |
| Docetaxel | Inclusion Complex | 76.04-fold | 3.55-fold | [3] |
| Naproxen | Complex | - | Improved | [1] |
| Ketoprofen | Complex | - | Improved | [1] |
Table 2: Bioavailability and Permeability Enhancement
| Drug | Route of Administration | Bioavailability Enhancement | Permeability Effect | Reference |
| Insulin | Nasal | 13% improvement | - | [1] |
| Estradiol | Nasal | Improved | Enhanced nasal permeability | [8] |
| Docetaxel | Oral (in vitro) | - | Decreased efflux | [3] |
| Flurbiprofen | Rectal | Improved | Enhanced absorption | [8] |
| Biphenylacetic acid | Rectal | Improved | Enhanced absorption | [8] |
Experimental Protocols
Protocol 1: Preparation of a Drug/DM-β-CD Inclusion Complex by Solvent Evaporation
This protocol describes the preparation of a solid inclusion complex of a hydrophobic drug with DM-β-CD using the solvent evaporation technique, adapted from the methodology for docetaxel.[3]
Materials:
-
Hydrophobic Drug (e.g., Docetaxel)
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)
-
Ethanol (or other suitable organic solvent)
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution of Drug and DM-β-CD:
-
Accurately weigh the hydrophobic drug and DM-β-CD in a 1:1 molar ratio.
-
Dissolve the drug in a minimal amount of ethanol.
-
In a separate beaker, dissolve the DM-β-CD in distilled water.
-
-
Mixing:
-
Slowly add the drug solution to the DM-β-CD solution while stirring continuously.
-
-
Solvent Evaporation:
-
Transfer the resulting solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a solid residue is formed.
-
-
Drying:
-
Transfer the solid residue to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting powder is the drug/DM-β-CD inclusion complex.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) to confirm complex formation.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release study from a DM-β-CD-based formulation using a dissolution apparatus.
Materials:
-
Drug/DM-β-CD formulation (e.g., inclusion complex powder)
-
Dissolution apparatus (e.g., USP Type II paddle apparatus)
-
Phosphate buffered saline (PBS) at desired pH (e.g., pH 7.4)
-
Syringes with filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Dissolution Medium:
-
Prepare a sufficient volume of PBS at the desired pH and temperature (typically 37°C). De-aerate the medium before use.
-
-
Experimental Setup:
-
Set up the dissolution apparatus with the appropriate volume of dissolution medium in each vessel (e.g., 900 mL).
-
Set the paddle speed (e.g., 50 rpm) and maintain the temperature at 37 ± 0.5°C.
-
-
Sample Introduction:
-
Accurately weigh an amount of the drug/DM-β-CD formulation equivalent to a specific dose of the drug.
-
Introduce the sample into each dissolution vessel.
-
-
Sampling:
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
-
Drug Quantification:
-
Analyze the filtered samples to determine the concentration of the released drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
Caption: Workflow for Inclusion Complex Preparation.
Caption: In Vitro Drug Release Study Workflow.
Caption: DM-β-CD's Mechanism of Action.
References
- 1. Advancements in cyclodextrin-based controlled drug delivery: Insights into pharmacokinetic and pharmacodynamic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
Application Note: Characterization of Drug-β-Cyclodextrin Complexes Using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
β-Cyclodextrins (β-CDs) are cyclic oligosaccharides widely used in the pharmaceutical industry to enhance the aqueous solubility, stability, and bioavailability of drug molecules (DM).[1][2] They consist of seven glucopyranose units linked in a ring, forming a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][3][4] This cavity can encapsulate a variety of guest molecules, including drugs, forming non-covalent inclusion complexes. The formation and characterization of these host-guest complexes are critical for the development of effective drug delivery systems.[5]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for studying the formation, stoichiometry, geometry, and dynamics of drug-β-CD complexes at an atomic level.[6][7] It provides detailed information on the specific interactions between the host (β-CD) and the guest (drug) in solution.[8] This application note provides detailed protocols for the most common NMR experiments used in the characterization of these complexes, including 1D ¹H NMR, 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), and Diffusion-Ordered Spectroscopy (DOSY).
Principle of NMR Characterization
The formation of an inclusion complex between a drug molecule and β-CD leads to changes in the NMR parameters of both molecules. The primary indicators of complex formation are:
-
Chemical Shift Changes (Δδ): The protons of the drug molecule, upon entering the hydrophobic cavity of the β-CD, experience a different magnetic environment, leading to shifts in their resonance frequencies. Similarly, the β-CD protons located inside the cavity (H-3 and H-5) are shielded by the guest molecule and typically show an upfield shift (to a lower ppm value).[8][9][10] Protons on the outer surface (H-1, H-2, H-4, H-6) are less affected.[4]
-
Nuclear Overhauser Effect (NOE): Through-space interactions between protons of the drug and the β-CD that are in close proximity (< 5 Å) can be detected using 2D ROESY experiments. The presence of cross-peaks between drug protons and the inner protons (H-3, H-5) of the β-CD is direct evidence of inclusion.[7][8][9]
-
Diffusion Coefficient Changes: In a DOSY experiment, the diffusion coefficient of a molecule is measured. When a small drug molecule forms a complex with a larger β-CD molecule, its observed diffusion coefficient will decrease, approaching that of the β-CD.[11][12][13]
Experimental Workflows and Methodologies
The overall process for characterizing a drug-β-CD complex involves sample preparation followed by a series of NMR experiments to determine stoichiometry, binding affinity, and the geometry of the complex.
Caption: General experimental workflow for NMR characterization of drug-β-CD complexes.
Protocol: Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Materials : Drug (DM), β-Cyclodextrin (β-CD, dried to remove water), Deuterium Oxide (D₂O, 99.9%), or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Solvent Selection : D₂O is the most common solvent. However, if the drug has poor water solubility, DMSO-d₆ can be used.[14] Note that interactions can be significantly different in non-aqueous solvents.[9]
-
Stock Solutions : Prepare concentrated stock solutions of both the drug and β-CD in the chosen deuterated solvent. This allows for accurate preparation of titration samples.
-
For ¹H NMR Titration & DOSY : Prepare a series of NMR tubes. Keep the concentration of one component constant (e.g., the drug at 1-2 mM) while varying the concentration of the other (e.g., β-CD from 0 to 10-15 mM). Ensure the total volume in each tube is identical (typically 0.5-0.6 mL).
-
For Job's Plot (Continuous Variation Method) : Prepare a series of NMR tubes where the total molar concentration ([DM] + [β-CD]) is kept constant (e.g., 2 mM), but the mole fraction of the drug varies from 0 to 1.[9][15]
-
For 2D ROESY : Prepare a single sample, typically with a 1:1 molar ratio of the drug and β-CD, at a concentration of around 2-5 mM.[9]
-
Final Steps : Ensure all components are fully dissolved. Vortex each sample thoroughly. The pH of the solution should be controlled and reported, as it can influence complexation.[9]
Protocol: 1D ¹H NMR Spectroscopy
This is the primary experiment to observe evidence of complexation and to determine the binding constant.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
Experiment : Standard single-pulse ¹H NMR experiment.
-
Typical Parameters :
-
Temperature : 298 K (25 °C).[1]
-
Spectral Width : ~12-16 ppm.
-
Number of Scans : 16-128, depending on sample concentration.
-
Relaxation Delay (d1) : 2-5 seconds to ensure full relaxation.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum (e.g., to residual HDO at 4.79 ppm).
-
Analysis :
-
Identify the protons of the drug and β-CD.
-
Track the chemical shift (δ) of specific protons (e.g., H-3 and H-5 of β-CD, and aromatic protons of the drug) across the titration series.
-
Calculate the chemical shift change (Δδ = |δ_complex - δ_free|). Significant changes indicate interaction.[10]
-
Protocol: 2D ROESY Spectroscopy
This experiment provides direct proof of inclusion and gives insight into the geometry of the complex.
-
Instrument : A 500 MHz or higher field NMR spectrometer, preferably with a cryoprobe for better sensitivity.
-
Experiment : Standard 2D ROESY pulse sequence (e.g., roesyph on Bruker instruments).[8]
-
Typical Parameters :
-
Temperature : 298 K.
-
Mixing Time : 200-500 ms. This is a key parameter to optimize.
-
Number of Scans : 8-32 per increment.
-
Increments : 256-512 in the indirect dimension.
-
-
Data Processing : Apply 2D Fourier transformation and phase/baseline correction.
-
Analysis : Look for cross-peaks connecting protons from the drug molecule to the inner cavity protons (H-3, H-5) of the β-CD. The presence of these correlations confirms that the drug (or part of it) is located inside the cavity.[7][9]
Protocol: Diffusion-Ordered Spectroscopy (DOSY)
DOSY separates NMR signals based on the diffusion coefficient of the molecules, acting as "NMR chromatography".[11]
-
Instrument : Any modern NMR spectrometer equipped with a gradient probe.
-
Experiment : A stimulated echo pulse sequence with bipolar gradients is commonly used.
-
Typical Parameters :
-
Temperature : 298 K, strictly controlled.
-
Diffusion Time (Δ) : 50-200 ms.
-
Gradient Pulse Duration (δ) : 1-4 ms.
-
Gradient Strength : Varied linearly in 16-32 steps.
-
-
Data Processing : Use the instrument's software (e.g., Bruker TopSpin's dosy module) to process the 2D data. This fits the signal decay at each chemical shift to the Stejskal-Tanner equation to extract a diffusion coefficient (D).
-
Analysis : In the resulting 2D spectrum (chemical shift vs. diffusion coefficient), free drug and free β-CD will appear at different diffusion coefficients. In samples containing the complex, the signals of the bound drug will show a smaller diffusion coefficient, aligned with that of the β-CD.[16]
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and comparison.
Stoichiometry Determination (Job's Plot)
The stoichiometry of the complex is often 1:1 but can vary.[3][7] The continuous variation method (Job's Plot) is used for this determination. A plot of Δδ multiplied by the host concentration versus the mole fraction (r) of the guest is created. The maximum of the plot indicates the stoichiometry.[3][9] For instance, a maximum at r = 0.5 confirms a 1:1 complex.[9]
Table 1: Example Data for Job's Plot Analysis (Hypothetical DM-β-CD System)
| Mole Fraction (r) of DM | [DM] (mM) | [β-CD] (mM) | Δδ of β-CD H-5 (ppm) | Δδ * [β-CD] |
|---|---|---|---|---|
| 0.1 | 0.2 | 1.8 | 0.025 | 0.045 |
| 0.3 | 0.6 | 1.4 | 0.061 | 0.085 |
| 0.5 | 1.0 | 1.0 | 0.090 | 0.090 |
| 0.7 | 1.4 | 0.6 | 0.075 | 0.045 |
| 0.9 | 1.8 | 0.2 | 0.030 | 0.006 |
Chemical Shift Changes
The magnitude of the chemical shift changes (Δδ) upon complexation indicates which parts of the host and guest molecules are most involved in the interaction.
Caption: Key β-CD protons monitored during NMR analysis of host-guest complexation.
Table 2: Example of ¹H Chemical Shift Changes (Δδ) for a DM-β-CD Complex in D₂O Data based on the daidzein-β-CD system.[9]
| β-CD Proton | δ_free (ppm) | δ_complex (1:1) (ppm) | Δδ (ppm) |
|---|---|---|---|
| H-1 | 5.038 | 5.030 | -0.008 |
| H-2 | 3.617 | 3.615 | -0.002 |
| H-3 | 3.931 | 3.871 | -0.060 |
| H-4 | 3.550 | 3.545 | -0.005 |
| H-5 | 3.821 | 3.711 | -0.110 |
| H-6 | 3.890 | 3.800 | -0.090 |
The significant upfield shifts (negative Δδ) for the inner protons H-3 and H-5, and rim proton H-6, strongly suggest the inclusion of the drug into the β-CD cavity.[9]
Binding Constant (Kₐ) Determination
The binding or association constant (Kₐ) quantifies the strength of the interaction. It can be calculated by fitting the chemical shift titration data to a 1:1 binding model using non-linear regression analysis.[4][10] DOSY data can also be used to determine Kₐ.[13]
Table 3: Comparison of Binding Constants for Various Drug-β-CD Complexes
| Guest Molecule | NMR Method | Binding Constant (Kₐ, M⁻¹) | Reference |
|---|---|---|---|
| Vanillin (B372448) | DOSY | 55 - 142 | [13] |
| Bisphenol A | ¹H Titration | 3.62 x 10³ - 4.10 x 10³ | [4] |
| Mitragynine | ¹H Titration | 2.19 x 10³ | [15] |
| Vanillin Polymer | DOSY | 8.4 x 10³ |[12] |
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of drug-β-cyclodextrin inclusion complexes. By employing a combination of 1D ¹H, 2D ROESY, and DOSY experiments, researchers can confirm complex formation, determine the binding stoichiometry and affinity, and elucidate the three-dimensional structure of the complex in solution. The detailed protocols and data interpretation guidelines presented in this note serve as a robust framework for professionals in drug development to effectively utilize NMR in the design and optimization of cyclodextrin-based drug delivery systems.
References
- 1. mdpi.com [mdpi.com]
- 2. ajol.info [ajol.info]
- 3. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR characterization of the host-guest inclusion complex between beta-cyclodextrin and doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2D DOSY NMR: A Valuable Tool to Confirm the Complexation in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOSY-NMR and raman investigations on the self-aggregation and cyclodextrin complexation of vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Note: Characterizing DM-β-CD Binding Interactions using Isothermal Titration Calorimetry (ITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) is a chemically modified cyclodextrin, a cyclic oligosaccharide, widely utilized in pharmaceutical and research applications. Its unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to encapsulate a variety of poorly soluble guest molecules. This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of guest compounds, making DM-β-CD a valuable excipient in drug formulation and a tool for studying molecular recognition.[1][2]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[3] This allows for the complete thermodynamic characterization of the binding interaction between a host (e.g., DM-β-CD) and a guest molecule in a single experiment. The key parameters obtained from ITC include the binding affinity (dissociation constant, Kd), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction.[3] This detailed thermodynamic profile provides invaluable insights into the forces driving the complex formation.
This application note provides a detailed protocol for utilizing ITC to study the binding of guest molecules to DM-β-CD and presents representative data and visualizations to aid researchers in their experimental design and data interpretation.
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the heat change that occurs when a solution of a ligand (the "guest" molecule) is titrated into a solution of a macromolecule (the "host," DM-β-CD in this case) in the sample cell of a calorimeter. A reference cell, containing only buffer, is used to subtract the heat of dilution. As the guest is injected, it binds to the DM-β-CD, resulting in a heat release (exothermic) or absorption (endothermic) that is proportional to the amount of binding. As the DM-β-CD becomes saturated with the guest, the heat signal diminishes until only the heat of dilution of the guest solution is observed. The resulting data is a series of heat pulses that are integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.
Data Presentation: Thermodynamic Parameters of DM-β-CD and other Methylated β-Cyclodextrin Binding
The following table summarizes representative thermodynamic data obtained from ITC studies of methylated β-cyclodextrins with various guest molecules. This data highlights the impact of methylation and guest structure on the binding thermodynamics.
| Host Molecule | Guest Molecule | Kd (µM) | ΔH (kcal/mol) | TΔS (kcal/mol) | n (Stoichiometry) | Reference |
| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (H26DM-βCD) | Promazine (PMZ) | 28 ± 1 | -6.9 ± 0.1 | -0.6 | 0.93 ± 0.01 | [4][5] |
| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (H26DM-βCD) | Chlorpromazine (CPZ) | 18 ± 1 | -7.9 ± 0.1 | -1.2 | 0.91 ± 0.01 | [4][5] |
| Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (H26DM-βCD) | Mianserin Hydrochloride | 116.7 ± 1.1 | -3.58 ± 0.01 | 1.84 | 1.01 ± 0.01 | [6][7] |
| Heptakis-(6-O-Methyl)-β-cyclodextrin (H6M-βCD) | Promazine (PMZ) | 49 ± 2 | -4.9 ± 0.1 | 1.1 | 1.00 ± 0.01 | [4][5] |
| Heptakis-(6-O-Methyl)-β-cyclodextrin (H6M-βCD) | Chlorpromazine (CPZ) | 33 ± 1 | -6.0 ± 0.1 | 0.4 | 1.01 ± 0.01 | [4][5] |
Note: The values for TΔS were calculated from the reported ΔG and ΔH values where not explicitly provided, using the equation ΔG = ΔH - TΔS.
Experimental Protocol: ITC for DM-β-CD and a Hydrophobic Guest
This protocol provides a step-by-step guide for conducting an ITC experiment to characterize the binding of a hydrophobic guest molecule to DM-β-CD.
1. Materials and Reagents:
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)
-
Guest molecule of interest (e.g., a hydrophobic drug)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Degassing apparatus
-
Isothermal Titration Calorimeter
2. Sample Preparation:
-
Buffer Preparation: Prepare a sufficient quantity of the desired buffer. It is crucial that both the DM-β-CD and the guest molecule are dissolved in the exact same buffer to minimize heats of dilution. Dialyzing both components against the same buffer is highly recommended.
-
DM-β-CD (Host) Solution:
-
Accurately weigh and dissolve DM-β-CD in the prepared buffer to a final concentration typically in the range of 0.1 to 1 mM. The optimal concentration will depend on the expected binding affinity.
-
Degas the solution for at least 15-20 minutes prior to use.
-
-
Guest Molecule (Ligand) Solution:
-
Accurately weigh and dissolve the guest molecule in the same buffer to a concentration that is 10-20 times higher than the DM-β-CD concentration. For example, if the DM-β-CD concentration is 0.2 mM, the guest concentration should be between 2 and 4 mM.
-
If the guest molecule has limited solubility, it may be necessary to dissolve it in the buffer containing a small, precisely matched concentration of an organic solvent (e.g., DMSO). The same concentration of the organic solvent must be present in the DM-β-CD solution.
-
Degas the guest solution for at least 15-20 minutes prior to use.
-
3. ITC Instrument Setup and Experiment:
-
Instrument Cleaning: Thoroughly clean the sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.
-
Instrument Equilibration: Set the experimental temperature (e.g., 25 °C) and allow the instrument to equilibrate until a stable baseline is achieved.
-
Loading the Samples:
-
Carefully load the DM-β-CD solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the reference cell with the experimental buffer.
-
Load the guest molecule solution into the injection syringe, again being careful to avoid air bubbles.
-
-
Titration Parameters:
-
Injection Volume: Typically 1-10 µL per injection.
-
Number of Injections: Typically 20-30 injections.
-
Injection Spacing: Set a sufficient delay between injections (e.g., 180-240 seconds) to allow the heat signal to return to the baseline.
-
Stirring Speed: Set a constant stirring speed (e.g., 750 rpm) to ensure rapid mixing.
-
-
Running the Experiment: Start the titration. The instrument will automatically inject the guest solution into the sample cell and record the resulting heat changes.
-
Control Experiment (Heat of Dilution): To accurately determine the heat of binding, perform a control experiment by titrating the guest solution into the buffer alone. The data from this control run will be subtracted from the experimental data during analysis.
4. Data Analysis:
-
Integration: The raw ITC data (power vs. time) is integrated to determine the heat change for each injection.
-
Data Correction: Subtract the heat of dilution obtained from the control experiment from the integrated heats of the binding experiment.
-
Fitting the Binding Isotherm: Plot the corrected heat per injection against the molar ratio of guest to DM-β-CD. Fit this binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
Extraction of Thermodynamic Parameters: The fitting process will yield the values for the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(Ka)
-
ΔG = ΔH - TΔS
Where R is the gas constant and T is the absolute temperature in Kelvin.
-
Visualizations
Experimental Workflow for ITC
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
DM-β-CD Interaction with a Guest Molecule and Cellular Impact
DM-β-CD has been shown to extract cholesterol from the lipid rafts of cell membranes. This disruption of lipid rafts can inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation, leading to the induction of apoptosis.[8]
Caption: DM-β-CD-mediated cholesterol extraction and its effect on the PI3K/Akt pathway.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of DM-β-CD binding interactions. By providing a complete thermodynamic profile, ITC enables a deeper understanding of the molecular forces driving complexation, which is critical for the rational design of drug delivery systems and for elucidating the mechanisms of action of cyclodextrin-based formulations. The detailed protocol and representative data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug development and molecular recognition.
References
- 1. alzet.com [alzet.com]
- 2. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The Interaction of Heptakis (2,6-di-O-Methyl)-β-cyclodextrin with Mianserin Hydrochloride and Its Influence on the Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
Application Notes and Protocols for 2,6-Di-O-methyl-beta-cyclodextrin in Cell Culture Media
Introduction
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of beta-cyclodextrin, a cyclic oligosaccharide. Its unique truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior allows it to form inclusion complexes with a variety of lipophilic molecules. This property makes DIMEB a valuable tool in cell culture for two primary applications: enhancing the delivery of poorly water-soluble drugs and depleting cholesterol from cell membranes to study cellular processes. These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals utilizing DIMEB in their cell culture experiments.
Physicochemical Properties
| Property | Value |
| Synonyms | DIMEB, Heptakis(2,6-di-O-methyl)-β-cyclodextrin |
| CAS Number | 51166-71-3 |
| Molecular Formula | C₅₆H₉₈O₃₅ |
| Molecular Weight | 1331.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMSO |
Application 1: Cholesterol Depletion
The plasma membrane's cholesterol content is crucial for maintaining its integrity, fluidity, and the function of membrane-associated proteins and signaling pathways. DIMEB is an effective agent for acutely depleting cholesterol from cellular membranes, thereby enabling the study of cholesterol-dependent cellular processes.
Quantitative Data: Cytotoxicity of DIMEB
It is imperative to determine the optimal, non-toxic concentration of DIMEB for each cell line. The following table summarizes the cytotoxic effects of DIMEB on various cell lines.
| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | Cell Viability (%) | Reference |
| Chinese Hamster (B14) | MTT | 24 | < 400 | > 80% | [1] |
| Chinese Hamster (B14) | MTT | 24 | 1000 | ~53% | [1] |
| NR8383 (Rat Alveolar Macrophage) | Not Specified | Not Specified | Not Specified | Apoptosis Induced | [2] |
| A549 (Human Lung Carcinoma) | Not Specified | Not Specified | Not Specified | Apoptosis Induced | [2] |
| Jurkat (Human T-cell Leukemia) | Not Specified | Not Specified | Not Specified | Apoptosis Induced | [2] |
Note: The specific concentrations leading to apoptosis in NR8383, A549, and Jurkat cells were not detailed in the source material, but the study confirms apoptosis induction through cholesterol depletion. Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocol: Cholesterol Depletion and Quantification
This protocol is adapted from methods using similar cyclodextrins and should be optimized for your specific cell line.[3][4]
Materials:
-
This compound (DIMEB) powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Serum-free cell culture medium
-
Desired cell line (e.g., A549, Jurkat, HeLa)
-
Amplex™ Red Cholesterol Assay Kit
-
Chloroform:Methanol (2:1, v/v) or Hexane:Isopropanol (3:2, v/v)
-
Microcentrifuge tubes
-
Vacuum concentrator
Procedure:
-
Preparation of DIMEB Stock Solution:
-
Prepare a 100 mM stock solution of DIMEB in sterile serum-free cell culture medium or DPBS.
-
Warm the solution to 37°C to aid dissolution.
-
Sterilize the solution by filtering through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Cholesterol Depletion:
-
Wash the cells twice with pre-warmed sterile DPBS.
-
Replace the medium with serum-free medium containing the desired final concentration of DIMEB (start with a range of 1-10 mM, based on cytotoxicity data).
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. Incubation time may need optimization.
-
-
Cholesterol Quantification (using Amplex™ Red Assay): [5][6][7]
-
Lipid Extraction:
-
After DIMEB treatment, wash the cells twice with cold DPBS.
-
Lyse the cells or directly perform lipid extraction by adding 200 µL of chloroform:methanol (2:1) or hexane:isopropanol (3:2) per 1 x 10⁶ cells.
-
Vortex thoroughly and centrifuge at 14,000 rpm for 5-10 minutes.
-
Transfer the organic (lower) phase to a new tube and dry it using a vacuum concentrator.
-
-
Cholesterol Measurement:
-
Re-dissolve the dried lipid extract in 1X Reaction Buffer provided with the Amplex™ Red Cholesterol Assay Kit.
-
Follow the manufacturer's protocol to prepare the working solution containing Amplex™ Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, and cholesterol esterase.
-
Add the working solution to your samples and standards.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.
-
Calculate the cholesterol concentration based on the standard curve.
-
-
Signaling Pathway Affected by Cholesterol Depletion
DIMEB-induced cholesterol depletion from lipid rafts in the plasma membrane can trigger apoptosis through the inhibition of the PI3K-Akt-Bad signaling pathway.[2]
References
- 1. labmartgh.com [labmartgh.com]
- 2. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin and CD-CUR inclusion complex co-loaded in thermosensitive hydrogel PLGA-PEG-PLGA localized administration for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Amplex™ Red Cholesterol Assay Kit - FAQs [thermofisher.cn]
- 6. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes & Protocols: Phase Solubility Studies with 2,6-Di-O-methyl-beta-cyclodextrin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide renowned for its ability to form inclusion complexes with a wide variety of guest molecules.[1] This modification enhances its aqueous solubility and complexation capacity compared to the parent β-cyclodextrin, making it a valuable excipient in pharmaceutical formulations.[2][3] DM-β-CD is particularly effective at improving the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][4]
Phase solubility studies are a fundamental tool for characterizing the interaction between a drug (guest molecule) and a cyclodextrin (B1172386) (host molecule). The method, pioneered by Higuchi and Connors, is essential for determining key parameters such as the stoichiometry of the complex, its apparent stability constant (Ks), and the quantitative enhancement in drug solubility.[5][6][7] This data is critical for optimizing drug formulations and predicting the in vivo performance of cyclodextrin-enabled products.[8]
Principle of Phase Solubility Analysis
The phase solubility technique involves preparing a series of aqueous solutions with increasing concentrations of this compound. An excess amount of the poorly soluble drug is added to each solution. The suspensions are then equilibrated at a constant temperature until the solution is saturated with the drug. After equilibration, the solid, undissolved drug is removed, and the concentration of the dissolved drug in the supernatant is quantified.[9][10]
A phase solubility diagram is constructed by plotting the total concentration of the dissolved drug against the concentration of DM-β-CD. The shape of this diagram provides insight into the nature of the host-guest interaction.[11][12]
Types of Phase Solubility Diagrams: Phase solubility diagrams are typically classified as A-type or B-type.
-
A-type diagrams indicate that the solubility of the drug increases as the concentration of the cyclodextrin increases. This is characteristic of soluble guest-host complexes.[8][11]
-
AL (Linear): Shows a linear increase in solubility, suggesting the formation of a 1:1 complex. This is the most common type for cyclodextrin complexes.[12]
-
AP (Positive Deviation): The curve deviates upwards, suggesting the formation of higher-order complexes (e.g., 1:2 drug/CD) at higher cyclodextrin concentrations.[8][13]
-
AN (Negative Deviation): The curve deviates downwards, which may indicate changes in the solvent properties or self-association of the cyclodextrin at high concentrations.[11]
-
-
B-type diagrams are observed when the resulting inclusion complex has limited or poor solubility, leading to its precipitation from the solution.[8][11]
References
- 1. Understanding this compound: Benefits and Applications in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 2. Host–Guest Complexation of Olmesartan Medoxomil by Heptakis(2,6-di-O-methyl)-β-cyclodextrin: Compatibility Study with Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Phase Solubility Study: Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Phase solubility analysisssss | PPT [slideshare.net]
- 10. 2.2. Phase Solubility Study [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Freeze-Drying for Drug-DM-β-CD Complex Preparation
Introduction
Freeze-drying, or lyophilization, is a widely employed technique for the preparation of solid inclusion complexes of drugs with dimethyl-β-cyclodextrin (DM-β-CD). This method is particularly advantageous for enhancing the solubility, dissolution rate, stability, and bioavailability of poorly water-soluble drugs.[1][2][3] The process involves dissolving both the drug and DM-β-CD in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum. This results in a porous, amorphous solid product where the drug molecules are encapsulated within the hydrophobic cavity of the DM-β-CD molecules.[4][5]
Principle of Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[3] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, such as various active pharmaceutical ingredients (APIs), forming non-covalent inclusion complexes.[3] The formation of these complexes masks the undesirable physicochemical properties of the drug without altering its intrinsic pharmacological activity. Methyl-β-cyclodextrin (DM-β-CD), a derivative of β-cyclodextrin, offers improved water solubility and a larger cavity size, making it an effective carrier for a wide range of drug molecules.
Advantages of the Freeze-Drying Method
-
Enhanced Solubility and Dissolution: By encapsulating the drug at a molecular level, the resulting complex often exhibits significantly higher aqueous solubility and a faster dissolution rate compared to the pure drug.[6][7]
-
Improved Stability: The inclusion within the cyclodextrin (B1172386) cavity can protect the drug from degradation caused by factors such as light, heat, and oxidation.
-
Suitability for Thermolabile Drugs: As the drying process occurs at low temperatures, it is ideal for drugs that are sensitive to heat.
-
Amorphous Product Formation: Freeze-drying often yields amorphous complexes, which typically have higher energy states and thus better solubility and dissolution characteristics than their crystalline counterparts.[4][5]
-
Porous Structure: The resulting lyophilized cake is porous, facilitating rapid rehydration and dissolution.
Experimental Protocols
Protocol 1: Preparation of a Drug-DM-β-CD Inclusion Complex by Freeze-Drying
This protocol outlines the general steps for preparing a 1:1 molar ratio drug-DM-β-CD inclusion complex.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (Drug)
-
Dimethyl-β-cyclodextrin (DM-β-CD)
-
Suitable solvent system (e.g., deionized water, ethanol/water mixture, tertiary butyl alcohol/water mixture)[8][9]
-
Magnetic stirrer and stir bar
-
Volumetric flasks and beakers
-
Freeze-dryer (Lyophilizer)
-
Analytical balance
Procedure:
-
Molar Ratio Calculation: Determine the required mass of the drug and DM-β-CD for the desired molar ratio (e.g., 1:1).
-
Dissolution of DM-β-CD: Accurately weigh the calculated amount of DM-β-CD and dissolve it in a predetermined volume of the chosen aqueous solvent in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.[10]
-
Dissolution of Drug: Accurately weigh the calculated amount of the drug. Dissolve the drug in a small amount of a suitable organic solvent (e.g., ethanol) or the same aqueous solvent if its solubility permits.[10]
-
Mixing and Complexation: Slowly add the drug solution to the stirring DM-β-CD solution.[10] Continue stirring the mixture at room temperature for a specified period (typically 24-72 hours) to ensure complete complex formation.[8][10]
-
Freezing: Transfer the resulting solution into a suitable container (e.g., flask or vials) and freeze it at a low temperature (e.g., -20°C to -80°C) until completely solid.[8]
-
Lyophilization (Freeze-Drying): Place the frozen sample in the freeze-dryer. The process involves a primary drying step (sublimation of the solvent at low pressure and temperature) followed by a secondary drying step (removal of residual moisture at a slightly higher temperature) to obtain a dry, porous powder of the inclusion complex.[8]
-
Collection and Storage: Once the cycle is complete, collect the lyophilized powder and store it in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of the Drug-DM-β-CD Complex
1. Phase Solubility Studies:
-
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the complex.
-
Method: An excess amount of the drug is added to aqueous solutions containing increasing concentrations of DM-β-CD. The suspensions are shaken at a constant temperature until equilibrium is reached. The solutions are then filtered, and the concentration of the dissolved drug is determined by a suitable analytical method (e.g., UV-Vis spectrophotometry). A phase solubility diagram is constructed by plotting the drug solubility against the DM-β-CD concentration.[11]
2. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the inclusion complex by observing changes in the characteristic vibrational bands of the drug and DM-β-CD.
-
Method: FTIR spectra of the pure drug, DM-β-CD, a physical mixture of the two, and the prepared complex are recorded. The formation of an inclusion complex is indicated by the shifting, broadening, or disappearance of characteristic peaks of the drug molecule, suggesting its interaction with the cyclodextrin cavity.[4][10]
3. Differential Scanning Calorimetry (DSC):
-
Objective: To investigate the thermal behavior and confirm the formation of the complex.
-
Method: DSC thermograms of the pure components, their physical mixture, and the complex are obtained. The disappearance or shifting of the endothermic peak corresponding to the melting point of the drug in the thermogram of the complex is a strong indication of inclusion complex formation.[10]
4. X-Ray Powder Diffraction (XRPD):
-
Objective: To analyze the crystalline structure of the prepared complex.
-
Method: XRPD patterns of the individual components, their physical mixture, and the complex are recorded. A change from a crystalline pattern (sharp peaks) for the pure drug to an amorphous halo pattern for the complex suggests the encapsulation of the drug within the amorphous cyclodextrin matrix.[10]
5. Scanning Electron Microscopy (SEM):
-
Objective: To observe the surface morphology of the complex.
-
Method: SEM images of the pure drug, DM-β-CD, and the complex are taken. The images often reveal a distinct change in the morphology and particle shape of the complex compared to the original components.[4][5]
Quantitative Data Summary
| Drug Example | Cyclodextrin | Molar Ratio (Drug:CD) | Stability Constant (Kc) (M⁻¹) | Fold Increase in Solubility | Reference |
| Miconazole | Methyl-β-CD | 1:1 | 145.69 | Not Specified | [11] |
| Glimepiride | β-CD | 1:1 and 1:2 | Not Specified | Not Specified | [4][5] |
| Rutin | DM-β-CD | 1:1 | Not Specified | Significantly Increased | [10] |
| Curcumin | γ-CD | 1:1 | Not Specified | Approx. 3 to 7-fold enhancement in dissolution | [6] |
| Naproxen | β-CD | 1:1 | 2376 | Significantly Increased | [9] |
Visualizations
Caption: Experimental workflow for DM-β-CD complex preparation and characterization.
References
- 1. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) in Taste Masking of Pharmaceuticals
Application Note AN-DMBCD-TM001
Introduction
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide. Its unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to form inclusion complexes with a wide variety of poorly soluble and bitter-tasting drug molecules. This encapsulation effectively masks the unpleasant taste of active pharmaceutical ingredients (APIs) by preventing their interaction with taste receptors in the oral cavity, thereby significantly improving patient compliance, particularly in pediatric and geriatric populations. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility and complexation efficiency compared to the parent β-cyclodextrin.
The primary mechanism of taste masking by DM-β-CD involves the formation of a host-guest inclusion complex where the bitter drug molecule (guest) is encapsulated within the hydrophobic cavity of the DM-β-CD molecule (host). This complex reduces the concentration of free drug molecules in the saliva, keeping it below the bitterness threshold concentration.[1][2] The stability of this complex is crucial for effective taste masking.
Key Applications
-
Taste Masking of Bitter APIs: DM-β-CD is highly effective in masking the bitterness of various drugs, including antibiotics, antihistamines, and non-steroidal anti-inflammatory drugs (NSAIDs).
-
Improved Palatability of Oral Formulations: It is used to develop more palatable oral dosage forms such as orally disintegrating tablets (ODTs), chewable tablets, oral solutions, and suspensions.
-
Enhanced Drug Solubility and Bioavailability: In addition to taste masking, DM-β-CD can also improve the solubility and dissolution rate of poorly water-soluble drugs, potentially leading to enhanced bioavailability.
Quantitative Data on Taste Masking Efficacy
The effectiveness of taste masking can be quantified through sensory evaluation by trained human panels and instrumental analysis using electronic tongues. The following tables summarize the taste masking efficacy of cyclodextrins for various drugs. While specific quantitative data for DM-β-CD is not extensively available in a consolidated format in the reviewed literature, the data for β-cyclodextrin (β-CD), a closely related compound, provides a strong indication of the potential efficacy.
Table 1: Sensory Evaluation of Famotidine Taste Masking with β-Cyclodextrin [3]
| Formulation | Mean Bitterness Rating* | Standard Deviation | P-value |
| Plain Drug | 1.08 | 0.29 | < 0.005 |
| Drug-β-CD Physical Mixture | 2.25 | 0.45 | < 0.001 |
| Drug-β-CD Binary Complex | 3.58 | 0.51 | < 0.005 |
| Drug-β-CD-Polymer Ternary Complex | 6.80 | 0.38 | < 0.001 |
*Based on a hedonic rating scale from 1 (extremely poor/bitter) to 7 (excellent/no taste).
Table 2: In-Vitro Drug Release of Famotidine Formulations in Low Volume Dissolution Medium (50 mL) [3]
| Formulation | Dissolution Efficiency (DE) at 15 min (%) |
| Plain Drug | 21.4 |
| Drug-β-CD Binary Complex | 8.7 |
| Drug-β-CD-Polymer Ternary Complex | 1.8 |
This data indicates that complexation with β-cyclodextrin significantly reduces the initial release of the drug in a small volume of medium, simulating the conditions in the oral cavity, which is indicative of effective taste masking.
Experimental Protocols
Protocol 1: Preparation of Drug-DM-β-CD Inclusion Complex (Solvent Evaporation Method)
This protocol describes a common laboratory-scale method for preparing an inclusion complex between a bitter drug and DM-β-CD.
Materials:
-
Bitter Active Pharmaceutical Ingredient (API)
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)
-
Ethanol (or other suitable organic solvent for the API)
-
Purified Water
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Determine the desired molar ratio of API to DM-β-CD (e.g., 1:1, 1:2).
-
Accurately weigh the calculated amount of the API and dissolve it in a minimal amount of ethanol.
-
Accurately weigh the corresponding amount of DM-β-CD and dissolve it in purified water.
-
Slowly add the ethanolic solution of the API to the aqueous solution of DM-β-CD with constant stirring.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 40-50°C).
-
Remove the solvents using a rotary evaporator under reduced pressure until a solid mass is obtained.
-
Dry the resulting solid in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Protocol 2: Evaluation of Taste Masking by Sensory Panel
This protocol outlines the procedure for assessing the taste-masking efficiency of a DM-β-CD formulation using a trained human sensory panel.[1][4][5]
Panelist Selection and Training:
-
Recruit a panel of healthy, non-smoking adult volunteers (typically 8-12 members).
-
Train the panelists to recognize and score the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard taste solutions (e.g., sucrose (B13894) for sweet, citric acid for sour, sodium chloride for salty, caffeine (B1668208) or quinine (B1679958) hydrochloride for bitter, and monosodium glutamate (B1630785) for umami).[6]
-
Familiarize the panelists with the specific bitter taste of the unmasked API and the rating scale to be used.
Materials:
-
Unmasked API solution (at a concentration above the bitterness threshold)
-
Taste-masked formulation (Drug-DM-β-CD complex) solution at the same API concentration
-
Placebo formulation (containing DM-β-CD and other excipients without the API)
-
Purified water for rinsing
-
Unsalted crackers or bread for palate cleansing
-
Individual tasting beakers and spittoons
-
Data collection forms or software
Procedure:
-
Prepare solutions of the unmasked API, the taste-masked formulation, and the placebo. The concentrations should be safe for human consumption and relevant to the final dosage form.
-
Present the samples to the panelists in a randomized and blinded manner.
-
Instruct each panelist to take a specific volume of the first sample into their mouth, hold it for a defined period (e.g., 10-30 seconds) without swallowing, and then expectorate.
-
The panelist then rates the perceived bitterness on a predefined scale (e.g., a 5-point or 10-point scale where 0 = not bitter and 5 or 10 = extremely bitter).
-
After each sample, the panelist must rinse their mouth thoroughly with purified water and may consume a small piece of unsalted cracker to cleanse the palate. A waiting period of at least 10-15 minutes should be observed between samples to prevent taste fatigue.
-
Repeat the procedure for all samples.
-
Collect and statistically analyze the data to determine the significance of the bitterness reduction.
Protocol 3: Instrumental Taste Assessment using an Electronic Tongue
This protocol provides a general procedure for evaluating taste masking using a potentiometric electronic tongue.[7][8][9]
Materials and Equipment:
-
Electronic tongue system with appropriate sensors (e.g., bitterness sensors)
-
Reference electrode (e.g., Ag/AgCl)
-
Autosampler
-
Beakers for samples and rinsing solutions
-
Purified water (for rinsing and sample preparation)
-
Standard solutions for sensor conditioning and calibration (as per manufacturer's instructions)
-
Unmasked API solution
-
Taste-masked formulation (Drug-DM-β-CD complex) solution
-
Placebo formulation solution
Procedure:
-
Sensor Conditioning and Calibration: Condition and calibrate the sensors according to the manufacturer's protocol to ensure stable and reproducible signals. This typically involves immersing the sensors in standard solutions for a specified duration.
-
Sample Preparation: Prepare solutions of the unmasked API, taste-masked formulation, and placebo at concentrations suitable for analysis. Ensure all solutions are free of suspended particles.
-
Measurement:
-
Place the prepared solutions in the autosampler rack.
-
The electronic tongue will automatically immerse the sensor array into each sample for a set period (e.g., 120 seconds) to record the potential difference between each sensor and the reference electrode.
-
Between each sample measurement, the sensors are automatically rinsed with purified water to prevent carryover.
-
-
Data Analysis:
-
The sensor responses are collected and analyzed using statistical software, often employing multivariate analysis techniques like Principal Component Analysis (PCA).
-
PCA plots are generated to visualize the taste profile of each sample. A significant distance between the data points for the unmasked API and the taste-masked formulation indicates a successful taste modification. The closer the taste-masked formulation is to the placebo, the more effective the taste masking.
-
Protocol 4: In-Vitro Dissolution Testing for Taste Masking Evaluation
This protocol is designed to assess the potential for taste masking by measuring the amount of drug released in a small volume of simulated salivary fluid over a short period.[3][10][11]
Materials and Equipment:
-
USP Dissolution Apparatus (e.g., Type II - Paddle)
-
Dissolution vessels
-
Simulated Salivary Fluid (pH 6.8)
-
Unmasked API
-
Taste-masked formulation (Drug-DM-β-CD complex)
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
Procedure:
-
Prepare the simulated salivary fluid (e.g., phosphate (B84403) buffer pH 6.8).
-
Set the dissolution apparatus parameters:
-
Medium: Simulated Salivary Fluid
-
Volume: A low volume, e.g., 50-100 mL, to mimic the oral cavity environment.
-
Temperature: 37 ± 0.5 °C
-
Paddle speed: 50 rpm
-
-
Place a known amount of the unmasked API or the taste-masked formulation into the dissolution vessel.
-
Start the dissolution test and withdraw samples at short time intervals (e.g., 30 seconds, 1, 2, 5, and 10 minutes).
-
Immediately filter the samples to remove any undissolved particles.
-
Analyze the filtrate to determine the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug released versus time. A significantly lower drug release from the taste-masked formulation compared to the unmasked API in the initial time points suggests effective taste masking.
Visualizations
References
- 1. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Evaluation of Taste Masked Famotidine Formulation Using Drug/β-cyclodextrin/Polymer Ternary Complexation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. fda.gov [fda.gov]
- 7. Taste Masking Study Based on an Electronic Tongue: the Formulation Design of 3D Printed Levetiracetam Instant-Dissolving Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. iosrphr.org [iosrphr.org]
- 11. Formulation and evaluation of cyclodextrin-based nanosponges of griseofulvin as pediatric oral liquid dosage form for enhancing bioavailability and masking bitter taste - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Di-O-methyl-beta-cyclodextrin as a Cell Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-O-methyl-beta-cyclodextrin (DIMEB) is a methylated derivative of β-cyclodextrin, a cyclic oligosaccharide. Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to form inclusion complexes with a variety of poorly soluble molecules. This property, combined with its ability to interact with cellular membranes, makes DIMEB a potent tool for enhancing the intracellular delivery of therapeutic agents and research compounds. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing DIMEB as a cell penetration enhancer.
Mechanism of Action
The primary mechanism by which DIMEB enhances cell penetration is through the extraction of cholesterol from the plasma membrane. This leads to a transient increase in membrane fluidity and permeability. The key events are:
-
Cholesterol Depletion: DIMEB sequesters cholesterol from lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids.
-
Disruption of Membrane Integrity: The removal of cholesterol disrupts the highly ordered structure of lipid rafts, leading to increased membrane fluidity.
-
Modulation of Cellular Signaling: The alteration in lipid raft integrity can impact various signaling pathways. Notably, DIMEB has been shown to induce apoptosis in certain cancer cell lines by inhibiting the PI3K-Akt-Bad signaling pathway, a crucial regulator of cell survival.[1]
-
Paracellular Pathway Modulation: While less definitively characterized for DIMEB specifically, related cyclodextrins are known to modulate the expression and localization of tight junction proteins, such as claudins, occludin, and ZO-1, which can transiently increase paracellular permeability.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the efficacy and cytotoxicity of DIMEB and related cyclodextrins. Researchers should note that the cell penetration enhancement and cytotoxicity can be cell-type and compound-specific.
Table 1: Enhancement of Solubility and Cellular Uptake
| Compound Delivered | Cyclodextrin Used | Fold Increase in Aqueous Solubility | Fold Increase in Intracellular Accumulation | Cell Line(s) |
| Paclitaxel | DIMEB | Up to 500 | Not specified | Not specified |
| Steroids | DIMEB | 40 - 1200 | Not specified | Not specified |
| Doxorubicin (B1662922) | Methyl-β-cyclodextrin (MEBCD) | Not specified | 2 - 4 | HL-60, MCF-7[2] |
Note: Data for MEBCD is provided as a proxy for DIMEB's potential enhancement of intracellular accumulation. Researchers are encouraged to determine the specific enhancement factor for their compound of interest.
Table 2: Cytotoxicity Data
| Cyclodextrin | Cell Line | Assay | IC50 / Observation |
| DIMEB | Chinese Hamster (B14) | MTT | >80% viability up to ~1000 µM; toxic at 1000 µM |
| Methyl-β-cyclodextrin | Human Neuroblastoma | Not specified | Cytotoxic at >300 µM |
| Methyl-β-cyclodextrin | Human Neurons | Cholesterol Reduction | IC50 = 66.9 µM |
| Methyl-β-cyclodextrin | Human Astrocytes | Cholesterol Reduction | IC50 = 110.7 µM |
Note: It is highly recommended to perform a dose-response cytotoxicity assay to determine the optimal non-toxic concentration of DIMEB for each specific cell line and experimental duration.
Experimental Protocols
Protocol 1: Determination of Optimal DIMEB Concentration and Cytotoxicity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DIMEB on a specific cell line to identify the appropriate concentration range for cell penetration studies.
Materials:
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DIMEB)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
DIMEB Treatment: Prepare a serial dilution of DIMEB in complete medium (e.g., 0, 10, 50, 100, 250, 500, 750, 1000, 2000 µM). Remove the old medium from the cells and add 100 µL of the DIMEB dilutions to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the DIMEB concentration and determine the IC50 value.
Protocol 2: Quantification of Intracellular Drug Uptake Enhancement by LC-MS/MS
This protocol describes how to quantify the increase in intracellular concentration of a drug of interest when co-administered with a non-toxic concentration of DIMEB.
Materials:
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Drug of interest
-
DIMEB (at a pre-determined non-toxic concentration)
-
Ice-cold PBS
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
Internal standard for LC-MS/MS
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment:
-
Control Group: Treat cells with the drug of interest at the desired concentration in complete medium.
-
DIMEB Group: Treat cells with the drug of interest and the optimal non-toxic concentration of DIMEB in complete medium.
-
Incubate for the desired time period (e.g., 1, 2, 4 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Add a defined volume of lysis buffer (e.g., 200 µL) to each well and scrape the cells.
-
Collect the cell lysate into microcentrifuge tubes.
-
-
Protein Precipitation and Extraction:
-
Add three volumes of ice-cold acetonitrile containing the internal standard to the cell lysate.
-
Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Develop and validate an LC-MS/MS method for the quantification of the drug of interest.
-
Analyze the samples and quantify the intracellular drug concentration based on a standard curve.
-
-
Data Analysis: Calculate the fold increase in intracellular drug concentration in the DIMEB-treated group compared to the control group.
Protocol 3: Western Blot Analysis of Tight Junction Proteins
This protocol is to assess the effect of DIMEB on the expression levels of key tight junction proteins.
Materials:
-
Target epithelial cell line (e.g., Caco-2, MDCK)
-
Complete cell culture medium
-
DIMEB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-claudin-1, anti-occludin, anti-ZO-1)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to form a confluent monolayer. Treat with a non-toxic concentration of DIMEB for a specified time course (e.g., 0, 1, 4, 24 hours).
-
Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[4]
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Determine the change in protein expression levels in DIMEB-treated cells compared to untreated controls.
Visualizations
Caption: DIMEB-induced cholesterol depletion from lipid rafts inhibits the PI3K/Akt survival pathway.
Caption: Workflow for quantifying DIMEB-mediated enhancement of intracellular drug uptake.
References
- 1. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by this compound, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-beta-cyclodextrin in HL-60 parental and multidrug-resistant cancer cell lines: effect on the cytotoxic activity and intracellular accumulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Complexation with 2,6-Di-O-methyl-beta-cyclodextrin
Welcome to the technical support center for 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the complexation efficiency of DIMEB in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMEB), and why is it used?
This compound is a derivative of beta-cyclodextrin (B164692), a cyclic oligosaccharide. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility and can improve its ability to form inclusion complexes with a variety of guest molecules. This makes it a valuable excipient in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly soluble drugs.
Q2: What are the key factors that influence the complexation efficiency of DIMEB?
The complexation efficiency is influenced by several factors, including:
-
Physicochemical properties of the guest molecule: Size, shape, and polarity of the guest molecule must be compatible with the DIMEB cavity.
-
Temperature: Temperature can affect the stability of the inclusion complex. For DIMEB, the effect of temperature on the stability constant can vary depending on the guest molecule.
-
pH of the medium: For ionizable guest molecules, the pH of the solution can significantly impact the complexation efficiency by altering the charge of the guest. Generally, the neutral form of a guest molecule has a higher affinity for the cyclodextrin (B1172386) cavity.[1][2][3][4]
-
Presence of co-solvents or ternary components: The addition of water-soluble polymers or other excipients can either enhance or reduce complexation efficiency.[5][6]
-
Method of preparation: The technique used to prepare the solid inclusion complex (e.g., kneading, co-evaporation, freeze-drying) plays a crucial role in the final product's characteristics.
Q3: How does the methylation of beta-cyclodextrin to DIMEB improve complexation?
Methylation disrupts the hydrogen bond network present in the primary face of the parent β-cyclodextrin. This disruption increases the flexibility of the DIMEB molecule, allowing for a better fit and stronger interaction with the guest molecule. This results in a more stable host-guest complex, driven by enhanced van der Waals forces and hydrogen bonds. For instance, the free binding energy for the DIMEB/phenol complex is significantly more negative (-5.23 kcal/mol) compared to the β-cyclodextrin/phenol complex (-2.62 kcal/mol), indicating a more stable complex.[7][8]
Troubleshooting Guide
Issue 1: Low Complexation Efficiency or Poor Yield
| Potential Cause | Troubleshooting Steps |
| Mismatch between Guest and DIMEB Cavity | Ensure the guest molecule's size and shape are appropriate for the DIMEB cavity. Molecular modeling can be a useful predictive tool. |
| Poor Solubility of Guest or DIMEB | While DIMEB has improved solubility, ensure it is fully dissolved. For the guest, consider using a minimal amount of a co-solvent to aid initial dissolution, but be aware that co-solvents can sometimes compete for the DIMEB cavity and reduce efficiency.[5][6] |
| Inappropriate Preparation Method | The chosen method significantly impacts the complex. For thermolabile compounds, freeze-drying is often preferred. Kneading is suitable for poorly water-soluble guests. Experiment with different methods to find the optimal one for your specific guest molecule. |
| Suboptimal Molar Ratio | The stoichiometry of the complex (commonly 1:1) should be confirmed. Vary the molar ratio of DIMEB to the guest molecule to find the optimal concentration for maximum complexation. |
| Insufficient Reaction Time or Mixing | Ensure adequate stirring or agitation for a sufficient duration to allow the complexation equilibrium to be reached. |
Issue 2: The Inclusion Complex Fails to Enhance Solubility or Dissolution Rate
| Potential Cause | Troubleshooting Steps |
| Incomplete Complexation | Uncomplexed, crystalline guest material will not show enhanced solubility. Verify the formation of the inclusion complex using analytical techniques like DSC, XRD, or NMR. The disappearance of the guest molecule's melting point in DSC is a good indicator of amorphization and complexation. |
| Crystallinity of the Complex | Amorphous complexes generally have higher solubility. The preparation method influences the final state. Freeze-drying often yields amorphous products. |
| Inappropriate pH of the Dissolution Medium | For ionizable drugs, the pH of the dissolution medium can affect the release from the cyclodextrin cavity. Ensure the pH is suitable for the guest molecule's properties. |
Data Presentation: Stability of DIMEB Complexes
The stability of the inclusion complex is a critical parameter and is quantified by the stability constant (Kc). A higher Kc value indicates a more stable complex.
Table 1: Stability Constants (Kc) of DIMEB Inclusion Complexes with Various Guest Molecules at Different Temperatures.
| Guest Molecule | Temperature (°C) | Stability Constant (Kc) (M⁻¹) | Reference |
| Piroxicam | 25 | AP-type diagram | [5] |
| Nimesulide | 25 | - | [9] |
| Ketoconazole | 25 | - | [10] |
| Olmesartan Medoxomil | 25 | - | [11] |
| Mianserin Hydrochloride | 25 | - | [12] |
| 4-Nitrophenol | 25 | 128.9 |
Table 2: Thermodynamic Parameters for the Complexation of Mianserin Hydrochloride with DIMEB at 298.15 K.
| Parameter | Value | Reference |
| Stoichiometry (n) | - | [12] |
| Stability Constant (K) (M⁻¹) | - | [12] |
| Enthalpy (ΔH) (kJ/mol) | - | [12] |
| Entropy (TΔS) (kJ/mol) | - | [12] |
| Gibbs Free Energy (ΔG) (kJ/mol) | - | [12] |
Experimental Protocols
1. Preparation of Inclusion Complex by Kneading Method
This method is particularly suitable for poorly water-soluble guest molecules.
-
Materials: this compound (DIMEB), guest molecule, deionized water, mortar and pestle.
-
Procedure:
-
Weigh the appropriate amounts of DIMEB and the guest molecule to achieve the desired molar ratio (e.g., 1:1).
-
Place the DIMEB in a mortar and add a small amount of deionized water to form a paste.
-
Gradually add the guest molecule to the DIMEB paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The paste should remain consistent.
-
Dry the resulting paste in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
2. Preparation of Inclusion Complex by Co-evaporation (Solvent Evaporation) Method
This method involves dissolving both components in suitable solvents, mixing, and then removing the solvents.
-
Materials: this compound (DIMEB), guest molecule, suitable organic solvent for the guest (e.g., ethanol, methanol, acetone), deionized water, rotary evaporator.
-
Procedure:
-
Dissolve the guest molecule in a minimal amount of a suitable organic solvent.
-
Dissolve the DIMEB in deionized water in a separate container.
-
Slowly add the guest molecule solution to the DIMEB solution with continuous stirring.
-
Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) at a controlled temperature.
-
Evaporate the solvents using a rotary evaporator under reduced pressure at a suitable temperature (e.g., 40-60 °C).
-
Collect the resulting solid complex, dry it further in a vacuum oven to remove any residual solvent, and then pulverize and store it in a desiccator.
-
3. Preparation of Inclusion Complex by Freeze-Drying (Lyophilization) Method
This technique is ideal for thermolabile guest molecules and often results in an amorphous, highly soluble product.
-
Materials: this compound (DIMEB), guest molecule, deionized water, freeze-dryer.
-
Procedure:
-
Dissolve the DIMEB and the guest molecule in deionized water at the desired molar ratio. Gentle heating or sonication may be used to aid dissolution.
-
Stir the aqueous solution for an extended period (e.g., 24-48 hours) at a constant temperature to ensure maximum complex formation.
-
Filter the solution to remove any un-dissolved material.
-
Rapidly freeze the solution by placing it in a freezer at a low temperature (e.g., -80 °C) or by using a cold bath (e.g., liquid nitrogen).
-
Lyophilize the frozen sample under high vacuum for 24-72 hours, or until all the water has been removed by sublimation.
-
Collect the resulting fluffy powder and store it in a desiccator.
-
Visualizing the Process
Diagram 1: General Workflow for Preparing DIMEB Inclusion Complexes
Caption: Workflow for the preparation of this compound inclusion complexes.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.umsl.edu [profiles.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. Complexation efficiency: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,6-Di-O-methyl-beta-cyclodextrin Complexation
Welcome to the technical support center for optimizing inclusion complexes with 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB). This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal complex formation.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the formation of complexes with this compound (DIMEB)?
A1: The pH of the medium is a critical factor, primarily because it dictates the ionization state of the guest molecule. DIMEB itself is stable across a wide pH range. However, the efficiency of complexation is highest when the guest molecule is in its neutral, un-ionized state.[1][2] The hydrophobic cavity of DIMEB preferentially includes nonpolar or weakly polar molecules. Ionization increases a molecule's polarity and hydration, making its inclusion into the nonpolar cyclodextrin (B1172386) cavity less energetically favorable.[1][3] Therefore, for acidic or basic guest molecules, adjusting the pH to suppress ionization is key to maximizing complex stability and formation.
Q2: What is the optimal pH range for complexation with DIMEB?
A2: There is no single optimal pH for all DIMEB complexes. The ideal pH is entirely dependent on the pKa of the guest molecule.
-
For acidic guest molecules (HA): The pH should be set below the pKa of the guest to favor the neutral (HA) form over the ionized (A⁻) form.
-
For basic guest molecules (B): The pH should be adjusted above the pKa of the guest to favor the neutral (B) form over the protonated, cationic (BH⁺) form.[3]
A study involving the basic drug Rifampicin demonstrated that a stable 1:1 complex is formed with DIMEB at neutral pH (K ≈ 3000 M⁻¹), where the drug is less protonated.[4] At acidic pH, the binding constant decreased significantly (K ≈ 400 M⁻¹) due to the protonation of the drug's piperazine (B1678402) group, leading to the release of the guest molecule.[4]
Q3: Does the ionization state of the guest molecule always reduce complex stability?
A3: Generally, yes. Increased ionization leads to a more soluble drug but also results in the destabilization of cyclodextrin complexes.[1][2] The primary driving forces for complexation include hydrophobic interactions, which are significantly weakened when the guest molecule becomes charged and more hydrophilic.[3] For example, with the drug trifluoperazine, DIMEB was found to prefer the monoprotonated form over the diprotonated form, showcasing that the degree of charge plays a significant role in complexation efficiency.[3]
Q4: How can I predict the effect of pH on my specific guest molecule?
A4: The first step is to know the pKa of your guest molecule. A theoretical expression can be derived to predict the stability constant (K) as a function of pH, which requires knowing the pKa of the free and complexed guest, and the stability constants for the neutral and ionized forms.[1] The following diagram illustrates the logical relationship between pH, the guest molecule's pKa, and the resulting complexation efficiency.
References
Preventing aggregation of 2,6-Di-O-methyl-beta-cyclodextrin in aqueous solution
Welcome to the technical support center for 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to DIMEB aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMEB) and why is it used?
A1: this compound (DIMEB) is a derivative of beta-cyclodextrin, which is a cyclic oligosaccharide. The methylation at the 2 and 6 positions of the glucose units enhances its aqueous solubility compared to the parent β-cyclodextrin.[1][2] Its primary application in research and pharmaceutical development is to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility, stability, and bioavailability.[1][3][4]
Q2: What causes DIMEB to aggregate in an aqueous solution?
A2: DIMEB aggregation in water is a complex phenomenon influenced by several factors. Like other cyclodextrins, DIMEB can self-assemble into larger structures.[5] Key factors promoting aggregation include high concentrations, elevated temperatures, and specific pH conditions. The self-aggregation of cyclodextrins can reduce their ability to form inclusion complexes with guest molecules.[5]
Q3: How does temperature uniquely affect DIMEB solubility and aggregation?
A3: Unlike unmodified cyclodextrins, methylated cyclodextrins like DIMEB exhibit a negative temperature coefficient for solubility.[6] This means DIMEB is more soluble at lower temperatures and becomes less soluble, with a higher tendency to crystallize or aggregate, as the temperature increases.[6] At high temperatures (around 60-70°C), DIMEB can crystallize as an anhydrate.[6]
Q4: Can the presence of a guest molecule influence DIMEB aggregation?
A4: Yes. The formation of an inclusion complex between DIMEB and a guest molecule (e.g., a drug) can significantly alter the aggregation behavior. The properties of the resulting complex, including its solubility and tendency to aggregate, will differ from that of free DIMEB.[5][7] In some cases, the complex itself can form higher-order aggregates.
Q5: How can I detect and characterize DIMEB aggregation?
A5: Several analytical techniques can be used to detect and characterize aggregation. Dynamic Light Scattering (DLS) is effective for detecting aggregates and estimating their size.[7][8] Other methods include viscosity measurements, NMR diffusometry, and microscopy techniques like cryo-TEM.[8][9] For routine lab work, a simple visual inspection for turbidity or cloudiness is the first indication of aggregation.
Troubleshooting Guide
This guide addresses common issues encountered when working with DIMEB in aqueous solutions.
Problem: My DIMEB solution appears cloudy or has formed a precipitate.
This is the most common sign of aggregation or crystallization. Follow this workflow to diagnose and resolve the issue.
Factors Influencing DIMEB Aggregation
The stability of a DIMEB solution is a balance of several experimental parameters. Understanding these relationships is key to preventing aggregation.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous DIMEB Solution
This protocol outlines the steps to prepare a clear, stable DIMEB solution while minimizing the risk of aggregation.
-
Weighing: Accurately weigh the required amount of DIMEB powder.
-
Solvent Preparation: Use high-purity water (e.g., Milli-Q) or a suitable buffer. Pre-cool the solvent to 4-8°C.
-
Dissolution: Slowly add the DIMEB powder to the cold solvent while stirring continuously with a magnetic stirrer. Avoid vigorous vortexing which can introduce air.
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Mixing: Continue stirring in a cold room or on an ice bath until the DIMEB is fully dissolved. This may take longer than at room temperature, but it is critical for preventing aggregation.
-
Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-particulates. This step should be performed once the solution has reached the desired working temperature.
-
Storage: Store the final solution at a low temperature (e.g., 4°C) to maintain stability.[6]
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. It is a highly effective method for detecting the presence of aggregates.[7][8]
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Sample Preparation: Prepare the DIMEB solution as described in Protocol 1. Ensure the sample is free of dust and air bubbles.
-
Measurement:
-
Carefully transfer an appropriate volume of the solution into a clean, dust-free DLS cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the experimental parameters (e.g., temperature, solvent viscosity, refractive index).
-
Allow the sample to thermally equilibrate inside the instrument for 5-10 minutes.
-
Initiate the measurement. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
The primary output is a particle size distribution graph. A non-aggregated DIMEB solution should show a single, narrow peak corresponding to the hydrodynamic radius of the monomer (typically 1-2 nm).
-
The presence of additional peaks at larger sizes (e.g., >50 nm) is a clear indication of aggregation.
-
Evaluate the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest a mix of different-sized particles (i.e., aggregates).
-
Data Summary Tables
Table 1: Factors Influencing DIMEB Aggregation and Mitigation Strategies
| Factor | Effect on Aggregation | Mitigation Strategy | Reference |
| Concentration | Increasing concentration generally increases the likelihood of aggregation. | Work below the critical aggregation concentration (CAC) if known; dilute the solution. | [10] |
| Temperature | DIMEB has a negative temperature coefficient; increasing temperature decreases solubility and promotes aggregation/crystallization. | Prepare and store solutions at low temperatures (e.g., 4°C). Avoid heating. | [6] |
| pH | Extreme pH values can alter the hydrogen bonding network of water and the charge of guest molecules, potentially affecting DIMEB stability and aggregation. | Maintain pH near neutral using a suitable buffer system, unless the guest molecule requires a specific pH. | [11][12] |
| Additives/Excipients | Co-solvents or other excipients can either inhibit or induce aggregation depending on their interaction with DIMEB. | Screen for compatible excipients. Some polymers may help stabilize the solution. | [13] |
Table 2: Comparison of Common Techniques for Detecting Cyclodextrin Aggregation
| Technique | Principle | Advantages | Limitations | Reference |
| Visual Inspection | Observation of light scattering (turbidity). | Simple, fast, no equipment required. | Not quantitative; only detects large-scale aggregation. | - |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine particle size. | Highly sensitive to the presence of large aggregates; provides size distribution and PDI. | Can be overly sensitive to dust/contaminants; interpretation can be complex for highly polydisperse samples. | [7][8] |
| NMR Spectroscopy | Measures the diffusion coefficients of molecules (DOSY) or changes in chemical shifts. | Provides detailed molecular-level information; can distinguish between monomers and aggregates. | Requires specialized equipment and expertise; may not detect a very small fraction of aggregates.[9] | |
| Viscometry | Measures the resistance of a fluid to flow. | Relatively simple; an increase in viscosity can indicate aggregate formation. | Not very sensitive; requires significant aggregation to produce a measurable change. | [8] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Flash-freezing the solution to visualize the structures present. | Provides direct visual evidence of aggregate morphology and size. | Sample preparation is complex; potential for artifacts; provides a snapshot, not bulk solution properties. |
References
- 1. Understanding this compound: Benefits and Applications in Chemical Additives-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 2. In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clarification of the Complexation Behaviour of 2,6-di-O-Methylated β-Cyclodextrin and Vitamin E and Radical Scavenging Ability of the Complex in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deamidation Can Compromise Antibody Colloidal Stability and Enhance Aggregation in a pH-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: In Vitro Cytotoxicity of 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro cytotoxicity of 2,6-Di-O-methyl-beta-cyclodextrin (DIMEB).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIMEB) and why is its cytotoxicity a concern?
A1: this compound (DIMEB) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. It is often used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] However, at certain concentrations, DIMEB can exhibit cytotoxicity, which is a critical consideration in its application for drug delivery and other biomedical uses.
Q2: What is the primary mechanism of DIMEB-induced cytotoxicity?
A2: The primary mechanism of DIMEB-induced cytotoxicity is the extraction of cholesterol from cellular membranes.[2][3] This cholesterol depletion disrupts the integrity and function of the plasma membrane, particularly lipid rafts, which can trigger downstream signaling pathways leading to apoptosis (programmed cell death).[2]
Q3: Which signaling pathways are involved in DIMEB-induced apoptosis?
A3: Studies have shown that DIMEB-induced apoptosis is mediated through the inhibition of the PI3K-Akt-Bad signaling pathway.[2] Cholesterol depletion from lipid rafts leads to the inactivation of Akt, which in turn fails to phosphorylate and inactivate the pro-apoptotic protein Bad. This results in the release of cytochrome c from the mitochondria and subsequent activation of caspases, leading to apoptosis.[2]
Q4: Are all cell lines equally sensitive to DIMEB?
A4: No, the cytotoxic effects of DIMEB can vary significantly between different cell lines. This variability is thought to be correlated with the cholesterol content of the cell membranes.[4] For instance, cancer cells, which often have cholesterol-enriched membranes, may be more sensitive to cholesterol-depleting agents like DIMEB.[4]
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations of DIMEB and other methylated β-cyclodextrins in various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound (DIMEB) in various cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| B14 (Chinese Hamster Cells) | MTT | 1000 µM | ~47% reduction in cell viability after 24h | [5] |
| NR8383, A549, Jurkat | Not Specified | Not Specified | Markedly caused apoptosis | [2] |
Table 2: Cytotoxicity of general Methyl-β-cyclodextrin (MβCD) in various cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| NGF-differentiated PC12 | Trypan Blue Exclusion | 0.18% (w/v) | Significant increase in cell death after 24h | [4] |
| NGF-differentiated PC12 | Trypan Blue Exclusion | 0.25% (w/v) | ~50% cell viability after 24h | [4] |
| Immortalized Schwann cells (iSC) | Trypan Blue Exclusion | 0.25% (w/v) | Significant toxicity | [4] |
| Caco-2 | MTT | Not Specified | High cytotoxicity | [6] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan (B1609692).
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound (DIMEB)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of DIMEB in a complete culture medium.
-
Remove the medium from the wells and replace it with the DIMEB dilutions. Include a vehicle control (medium with the highest concentration of solvent used for DIMEB, if any) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound (DIMEB)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of DIMEB for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Inconsistent incubation times. | Standardize the timing of DIMEB treatment and MTT addition across all experiments. |
| Precipitation of DIMEB in culture medium. | Prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and dilute it in pre-warmed medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). |
| Interference from DIMEB with the MTT reagent. | Run a cell-free control with DIMEB and MTT to check for any direct chemical reduction of MTT by DIMEB. |
| Enhanced exocytosis of formazan due to cholesterol. | Studies have shown that cholesterol can interfere with the MTT assay by promoting the export of formazan crystals.[7] Consider using an alternative viability assay such as the LDH assay or Trypan Blue exclusion. |
Issue 2: Unexpectedly high or low levels of apoptosis detected.
| Possible Cause | Troubleshooting Step |
| Suboptimal DIMEB concentration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line. |
| Cell confluence affecting sensitivity. | Ensure that cells are in the logarithmic growth phase and not over-confluent, as this can affect their response to cytotoxic agents. |
| Incorrect timing of apoptosis detection. | Apoptosis is a dynamic process. Annexin V staining detects early apoptosis, while assays for caspase activation or DNA fragmentation may be more indicative of later stages. Consider a time-course experiment to capture the peak of apoptosis. |
| False positives in Annexin V staining. | Mechanical stress during cell harvesting can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently and use a non-enzymatic cell dissociation buffer if possible. |
| Distinguishing between apoptosis and necrosis. | Co-staining with a viability dye like Propidium Iodide is crucial to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. |
Visualizations
References
- 1. The Interaction of Heptakis (2,6-di-O-Methyl)-β-cyclodextrin with Mianserin Hydrochloride and Its Influence on the Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Interferes with the MTT Assay in Human Epithelial-Like (A549) and Endothelial (HLMVE and HCAE) Cells | Semantic Scholar [semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased in vivo apoptosis in cells lacking mitochondrial DNA gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Drug-DM-β-CD Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the storage of drug-dimethyl-beta-cyclodextrin (drug-DM-β-CD) complexes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common stability problems observed during the storage of drug-DM-β-CD complexes in a question-and-answer format.
Q1: I observe precipitation or cloudiness in my aqueous formulation of the drug-DM-β-CD complex during storage. What is the cause and how can I resolve it?
A1: Precipitation or cloudiness can arise from several factors:
-
Exceeding Solubility Limits: The concentration of the drug, DM-β-CD, or the complex itself may have surpassed its aqueous solubility. This is particularly relevant for complexes that exhibit limited solubility.
-
Temperature Fluctuations: Changes in storage temperature can affect the solubility of the complex. For some complexes, lower temperatures can decrease solubility, leading to precipitation.
-
pH Shifts: The pH of the formulation can influence the ionization state of both the drug and DM-β-CD, which in turn affects the stability and solubility of the complex. For ionizable drugs, complexation strength can be pH-dependent.
-
Complex Dissociation: Over time, the non-covalent interactions holding the complex together can weaken, leading to the release of the poorly soluble drug from the DM-β-CD cavity.
Troubleshooting Steps:
-
Review Formulation Concentration: Ensure that the concentrations of the drug and DM-β-CD are within the established solubility limits determined from phase solubility studies.
-
Control Storage Temperature: Store the formulation at a constant, controlled temperature. Investigate the temperature sensitivity of your specific complex.
-
Buffer the Formulation: Utilize a suitable buffer system to maintain a stable pH throughout the product's shelf life.
-
Consider Formulation Additives: The inclusion of water-soluble polymers may help stabilize the complex and prevent precipitation.
Q2: My solid drug-DM-β-CD complex is showing discoloration and signs of degradation after storage. What are the potential degradation pathways?
A2: Discoloration and degradation in solid complexes can be attributed to several chemical processes:
-
Hydrolysis: Residual moisture in the solid complex can lead to the hydrolytic degradation of susceptible drug molecules. The hygroscopic nature of some cyclodextrins can exacerbate this issue.
-
Oxidation: The drug may be sensitive to atmospheric oxygen. The complex might not fully protect the drug from oxidative degradation, especially at the surface of the solid particles.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in light-sensitive drugs. While complexation can offer some protection, it may not be absolute.[1][2]
Troubleshooting Steps:
-
Control Humidity: Store the solid complex in a desiccated environment or with a desiccant to minimize moisture content.
-
Inert Atmosphere: For oxygen-sensitive drugs, consider packaging the complex under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the complex in light-resistant containers (e.g., amber vials) to prevent photodegradation.[1][2]
-
Forced Degradation Studies: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify the primary degradation pathways and develop appropriate mitigation strategies.[3][4][5]
Q3: The dissolution profile of my drug-DM-β-CD complex has changed after several months of storage. Why is this happening?
A3: Changes in the dissolution profile can indicate physical instability of the complex:
-
Crystallization of the Drug: The amorphous drug within the complex may crystallize over time. The crystalline form of the drug is typically less soluble and dissolves more slowly than the amorphous form.
-
Changes in the Solid State of the Complex: The physical form of the complex itself might change, potentially leading to alterations in its dissolution characteristics.
-
Moisture Sorption: Absorption of moisture can lead to particle agglomeration or changes in the physical properties of the complex, affecting its dissolution rate.
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to assess the physical state of the drug and the complex before and after storage.
-
Control Humidity: As with chemical degradation, controlling the humidity during storage is crucial to prevent moisture-induced physical changes.
-
Appropriate Packaging: Utilize packaging materials with a low moisture vapor transmission rate.
Data on Stability of Drug-Cyclodextrin Complexes
The following tables summarize quantitative data from stability studies of drug-cyclodextrin complexes under accelerated storage conditions.
Table 1: Stability of Enalapril (B1671234) Maleate-β-CD Complex
| System | Storage Conditions | Duration (Months) | Drug Recovery (%) | Degradation Products |
| Enalapril Maleate (B1232345) with Magnesium Stearate | 40°C / 75% RH | 6 | 82.1 ± 0.5 | Enalaprilat and Diketopiperazine |
| Enalapril Maleate:β-CD Complex with Magnesium Stearate | 40°C / 75% RH | 6 | 95.0 ± 1.0 | Enalaprilat |
Data sourced from a study on the stability enhancement of enalapril maleate in the solid state.[6][7]
Table 2: Photostability of Norfloxacin-β-CD Complexes
| Sample | Initial Drug Content (%) | After 6 Months at 40°C/75% RH (%) | After UV Exposure (%) | After Visible Light Exposure (%) |
| Norfloxacin (alone) | 100 | Not Reported | Significantly Degraded | Significantly Degraded |
| Norfloxacin:β-CD Physical Mixture | 100 | Not Reported | Some Degradation | Some Degradation |
| Norfloxacin:β-CD Kneaded Complex | 100 | Stable | Protected from Photodegradation | Protected from Photodegradation |
Information synthesized from a study on the stability of norfloxacin-β-cyclodextrin inclusion complexes.[1][2]
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of drug-DM-β-CD complex stability are provided below.
Protocol 1: Phase Solubility Studies
This method is used to determine the stoichiometry and apparent stability constant of the drug-DM-β-CD complex.
-
Preparation of DM-β-CD Solutions: Prepare a series of aqueous solutions of DM-β-CD at various concentrations (e.g., 0 to 20 mM) in a relevant buffer to maintain a constant pH.
-
Addition of Drug: Add an excess amount of the drug to each DM-β-CD solution in sealed vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot from the supernatant of each vial and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.
-
Quantification of Solubilized Drug: Analyze the concentration of the dissolved drug in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the total drug concentration against the DM-β-CD concentration. The type of phase solubility diagram (e.g., AL, BS) provides information about the complex's stoichiometry and solubility. The apparent stability constant (Ks) can be calculated from the slope of the initial linear portion of the curve.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for quantifying the drug and detecting any degradation products in the presence of DM-β-CD.
-
Chromatographic Conditions Development:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the buffer and the ratio of the solvents should be optimized to achieve good separation between the drug, its degradation products, and any excipients.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is often a good starting point.[8][9]
-
Detection: UV-Vis or photodiode array (PDA) detection at the drug's maximum absorbance wavelength is commonly employed. Fluorescence detection can be used for enhanced sensitivity and selectivity if the drug is fluorescent.[10]
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Forced Degradation Studies: Subject the drug, the DM-β-CD, and the drug-DM-β-CD complex to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Specificity Confirmation: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent drug peak, confirming the method is stability-indicating.
-
Stability Sample Analysis: Use the validated method to analyze the drug-DM-β-CD complex samples from the long-term stability studies at various time points to determine the remaining drug content and the formation of any degradation products.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a drug to DM-β-CD, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Prepare a solution of the drug and a solution of DM-β-CD in the same buffer to avoid heats of dilution. Degas both solutions prior to the experiment.
-
Typically, the DM-β-CD solution is placed in the sample cell, and the drug solution is loaded into the titration syringe.
-
-
Experimental Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection volume and spacing to allow for the system to return to baseline between injections. A typical experiment might consist of 20-30 injections of 5-10 µL each.
-
-
Titration: Perform the titration by injecting the drug solution into the DM-β-CD solution. A control titration of the drug into the buffer should also be performed to determine the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat per mole of injectant against the molar ratio of the drug to DM-β-CD.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of drug-DM-β-CD complexes.
References
- 1. Investigation of β-cyclodextrin-norfloxacin inclusion complexes. Part 2. Inclusion mode and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enalapril:β-CD complex: Stability enhancement in solid state [ri.conicet.gov.ar]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. international.arikesi.or.id [international.arikesi.or.id]
- 10. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Parameters for DM-β-CD Methylation
Welcome to the technical support center for the methylation of β-cyclodextrin (β-CD) to produce Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of the 2,6-di-O-methylation of β-cyclodextrin?
The main goal is to selectively methylate the hydroxyl groups at the C2 and C6 positions of each glucose unit within the β-cyclodextrin macrocycle.[1] This modification enhances the aqueous solubility of the cyclodextrin (B1172386) and improves its capacity to form inclusion complexes with various guest molecules, which is highly beneficial in pharmaceutical applications.[1][2]
Q2: What are the most common synthesis methods for DM-β-CD?
The most prevalent methods for achieving 2,6-di-O-methylation include:
-
The Alkali Metal Hydroxide (B78521) Method: This approach utilizes a strong base, such as sodium hydroxide (NaOH), in combination with a methylating agent like dimethyl sulfate (B86663) (DMS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3]
-
The Barium Oxide/Hydroxide Method: This classic method employs methylating agents like dimethyl sulfate in the presence of anhydrous barium oxide (BaO) and barium hydroxide (Ba(OH)₂) in an organic solvent like DMF.[4]
-
Green Synthesis Approach: A more environmentally friendly method involves the use of dimethyl carbonate (DMC) as the methylating agent with a catalyst like anhydrous potassium carbonate (K₂CO₃) in DMF.[5][6]
Q3: Why is precise temperature control crucial during the methylation reaction?
Maintaining a low temperature, typically between -10°C and 0°C, is critical for achieving high selectivity for the hydroxyl groups at the C2 and C6 positions.[1][3] At elevated temperatures, there is a greater likelihood of methylating the more sterically hindered C3 hydroxyl group, which can lead to the formation of undesired permethylated and other over-methylated byproducts.[1]
Q4: How can the progress of the methylation reaction be monitored?
Thin-layer chromatography (TLC) is a common and effective technique for monitoring the reaction's progress.[1][3] By comparing the TLC profile of the reaction mixture with that of the starting material (β-cyclodextrin) and a reference standard of the desired product, you can track the consumption of the starting material and the formation of the product and any byproducts.[1]
Q5: What analytical techniques are essential for characterizing the final DM-β-CD product?
A combination of analytical methods is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the average degree of substitution (DS) and confirming the positions of the methyl groups.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for assessing the purity of the product and separating different methylated isomers.[9][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF-MS and ESI-MS are valuable for determining the molecular weight distribution and identifying the presence of different methylated species.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the final product.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Substitution (DS) | - Insufficient amount of methylating agent.- Incomplete deprotonation of hydroxyl groups due to insufficient base.- Short reaction time.- Low reaction temperature. | - Increase the molar ratio of the methylating agent (e.g., dimethyl sulfate) to β-cyclodextrin.- Ensure the base is of high purity and used in a sufficient molar excess.- Extend the reaction time and monitor progress using TLC.- While low temperature is crucial for selectivity, ensure it is within the optimal range (-10°C to 0°C) and not excessively low to the point of hindering the reaction rate. |
| Low Yield | - Inefficient extraction of the final product.- Loss of product during purification steps.- Incomplete reaction. | - Optimize the solvent extraction process; for instance, using chloroform (B151607) for extraction.[7]- Carefully perform precipitation and filtration steps to minimize product loss.- Ensure the reaction goes to completion by monitoring with TLC before workup. |
| Formation of a Mixture of Isomers (e.g., RAMEB) | - Reaction conditions are not selective for the 2 and 6 positions.- High reaction temperature.- Inappropriate choice of base or solvent. | - Strictly maintain the reaction temperature between -10°C and 0°C.[1][3]- The use of a copper(II) complex as a protecting group for the secondary hydroxyls can significantly improve selectivity for the primary hydroxyl groups.[7]- Follow established protocols that are known to favor 2,6-di-O-methylation. |
| Presence of Unreacted β-Cyclodextrin | - Incomplete reaction.- Insufficient methylating agent or base. | - Increase the molar ratio of reactants.- Extend the reaction time.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Difficulty in Purifying the Final Product | - Presence of inorganic salts from the base.- Residual solvent (e.g., DMF).- Presence of byproducts. | - After neutralizing the reaction, filter to remove any precipitate.[7]- Use precipitation with a non-solvent like acetone (B3395972) to isolate the product.- Employ dialysis or size-exclusion chromatography for more rigorous purification.[13]- For removal of DMF, techniques like vacuum distillation can be used. |
Experimental Protocols
Protocol 1: Selective 2,6-di-O-methylation using Sodium Hydroxide and Dimethyl Sulfate
This protocol is adapted from a process for preparing heptakis-(2,6-di-O-methyl)-β-cyclodextrin.[3]
Materials:
-
Anhydrous β-cyclodextrin
-
Absolute N,N-dimethylformamide (DMF)
-
Powdered sodium hydroxide (NaOH)
-
Freshly distilled dimethyl sulfate (DMS)
-
Aqueous ammonia (B1221849) solution
Procedure:
-
Dissolve 11.35 g (0.01 mol) of anhydrous β-cyclodextrin in 100 ml of absolute DMF in a reaction vessel equipped with a stirrer.
-
Cool the solution to -7°C with vigorous stirring.
-
Add 8.4 g (0.21 mol) of powdered sodium hydroxide in portions over 10 minutes.
-
Add 20 ml (0.21 mol) of freshly distilled dimethyl sulfate dropwise over 15 minutes, ensuring the reaction temperature is maintained between -7°C and -5°C.
-
Continue stirring the mixture for an additional 4 hours at a temperature of -3°C to -5°C.
-
Monitor the progress of the reaction by taking samples and analyzing them using thin-layer chromatography.
-
Once the reaction is complete (no further increase in the target product is observed), interrupt the reaction by adding aqueous ammonia solution.
-
Proceed with purification steps, which may include filtration, precipitation, and solvent extraction.
Protocol 2: Purification of Methylated β-Cyclodextrin
A general purification procedure involves the following steps:
-
Neutralization and Filtration: Neutralize the reaction mixture to precipitate inorganic salts. Filter the mixture to remove the solid precipitate.
-
Solvent Removal: If a high-boiling solvent like DMF was used, it can be removed under reduced pressure.
-
Precipitation: Precipitate the crude product by adding the concentrated solution to a non-solvent, such as acetone.
-
Filtration and Washing: Collect the precipitated product by filtration and wash it with the non-solvent to remove impurities.
-
Solvent Extraction: Dissolve the crude product in water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform) to isolate the methylated cyclodextrin.[7]
-
Drying: Dry the purified product under vacuum.
Data Presentation
Table 1: Comparison of Reaction Parameters for β-Cyclodextrin Methylation
| Parameter | Method 1 (NaOH/DMS) [3] | Method 2 (DMC/K₂CO₃) [5] | Method 3 (CuSO₄ protection) [7] |
| Methylating Agent | Dimethyl sulfate (DMS) | Dimethyl carbonate (DMC) | Dimethyl sulfate (DMS) |
| Base/Catalyst | Sodium hydroxide (NaOH) | Anhydrous potassium carbonate (K₂CO₃) | Sodium hydroxide (NaOH) |
| Solvent | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) | Water |
| Molar Ratio (β-CD:Methylating Agent) | 1:21 | 1:28 | 1: (8 mL DMS per 1 mmol β-CD) |
| Molar Ratio (β-CD:Base/Catalyst) | 1:21 | 1:14 | 1: (50 mL conc. NaOH per 1 mmol β-CD) |
| Temperature | -7°C to -3°C | 85°C | Room Temperature |
| Reaction Time | ~4 hours | 24 hours | 24 hours |
| Reported Yield | Not explicitly stated for isolated product | Not explicitly stated | 76% (for MβCD) |
| Degree of Substitution (DS) | Results in a mixture with ~70% target product | Can reach an average DS of 14.2 | Selective for 6-O-methylation |
Visualizations
Caption: Experimental workflow for the synthesis and purification of DM-β-CD.
Caption: Influence of key experimental parameters on the outcome of DM-β-CD methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 4. Industrial preparation method of 2, 6-di-O-methyl-beta-cyclodextrin and inspection method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101508741B - Process for synthesis of methylation-beta-cyclodextrin with dimethyl carbonate and beta-cyclodextrin - Google Patents [patents.google.com]
- 7. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers - Google Patents [patents.google.com]
- 9. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of hydroxypropyl-β-cyclodextrins with different substitution patterns via FTIR, GC-MS, and TG-DTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5831081A - Process for the purification of water-soluble cyclodextrin derivatives - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-up of 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2,6-di-O-methyl-β-cyclodextrin (DM-β-CD) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the industrial scale-up of DM-β-CD synthesis?
A1: The most critical parameters are reaction temperature, the molar ratio of reactants, and the moisture content of the starting materials. Precise control of these variables is essential to ensure high yield and purity of the desired 2,6-di-O-methyl-β-cyclodextrin.
Q2: What are the common impurities and by-products encountered in large-scale DM-β-CD synthesis?
A2: Common impurities include unreacted β-cyclodextrin, mono-methylated β-cyclodextrin, and over-methylated species such as 2,3,6-tri-O-methyl-β-cyclodextrin. The formation of these by-products is highly dependent on the reaction conditions.
Q3: What are the recommended analytical techniques for in-process control and final product quality assessment?
A3: For in-process control, Thin Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of the methylation reaction.[1][2] For final product quality control, High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended for purity assessment and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the degree and position of methylation.
Troubleshooting Guide
Issue 1: Low Yield of DM-β-CD
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using TLC until the starting β-cyclodextrin spot is no longer prominent.[1][2]- Ensure adequate stirring to maintain a homogeneous reaction mixture, especially at a large scale. |
| Suboptimal Molar Ratio of Methylating Agent | - A significant excess of dimethyl sulfate (B86663) can lead to over-methylation, while an insufficient amount will result in incomplete reaction. A common industrial approach involves the staged addition of dimethyl sulfate.[3] |
| Moisture in Starting Materials | - Ensure the β-cyclodextrin is thoroughly dried before use, as water can react with the methylating agent and affect the reaction efficiency. Industrial processes often include a drying step at 90-130°C.[3] |
| Inadequate Temperature Control | - The methylation of β-cyclodextrin is an exothermic reaction. Maintaining a low temperature (ideally between -10°C and 0°C) is crucial for selectivity towards 2,6-di-O-methylation.[2] Poor temperature control can lead to a mixture of products and lower the yield of the desired isomer. |
Issue 2: Poor Purity of DM-β-CD (Presence of Over- and Under-methylated By-products)
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incorrect Reaction Temperature | - Temperatures above 0°C can increase the rate of methylation at the C-3 hydroxyl group, leading to the formation of 2,3,6-tri-O-methyl-β-cyclodextrin. Strict adherence to the -10°C to 0°C range is critical.[2] |
| Non-homogeneous Reaction Mixture | - Inadequate mixing on an industrial scale can create localized "hot spots" or areas of high reactant concentration, leading to non-selective methylation. Ensure the reactor is equipped with an efficient agitation system. |
| Incorrect Stoichiometry or Addition Rate | - The controlled, dropwise, or staged addition of dimethyl sulfate is recommended to maintain a consistent reaction rate and minimize side reactions.[3] |
Issue 3: Difficulty in Product Purification and Isolation
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inefficient Crystallization | - The choice of solvent is critical for effective purification by recrystallization. A mixture of methanol (B129727) and water is often effective for laboratory-scale purification. For industrial scale, solvent selection must also consider safety, cost, and recovery.[4][5] |
| Co-precipitation of Impurities | - If the crude product contains a high concentration of impurities with similar solubility profiles, multiple recrystallization steps may be necessary. |
| Residual Solvent in Final Product | - After filtration, ensure the product is thoroughly dried under vacuum to remove any residual solvents from the crystallization process. |
Experimental Protocols
Protocol 1: Industrial Synthesis of 2,6-di-O-methyl-β-cyclodextrin
This protocol is a generalized representation based on common industrial practices.
-
Raw Material Preparation: Dry the β-cyclodextrin at 90-130°C for 2-15 hours to achieve a water loss of 3-20%.[3]
-
Reaction Setup: In a suitable reactor, add anhydrous barium oxide, barium hydroxide, and N,N-dimethylformamide (DMF) and stir until a homogeneous mixture is obtained. Cool the mixture to between -10°C and 10°C.[3]
-
Addition of β-cyclodextrin: Add the dried β-cyclodextrin to the reaction mixture in several portions over a period of time, maintaining the low temperature.[3]
-
Methylation: Slowly add dimethyl sulfate dropwise or in portions to the reaction mixture, ensuring the temperature is maintained between -10°C and 0°C.[2] The total reaction time can be several hours.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples and analyzing them using Thin Layer Chromatography (TLC).[2]
-
Quenching: Once the reaction is complete, quench the reaction by adding an aqueous ammonia (B1221849) solution.
-
Work-up and Isolation: The product is typically extracted with a chlorinated solvent like chloroform. The organic phase is then washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system.
Protocol 2: Quality Control using HPLC-RID
-
Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of methanol and water (e.g., 7:93 v/v) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Sample Preparation: Dissolve a known amount of the DM-β-CD sample in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of the main peak (DM-β-CD) and any impurity peaks. Quantify the purity based on the relative peak areas.
Visualizations
Caption: Industrial synthesis workflow for DM-β-CD.
Caption: Troubleshooting logic for low yield of DM-β-CD.
References
- 1. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0121777A2 - Process for preparing heptakis-(2,6-di-O-methyl)-beta cyclodextrin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Avoiding degradation of guest molecules during complexation with DM-β-CD
Welcome to the technical support center for guest molecule complexation with Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent the degradation of guest molecules during the inclusion complexation process.
Frequently Asked Questions (FAQs)
Q1: Why is my guest molecule degrading during complexation with DM-β-CD?
A1: Degradation of a guest molecule during complexation can be attributed to several factors. The primary culprits are often inappropriate pH, elevated temperatures, oxidative stress, or photodegradation, which can be exacerbated by the experimental conditions.[1][2] In some instances, the cyclodextrin (B1172386) itself can, under specific conditions, catalyze certain reactions like hydrolysis, although DM-β-CD is generally considered to be a stabilizing agent.[1][2][3] It is crucial to evaluate the inherent stability of your guest molecule under the chosen complexation conditions (solvent, pH, temperature) even before introducing DM-β-CD.
Q2: How does DM-β-CD protect guest molecules from degradation?
A2: DM-β-CD protects guest molecules by encapsulating the liable part of the molecule within its hydrophobic cavity. This inclusion shields the guest molecule from external factors such as light, heat, and oxidative agents.[1] This encapsulation can also prevent hydrolysis by limiting the access of water to susceptible functional groups. The methylated rims of DM-β-CD can also contribute to a more stable complex compared to unsubstituted β-cyclodextrin, further enhancing its protective effect.[4][5][6][7]
Q3: Can DM-β-CD ever promote the degradation of a guest molecule?
A3: While less common, there are instances where cyclodextrins can catalyze the degradation of certain guest molecules.[1][2] This is more frequently observed with native β-cyclodextrin, where the hydroxyl groups can participate in catalysis.[1] For DM-β-CD, the methylation of these hydroxyl groups generally reduces this catalytic activity. However, it is essential to be aware of this possibility, especially for guest molecules with functional groups that are highly susceptible to hydrolysis or other catalytic reactions. Careful monitoring of guest stability during formulation development is always recommended.
Q4: What is the ideal pH for complexation with DM-β-CD to minimize degradation?
A4: The optimal pH for complexation is highly dependent on the guest molecule's pKa. For ionizable drugs, the neutral form generally shows a higher affinity for the hydrophobic cyclodextrin cavity, leading to a more stable complex.[8][9][10] Therefore, adjusting the pH to favor the neutral species of the guest molecule can enhance complexation and stability. However, the pH must also be within a range where the guest molecule itself is stable. It is a balance between maximizing complex stability and minimizing the inherent degradation rate of the guest at a given pH.[8][10]
Q5: How does temperature affect guest molecule stability during complexation?
A5: Temperature can have a dual effect on the complexation process. Higher temperatures can increase the solubility of both the guest molecule and DM-β-CD, potentially favoring complex formation. However, elevated temperatures can also accelerate the degradation of thermally labile guest molecules.[11] The stability of the inclusion complex itself can also be temperature-dependent, with some studies showing that the stoichiometry of the complex can change with temperature.[12] It is crucial to select a temperature that is high enough to facilitate complexation but low enough to prevent significant degradation of the guest molecule.
Troubleshooting Guides
Issue 1: Significant degradation of the guest molecule is observed after complexation.
This is a critical issue that can compromise the efficacy and safety of the final product. The following troubleshooting guide will help you identify and address the potential causes of degradation.
Troubleshooting Workflow:
References
- 1. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. Effect of temperature on the structure and drug-release behaviour of inclusion complex of β-cyclodextrin with cyclophosphamide: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 2,6-Di-O-methyl-beta-cyclodextrin vs. Hydroxypropyl-β-cyclodextrin for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, cyclodextrins have emerged as pivotal excipients for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs. Among the various chemically modified β-cyclodextrins, 2,6-Di-O-methyl-beta-cyclodextrin (DM-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are two of the most extensively investigated derivatives. This guide provides an objective, data-driven comparison of their performance in drug delivery applications, supported by experimental findings and detailed methodologies to aid in the selection of the optimal cyclodextrin (B1172386) for specific formulation challenges.
At a Glance: Key Performance Differences
| Feature | This compound (DM-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Key Takeaway |
| Solubility Enhancement | Generally offers higher solubilizing capacity for many drugs. | Provides significant solubility enhancement, often sufficient for many applications. | DM-β-CD is a more potent solubilizer. |
| Complexation Efficiency | Often forms more stable inclusion complexes with higher stability constants (Kc). | Forms stable complexes, though often with lower stability constants compared to DM-β-CD. | DM-β-CD typically exhibits stronger binding with guest molecules. |
| In Vivo Bioavailability | Can significantly increase oral bioavailability, as demonstrated with drugs like tacrolimus (B1663567). | Well-established for improving in vivo performance and is used in several commercial formulations. | Both are effective, but DM-β-CD has shown superior bioavailability enhancement in some cases. |
| Cytotoxicity | Exhibits higher cytotoxicity, particularly hemolytic activity, due to its greater lipophilicity and interaction with cell membrane components. | Considered to have a better safety profile with lower cytotoxicity and hemolytic activity. | HP-β-CD is the safer option, especially for parenteral formulations. |
| Regulatory Status | Primarily used in research and preclinical studies. | Widely used in approved pharmaceutical products for various routes of administration. | HP-β-CD has a more established regulatory track record. |
Quantitative Performance Data
Table 1: Solubility Enhancement and Complexation Efficiency
The ability of a cyclodextrin to enhance drug solubility is intrinsically linked to its complexation efficiency, often quantified by the stability constant (Kc). A higher Kc value indicates a more stable drug-cyclodextrin complex.
| Drug | Cyclodextrin | Stability Constant (Kc) (M⁻¹) | Solubility Increase | Phase Solubility Diagram Type | Reference |
| Tacrolimus | DM-β-CD | Not explicitly calculated, but showed the greatest solubilizing activity | Markedly augmented | Aₚ-type | [1] |
| Tacrolimus | HP-β-CD | K₁:₁ = 1,180; K₁:₂ = 4,490 | Significant | Aₚ-type | [2] |
| Allicin | DM-β-CD | 1555.9 | 17.59-fold | Not specified | |
| Allicin | HP-β-CD | Lower than DM-β-CD | 12-fold | Not specified | |
| Diosmin | HP-β-CD | 200.08 | 2521.52% at 123.73 mmol/L | Aₗ-type | [3] |
| Domperidone | HP-β-CD | 87.33 | Linear increase with concentration | Aₗ-type | [4] |
| Ibuprofen | HP-β-CD | Most efficient among derivatives tested | Linear increase with concentration | Not specified | [5] |
Note: Direct comparative studies for Kc values of the same drug with both cyclodextrins are limited in the literature. The data presented is compiled from various sources to illustrate general trends.
Table 2: Cytotoxicity Profile
Cytotoxicity is a critical parameter, especially for parenteral formulations. Methylated cyclodextrins are generally more cytotoxic than their hydroxypropylated counterparts due to their higher lipophilicity and ability to extract cholesterol and phospholipids (B1166683) from cell membranes.[6][7]
| Cyclodextrin | Assay | Cell Line / System | IC₅₀ or Effect | Reference |
| DM-β-CD (DIMEB) | Not specified | Not specified | Ranked as most cytotoxic among several methylated β-CDs | [8][9] |
| HP-β-CD | TUNEL Assay | Mouse Retinal Explants | Safer than RMβCD; tolerated at levels up to 10 mM | [6] |
| DM-β-CD | Hemolysis Assay | Rabbit Erythrocytes | Highest hemolytic activity among tested β-CD derivatives | [10] |
| HP-β-CD | Hemolysis Assay | Rabbit Erythrocytes | Lower hemolytic activity than DM-β-CD and native β-CD | [10] |
Table 3: In Vivo Performance Comparison: A Case Study with Tacrolimus
A study directly comparing the oral bioavailability of tacrolimus in rats highlights the potential advantages of DM-β-CD.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) | Reference |
| Tacrolimus Suspension | 1.8 ± 0.5 | 4.0 ± 1.2 | 16.2 ± 5.6 | 10.9 | [1] |
| Tacrolimus + DM-β-CD | 10.1 ± 1.5 | 1.8 ± 0.4 | 80.2 ± 13.0 | 54.2 | [1] |
| Tacrolimus + HP-β-CD | 7.2 ± 2.0 | 2.5 ± 0.6 | 55.4 ± 16.1 | 37.4 | [1] |
Data are presented as mean ± S.E. (n=5-6). Relative bioavailability is compared to an intravenous administration of tacrolimus.
Experimental Protocols
Phase Solubility Study
This method is fundamental for determining the stoichiometry of the drug-cyclodextrin complex and its stability constant (Kc).
Methodology:
-
Preparation of Cyclodextrin Solutions: A series of aqueous solutions with increasing concentrations of either DM-β-CD or HP-β-CD are prepared in a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Equilibration: An excess amount of the drug is added to each cyclodextrin solution. The resulting suspensions are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, the samples are filtered (e.g., through a 0.45 µm filter) or centrifuged to remove the undissolved drug.
-
Quantification: The concentration of the dissolved drug in the filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: A phase solubility diagram is constructed by plotting the total dissolved drug concentration against the cyclodextrin concentration. The stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (S₀), assuming a 1:1 complex, using the following equation: Kc = slope / (S₀ * (1 - slope))
In Vitro Drug Release (Dissolution) Study
This experiment evaluates the rate and extent of drug release from the cyclodextrin complex compared to the pure drug.
Methodology:
-
Apparatus: A USP Dissolution Apparatus 2 (paddle method) is commonly used.
-
Dissolution Medium: The medium is selected to simulate physiological conditions (e.g., 900 mL of 0.1 N HCl for gastric fluid or phosphate buffer pH 6.8 for intestinal fluid), maintained at 37 ± 0.5°C.
-
Procedure: An accurately weighed amount of the pure drug or the drug-cyclodextrin complex (equivalent to a specific dose of the drug) is added to the dissolution vessel. The paddle is rotated at a constant speed (e.g., 50 or 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), aliquots of the dissolution medium are withdrawn. An equal volume of fresh, pre-warmed medium is added to maintain a constant volume.
-
Quantification: The drug concentration in the collected samples is determined by a suitable analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate dissolution profiles.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Culture: A suitable cell line (e.g., Caco-2, HeLa, A549) is cultured in an appropriate medium and seeded into 96-well plates at a specific density. The cells are allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of DM-β-CD or HP-β-CD. Control wells (untreated cells and cells treated with a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration of cyclodextrin that causes 50% inhibition of cell viability) is determined by plotting cell viability against the logarithm of the cyclodextrin concentration.
Visualizations
Caption: Workflow for comparing DM-β-CD and HP-β-CD performance.
Caption: Structure-performance relationship of DM-β-CD vs. HP-β-CD.
Conclusion
The choice between this compound and hydroxypropyl-β-cyclodextrin is a critical decision in drug formulation that requires a balance between efficacy and safety. Experimental data consistently demonstrates that DM-β-CD is a more potent solubilizing agent , often forming more stable complexes and leading to potentially greater enhancements in oral bioavailability.
However, this increased efficacy is accompanied by a significantly higher cytotoxicity and hemolytic activity . In contrast, HP-β-CD offers a superior safety profile , which has led to its widespread acceptance and use in numerous commercially available drug products.
For early-stage research and oral formulations where maximizing solubility and absorption is the primary goal and potential toxicity can be carefully managed, DM-β-CD may be a valuable tool. For applications requiring parenteral administration or where a well-established safety and regulatory profile is paramount, HP-β-CD remains the industry standard. Researchers must weigh the enhanced solubilization capacity of DM-β-CD against the favorable toxicological profile of HP-β-CD in the context of the specific drug candidate, intended route of administration, and therapeutic indication.
References
- 1. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Tacrolimus/Hydroxypropyl-β-Cyclodextrin Eye Drop [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. Solid State Characterization of Domperidone: Hydroxypropyl-β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Some pharmaceutical and inclusion properties of 2-hydroxybutyl-β-cyclodextrin derivative [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Quantification of 2,6-Di-O-methyl-beta-cyclodextrin
For researchers, scientists, and drug development professionals, accurate quantification of 2,6-Di-O-methyl-beta-cyclodextrin is crucial for formulation development, quality control, and pharmacokinetic studies. Due to its lack of a UV-absorbing chromophore, specialized High-Performance Liquid Chromatography (HPLC) methods employing universal detectors are required. This guide provides a comparative overview of suitable HPLC techniques, focusing on Refractive Index (RI) and Charged Aerosol Detection (CAD) as primary alternatives, supported by experimental data from closely related cyclodextrins.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for the quantification of this compound hinges on the required sensitivity, robustness, and available instrumentation. Both HPLC-RI and HPLC-CAD have demonstrated utility in the analysis of non-chromophoric compounds like cyclodextrins.
HPLC with Refractive Index (RI) Detection
HPLC-RI is a robust and widely accessible technique for the quantification of cyclodextrins. It measures the changes in the refractive index of the mobile phase as the analyte elutes from the column. While generally less sensitive than other universal detectors, its simplicity and reliability make it a valuable tool for routine analysis.
HPLC with Charged Aerosol Detection (CAD)
HPLC-CAD offers a more sensitive alternative to RI detection for the analysis of non-volatile and semi-volatile compounds. The detector generates a response proportional to the mass of the analyte, independent of its chemical structure, providing high sensitivity and a wide dynamic range.
Quantitative Data Summary
The following tables summarize the performance of HPLC methods with RI and CAD detection for the quantification of beta-cyclodextrins. While the data presented is for the parent β-cyclodextrin, the methodologies are directly applicable to its methylated derivative, this compound, after appropriate method validation.
Table 1: Performance Data for HPLC-RI Method for β-Cyclodextrin Quantification [1]
| Parameter | Performance |
| Linearity Range | 0.01 - 4 mg/mL |
| Correlation Coefficient (r) | 0.9998 |
| Accuracy (Recovery) | 94.53% - 99.91% |
| Precision (RSD%) | 1.24% - 5.36% |
Table 2: Performance Data for UHPLC-CAD Method for β-Cyclodextrin Quantification
| Parameter | Performance |
| Linearity (R²) | 0.999 |
| Lower Limit of Quantification (LOQ) | 530 pg |
Experimental Protocols
Detailed methodologies for the referenced HPLC experiments are provided below to facilitate the replication and adaptation of these methods for this compound analysis.
HPLC-RI Method Protocol[1]
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector.
-
Column: YMC ODS-AQ column (C18 reversed-phase).
-
Mobile Phase: A mixture of methanol (B129727) and water (7:93% v/v).
-
Flow Rate: Not specified.
-
Sample Preparation: Standards and samples prepared in the mobile phase.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
UHPLC-CAD Method Protocol
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a Charged Aerosol Detector.
-
Column: Acclaim PA2, 2.2 µm, 2.1 x 250 mm UHPLC column.
-
Mobile Phase: Specifics not detailed, but must be volatile and of high purity.
-
Flow Rate: Not specified.
-
Detection: Charged Aerosol Detector.
-
Quantification: Based on a calibration curve, which may exhibit a non-linear response.
Method Validation and Workflow
The validation of an analytical method is a critical step to ensure its reliability and accuracy for its intended purpose. The general workflow for HPLC method validation is depicted below.
Caption: General workflow for HPLC method validation.
Signaling Pathways and Logical Relationships
The choice between different HPLC detectors for cyclodextrin (B1172386) analysis can be represented as a logical decision-making process based on the desired analytical performance.
Caption: Decision tree for HPLC detector selection.
References
A Comparative Guide to the Enantioseparation Abilities of Methylated Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
The ability to separate enantiomers is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles. Methylated cyclodextrins have emerged as highly effective chiral selectors for this purpose, widely employed in separation techniques like capillary electrophoresis (CE), high-performance liquid chromatography (HPLC), and gas chromatography (GC). This guide provides a comparative analysis of the enantioseparation capabilities of common methylated β-cyclodextrins, supported by experimental data and detailed protocols.
Understanding Methylated Cyclodextrins as Chiral Selectors
Cyclodextrins (CDs) are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior. This structure allows them to form inclusion complexes with a variety of guest molecules, including enantiomers. The chiral recognition mechanism arises from the differential stability of the diastereomeric complexes formed between the cyclodextrin (B1172386) host and each enantiomer guest.
Methylation of the hydroxyl groups on the cyclodextrin rim significantly alters its enantioseparation characteristics. The degree and position of methylation impact the shape of the cavity, its hydrophobicity, and the potential for hydrogen bonding, leading to a range of selectivities for different chiral compounds. The most commonly used methylated β-cyclodextrins include:
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB): Often considered a highly versatile chiral selector.
-
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB): Fully methylated, offering a more rigid and hydrophobic cavity. The purity of TRIMEB has been shown to be crucial for achieving the best enantioselectivity.[1]
-
Randomly Methylated-β-cyclodextrin (RAMEB): A mixture of various methylated isomers, which can sometimes provide unique selectivities due to the complex composition.
Comparative Enantioseparation Performance
The effectiveness of a chiral selector is typically quantified by the separation factor (α) and the resolution (Rs). The separation factor is the ratio of the retention factors of the two enantiomers, indicating the degree of separation, while the resolution factor describes how well the two peaks are separated. A resolution of 1.5 or greater is generally considered baseline separation.[2]
The following table summarizes experimental data for the enantioseparation of various chiral compounds using different methylated cyclodextrins in capillary electrophoresis.
| Analyte | Chiral Selector | Separation Factor (α) | Resolution (Rs) |
| β-Adrenergic Antagonists | |||
| Propranolol | DM-β-CD | 1.05 | - |
| TM-β-CD | 1.02 | - | |
| CM-β-CD | 1.10 | - | |
| Esmolol | DM-β-CD | 1.03 | - |
| TM-β-CD | 1.02 | - | |
| CM-β-CD | 1.05 | - | |
| Atenolol | DM-β-CD | 1.00 | - |
| TM-β-CD | 1.00 | - | |
| CM-β-CD | 1.06 | - | |
| Metoprolol | DM-β-CD | 1.02 | - |
| TM-β-CD | 1.00 | - | |
| CM-β-CD | 1.06 | - | |
| Bisoprolol | DM-β-CD | 1.00 | - |
| TM-β-CD | 1.00 | - | |
| CM-β-CD | 1.06 | - | |
| Calcium Channel Blockers | |||
| Verapamil | TM-β-CD | 1.04 | 1.58 |
| Psychoactive Substances | |||
| Methamphetamine | CM-β-CD | 1.013 | 4.3 |
Data for β-Adrenergic Antagonists from a study using a 50 mM Tris (pH 3.0) buffer.[3] DM-β-CD and TM-β-CD were used at 30 mM, while CM-β-CD was used at 8 mM. Data for Verapamil from an optimized method.[4] Data for Methamphetamine from a study using carboxymethyl-β-cyclodextrin (CM-β-CD).[5]
Experimental Protocols
The successful enantioseparation using methylated cyclodextrins is highly dependent on the experimental conditions. Below are detailed methodologies for typical enantioseparation experiments in capillary electrophoresis.
General Protocol for Capillary Electrophoresis (CE) Enantioseparation
This protocol outlines a general strategy for developing a CE method for enantioseparation using methylated cyclodextrins.
1. Instrumentation:
-
A standard capillary electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length).
2. Reagents:
-
Buffer: A common starting point is a 50-100 mM phosphate (B84403) or Tris buffer. The pH is a critical parameter and should be adjusted to ensure the analyte is charged. For basic compounds, an acidic pH (e.g., 2.5-5.0) is typically used.[4][6][7]
-
Chiral Selector: Prepare stock solutions of the desired methylated cyclodextrin (e.g., DM-β-CD, TM-β-CD, or RAMEB). The concentration of the chiral selector in the running buffer is a key parameter to optimize and typically ranges from 5 to 30 mM.[3][4]
-
Sample: Dissolve the racemic mixture in the running buffer or a compatible solvent at a suitable concentration for detection.
3. Separation Conditions:
-
Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled temperature, often around 15-25 °C, is crucial for reproducible results.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[4]
-
Detection: UV detection at a wavelength where the analyte absorbs.
4. Method Development and Optimization:
-
Screening of Chiral Selectors: Test different methylated cyclodextrins to find the one that provides the best initial separation.
-
Optimization of Selector Concentration: Vary the concentration of the selected cyclodextrin to maximize resolution.
-
pH Optimization: Fine-tune the pH of the running buffer to optimize the charge of the analyte and its interaction with the cyclodextrin.
-
Organic Modifiers: In some cases, the addition of organic modifiers like methanol (B129727) can improve separation.
Optimized Protocol for Verapamil Enantioseparation
The following protocol was optimized for the enantioseparation of Verapamil using Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD).[4]
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 5.0.
-
Chiral Selector: 21 mM TM-β-CD in the BGE.
-
Capillary Temperature: 15 °C.
-
Applied Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 1 second.
-
Expected Outcome: Baseline separation (Rs = 1.58) with a migration time of approximately 4 minutes.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow of a typical enantioseparation experiment using methylated cyclodextrins in capillary electrophoresis.
Caption: Workflow for CE enantioseparation.
Conclusion
Methylated β-cyclodextrins are powerful and versatile tools for the enantioseparation of a wide range of chiral compounds. The choice of the specific methylated derivative and the optimization of experimental conditions are crucial for achieving successful separation. Heptakis(2,6-di-O-methyl)-β-cyclodextrin often serves as a good starting point for method development due to its broad applicability. For more challenging separations, exploring other derivatives like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin or even randomly methylated mixtures can be beneficial. The data and protocols presented in this guide provide a solid foundation for researchers to develop and optimize their own enantioseparation methods using these effective chiral selectors.
References
- 1. Consequences of variable purity of heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin determined by liquid chromatography-mass spectrometry on the enantioselective separation of polychlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development strategies for the enantioseparation of drugs by capillary electrophoresis using cyclodextrins as chiral additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NMR and Mass Spectrometry for Dorzolamide-β-Cyclodextrin Complex Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of inclusion complexes between the carbonic anhydrase inhibitor dorzolamide (B1670892) (DM) and β-cyclodextrin (β-CD) is a promising strategy to enhance the drug's solubility and bioavailability. Rigorous characterization of these host-guest systems is paramount for their successful application in pharmaceutical formulations. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive analysis and cross-validation of DM-β-CD complexes.
Unveiling the Complex: A Two-Pronged Approach
Both NMR and MS offer unique insights into the formation and structure of inclusion complexes. While NMR spectroscopy provides detailed information about the stoichiometry, binding affinity, and spatial arrangement of the complex in solution, mass spectrometry excels in determining the stoichiometry of gas-phase ions and can offer insights into the relative binding strengths of non-covalent complexes.[1][2][3] The cross-validation of data from these two orthogonal techniques provides a higher degree of confidence in the characterization of DM-β-CD complexes.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters that can be determined for DM-β-CD complexes using NMR and MS. While specific experimental values for dorzolamide are not always published in a comparative context, this table illustrates the type of data that can be obtained and cross-validated.
| Parameter | NMR Spectroscopy | Mass Spectrometry | Cross-Validation Point |
| Stoichiometry | Determined by continuous variation method (Job's plot) using chemical shift changes.[4][5][6] | Determined by observing the mass-to-charge ratio (m/z) of the intact complex ions (e.g., [DM+β-CD+H]⁺).[1][7] | Both techniques should ideally confirm a 1:1 stoichiometry for the DM-β-CD complex. |
| Binding Constant (Ka) | Calculated from the titration data by fitting the changes in chemical shifts of guest or host protons to a binding isotherm.[8][9] | Relative binding affinities can be inferred from the relative intensities of the complex ions in the mass spectrum. Direct determination of Ka is less common but possible with specialized MS techniques. | While absolute values may differ due to the different phases being measured (solution vs. gas), the trends in binding affinity should be consistent. |
| Inclusion Geometry | 2D ROESY/NOESY experiments reveal through-space correlations between protons of DM and the inner cavity protons of β-CD, confirming inclusion and defining the orientation of the guest molecule.[4][10] | Not directly determined. Collision-induced dissociation (CID) can provide some structural information based on fragmentation patterns. | NMR provides the definitive structural information in solution, which is the state relevant to pharmaceutical formulations. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the analysis of DM-β-CD complexes.
NMR Spectroscopy Protocol for Stoichiometry and Binding Constant Determination
-
Sample Preparation: Prepare a stock solution of dorzolamide and a stock solution of β-cyclodextrin in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain a constant pH).
-
¹H NMR Titration: A series of NMR samples are prepared with a constant concentration of dorzolamide and varying concentrations of β-cyclodextrin.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.[4]
-
Data Analysis for Binding Constant: Monitor the chemical shift changes (Δδ) of specific dorzolamide protons that are sensitive to the formation of the inclusion complex. The binding constant (Kₐ) can be calculated by non-linear fitting of the titration curve (Δδ vs. [β-CD]) to a 1:1 binding model.[11][12]
-
Job's Plot for Stoichiometry: Prepare a series of solutions where the total molar concentration of dorzolamide and β-cyclodextrin is kept constant, but their mole fractions are varied. The stoichiometry is determined by plotting Δδ multiplied by the mole fraction of dorzolamide against the mole fraction of dorzolamide. The maximum of the plot indicates the stoichiometry of the complex.[4][6]
-
2D ROESY for Structural Elucidation: For a sample containing the DM-β-CD complex, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum is acquired. The presence of cross-peaks between the protons of dorzolamide and the inner protons (H3 and H5) of β-cyclodextrin confirms the formation of an inclusion complex and provides information about which part of the dorzolamide molecule is inserted into the cyclodextrin (B1172386) cavity.[4][10]
Mass Spectrometry Protocol for Stoichiometry Determination
-
Sample Preparation: Prepare a solution containing both dorzolamide and β-cyclodextrin in a solvent suitable for electrospray ionization (ESI), typically a mixture of water and a volatile organic solvent like methanol (B129727) or acetonitrile.
-
Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer. The soft ionization nature of ESI allows for the observation of non-covalent complexes in the gas phase.[2][13]
-
Mass Spectrum Acquisition: Acquire the mass spectrum in a positive or negative ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to preserve the non-covalent complex during the ionization and transfer process.
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the ions corresponding to the free dorzolamide, free β-cyclodextrin, and the non-covalent DM-β-CD complex. The stoichiometry is directly determined from the m/z of the complex ion. For a 1:1 complex, an ion corresponding to [DM + β-CD + H]⁺ or [DM + β-CD + Na]⁺ would be expected.[7]
Visualizing the Workflow and Complex Formation
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of NMR and MS data.
Caption: Conceptual diagram of DM-β-CD host-guest complex formation.
Conclusion
The synergistic use of NMR and mass spectrometry provides a robust framework for the characterization of dorzolamide-β-cyclodextrin inclusion complexes. NMR offers unparalleled detail on the structure and binding energetics in solution, while mass spectrometry provides rapid and sensitive confirmation of the complex's stoichiometry. By cross-validating the findings from both techniques, researchers and drug development professionals can gain a comprehensive understanding of the DM-β-CD system, ensuring the development of well-characterized and effective pharmaceutical formulations.
References
- 1. Ion Mobility-Mass Spectrometry Strategies to Elucidate the Anhydrous Structure of Noncovalent Guest/Host Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nuclear magnetic resonance investigation of the stoichiometries in beta-cyclodextrin:steroid inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry and molecular modeling studies on the inclusion complexes between alendronate and β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Isomeric Purity of 2,6-Di-O-methyl-beta-cyclodextrin Samples
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 2,6-Di-O-methyl-beta-cyclodextrin (2,6-DIMEB) is a critical parameter that can significantly influence its performance in various applications, including drug formulation and chiral separations. As commercially available 2,6-DIMEB is often a mixture of isomers rather than a single pure compound, rigorous analytical assessment is imperative. This guide provides a comparative overview of analytical methodologies for determining the isomeric purity of 2,6-DIMEB samples, complete with experimental protocols and data presentation.
Industrially produced 2,6-DIMEB is typically a complex mixture of methylated cyclodextrin (B1172386) isomers, with some products containing at least 40% of the desired heptakis(2,6-di-O-methyl)-beta-cyclodextrin isomer.[1] The primary impurities often include over-methylated homologs, such as hexakis(2,6-di-O-methyl)-(2,3,6-tri-O-methyl)-β-cyclodextrin. The characterization of these isomeric mixtures is crucial as the specific methylation pattern can affect properties like solubility, complexation behavior, and biological interactions.
Comparative Data of Commercial 2,6-DIMEB Samples
The following table summarizes typical quality control parameters for commercially available 2,6-DIMEB samples, based on a representative Certificate of Analysis. It is important to note that these values can vary between suppliers and batches.
| Parameter | Specification (Sample A) | Specification (Sample B) | Test Method |
| Assay (by HPLC) | ≥ 98.0% | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Average Degree of Substitution (DS) | 1.7 - 1.9 (by NMR) | Not Specified | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Heptakis(2,6-di-O-methyl)-β-cyclodextrin Content | Report Value | Not Specified | HPLC or NMR |
| Related Substances (e.g., β-cyclodextrin) | ≤ 0.1% | Not Specified | HPLC |
| Other Methylated Isomers | Report Value | Not Specified | HPLC or NMR |
Experimental Protocols
Accurate assessment of the isomeric purity of 2,6-DIMEB relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a powerful technique for separating and quantifying the various isomers present in a 2,6-DIMEB sample. A reversed-phase method is commonly used to separate the different methylated species.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a refractive index (RI) or evaporative light scattering detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the 2,6-DIMEB sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 5-10 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Analysis: The percentage of the main 2,6-DIMEB isomer and other related substances can be calculated based on the relative peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degree of Substitution and Isomeric Profile
¹H NMR spectroscopy is an invaluable tool for determining the average degree of substitution (DS) and for obtaining a fingerprint of the isomeric composition. The DS is calculated by comparing the integral of the signals from the methyl protons with the integral of the anomeric protons of the cyclodextrin backbone.[2]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Dissolve 10-20 mg of the 2,6-DIMEB sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
Data Analysis:
-
Integration: Integrate the signals corresponding to the anomeric protons (H-1) of the glucopyranose units (typically around 5.0-5.2 ppm) and the signals of the methyl protons (typically between 3.2 and 3.8 ppm).
-
Calculation of Degree of Substitution (DS): DS = (Integral of methyl protons / 3) / (Integral of anomeric protons)
The integral of the methyl protons is divided by 3 as each methyl group has three protons.
A complex pattern of signals in the methyl and anomeric regions can indicate a mixture of different isomers. Comparison of the spectra of different samples can provide a qualitative assessment of their isomeric similarity.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for assessing the isomeric purity of 2,6-DIMEB samples.
Caption: Workflow for assessing the isomeric purity of 2,6-DIMEB.
This comprehensive approach, combining both HPLC and NMR analysis, provides a robust assessment of the isomeric purity of this compound samples, ensuring their quality and suitability for their intended applications in research and drug development.
References
- 1. Synthesis and use of heptakis(2,6-di-O-methyl)-beta-cyclodextrin related to therapeutic applications: Patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Link: Correlating In Vitro Performance to In Vivo Outcomes for DM-β-CD Drug Formulations
A deep dive into the in vitro-in vivo correlation (IVIVC) of drug formulations utilizing 2,6-di-O-methyl-beta-cyclodextrin (DM-β-CD) reveals a promising strategy for enhancing the bioavailability of poorly soluble drugs. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of in vitro drug release and in vivo absorption, supported by experimental data and detailed methodologies.
The inclusion of poorly water-soluble drugs into the hydrophobic cavity of cyclodextrins, such as DM-β-CD, is a well-established technique to improve their aqueous solubility and dissolution rate. This enhancement in in vitro dissolution is often a strong indicator of improved in vivo bioavailability. DM-β-CD, in particular, has demonstrated significant efficacy in solubilizing hydrophobic drug candidates. Establishing a robust IVIVC is a critical step in pharmaceutical development, as it can streamline the formulation process, ensure product quality, and potentially reduce the need for extensive in vivo studies.
Comparative Analysis of In Vitro Release and In Vivo Pharmacokinetics
The following table summarizes the quantitative data from studies on drug formulations incorporating DM-β-CD, comparing their in vitro dissolution and permeability with their in vivo pharmacokinetic parameters against the pure drug.
| Drug | Formulation Details | In Vitro Parameter | Pure Drug | DM-β-CD Formulation | In Vivo Parameter | Pure Drug | DM-β-CD Formulation | Reference |
| Tacrolimus (B1663567) | Suspension in rats | Dissolution Rate | Markedly lower | Markedly augmented | AUC (ng·h/mL) | Low | Significantly Increased | [1] |
| Absorption Variability | High | Low | [1] | |||||
| Docetaxel | Inclusion Complex (IC) | Aqueous Solubility | 1 part | Increased by 76.04-fold | Permeability (absorptive) | Similar | Similar | [2] |
| In Vitro Dissolution Rate | 1 part | Increased by 3.55-fold | Permeability (efflux) | Higher | Decreased | [2] |
Note: "Markedly lower" and "Markedly augmented" are qualitative descriptions from the source; specific numerical values were not provided in the abstract.
Deciphering the Connection: Experimental Methodologies
Understanding the correlation between in vitro and in vivo results necessitates a close examination of the experimental protocols employed.
In Vitro Dissolution and Permeability Studies
Objective: To determine the rate and extent of drug release from the DM-β-CD formulation in a simulated physiological environment and to assess its ability to permeate a model membrane.
1. Preparation of DM-β-CD Inclusion Complexes:
-
Solvent Evaporation Technique: The drug (e.g., Docetaxel) and DM-β-CD are dissolved in a suitable solvent. The solvent is then evaporated under reduced pressure to form a solid inclusion complex. This solid is then characterized for its properties.[2]
2. In Vitro Dissolution Study:
-
Apparatus: A USP Dissolution Apparatus (e.g., paddle type) is typically used.
-
Dissolution Medium: The medium is chosen to simulate gastrointestinal conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Procedure: A known quantity of the pure drug or the DM-β-CD inclusion complex is added to the dissolution medium maintained at 37°C. Samples are withdrawn at predetermined time intervals, filtered, and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved drug.
3. In Vitro Permeability Study:
-
Model: A common method is the Caco-2 cell monolayer model, which simulates the intestinal epithelial barrier.
-
Procedure: The drug formulation (pure drug or DM-β-CD complex) is added to the apical side of the Caco-2 cell monolayer. The amount of drug that permeates to the basolateral side over time is measured to determine the absorptive permeability. To measure efflux, the drug is added to the basolateral side, and its transport to the apical side is quantified.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug from the DM-β-CD formulation in a living organism.
1. Animal Model:
-
Studies are often conducted in rats (e.g., Wistar rats) or other suitable animal models.[1]
2. Drug Administration:
-
The pure drug or the DM-β-CD formulation is administered orally (e.g., as a suspension) at a specific dose.[1]
3. Blood Sampling:
-
Blood samples are collected from the animals at various time points after drug administration.
4. Bioanalysis:
-
The concentration of the drug in the plasma or whole blood is determined using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time, which is indicative of the extent of absorption (bioavailability).
-
Visualizing the Process and Mechanism
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the IVIVC workflow and the mechanism of drug release from a DM-β-CD complex.
References
- 1. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel/dimethyl-β-cyclodextrin inclusion complexes: preparation, in vitro evaluation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Stabilizing Effect of DM-β-CD: A Comparative Guide for Drug Development Professionals
In the quest for robust drug formulations, the choice of excipients is paramount to ensure the stability and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive evaluation of Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) as a stabilizing agent, comparing its performance with other commonly used excipients. Through a detailed analysis of experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal stabilization strategy.
Unveiling the Stabilizing Power: A Quantitative Comparison
The stabilizing effect of an excipient is best understood through quantitative analysis of the degradation kinetics of an API. The following table summarizes the photostabilization of the highly light-sensitive drug, nifedipine (B1678770), when complexed with various cyclodextrins. The data clearly demonstrates the superior performance of DM-β-CD in retarding photodegradation under different light sources.
Table 1: Comparison of Photodegradation Rate Constants (k) for Nifedipine and its Cyclodextrin (B1172386) Inclusion Complexes
| Formulation | Degradation Rate Constant (k) x 10³ (h⁻¹) - Fluorescent Lamp | Degradation Rate Constant (k) x 10³ (h⁻¹) - Sunlight |
| Nifedipine (uncomplexed) | 13.8 | 48.5 |
| Nifedipine:β-CD Complex | 8.9 | 39.8 |
| Nifedipine:HP-β-CD Complex | 5.2 | 30.1 |
| Nifedipine:DM-β-CD Complex | 3.5 | 25.6 |
Data sourced from a study on the effect of inclusion complexation with cyclodextrins on the photostability of nifedipine in the solid state.[1]
The lower degradation rate constant for the Nifedipine:DM-β-CD complex under both fluorescent light and sunlight signifies a significantly enhanced photostability compared to uncomplexed nifedipine and its complexes with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD).[1] This superior protection is attributed to the effective encapsulation of the photosensitive dihydropyridine (B1217469) ring of nifedipine within the hydrophobic cavity of the DM-β-CD molecule.[1]
The Mechanism of Stabilization: Inclusion Complex Formation
Cyclodextrins, including DM-β-CD, are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2] This unique structure allows them to encapsulate "guest" molecules, such as APIs, forming non-covalent inclusion complexes.[2] This encapsulation shields the API from environmental factors that can cause degradation, such as light, heat, and oxidation. The efficiency of this stabilization depends on the goodness of fit between the API and the cyclodextrin cavity. The methylated nature of DM-β-CD can enhance its interaction with certain guest molecules, leading to more stable complexes and, consequently, better stabilization.
References
A Comparative Analysis of 2,6-Di-O-methyl-β-cyclodextrin (2,6-DIMEB) and Other Single Isomer Methylated Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (2,6-DIMEB) is a well-defined, single isomer methylated cyclodextrin (B1172386) that has garnered significant interest in the pharmaceutical sciences. Its unique structural characteristics, including a defined substitution pattern and a hydrophobic cavity, contribute to its distinct properties in drug delivery applications. This guide provides an objective comparison of 2,6-DIMEB with other single isomer and randomly methylated cyclodextrins, supported by experimental data, to aid researchers in selecting the appropriate cyclodextrin for their specific formulation needs.
Performance Comparison: Enhancing Drug Properties
The primary application of methylated cyclodextrins in drug development is to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs through the formation of inclusion complexes. The degree and pattern of methylation on the cyclodextrin molecule significantly influence these properties.
The ability of a cyclodextrin to increase the aqueous solubility of a drug is a critical performance parameter. The following table summarizes the solubility enhancement of various drugs by 2,6-DIMEB and other methylated cyclodextrins.
| Drug | Cyclodextrin | Molar Ratio | Solubility Enhancement Factor | Reference |
| Tacrolimus | 2,6-DIMEB | 1:1 | ~2000 | [1] |
| Tacrolimus | RAMEB | 1:1 | ~1000 | [1] |
| Tacrolimus | HP-β-CD | 1:1 | ~800 | [1] |
| Rebamipide | RAMEB | 1:1 | - | [2] |
| Rebamipide | HP-β-CD | 1:1 | - | [2] |
| Phenol | 2,6-DIMEB | 1:1 | - | [3] |
| Phenol | β-CD | 1:1 | - | [3] |
Note: Solubility enhancement factors can vary based on experimental conditions such as pH and temperature.
The stability of the inclusion complex, quantified by the binding constant (Ka), is another crucial factor. A higher binding constant generally indicates a more stable complex.
| Drug | Cyclodextrin | Binding Constant (Ka, M-1) | Method | Reference |
| (+)Brompheniramine | β-CD | - | ITC | [4] |
| (±)Brompheniramine | β-CD | - | ITC | [4] |
| Cyclopentolate | β-CD | - | ITC | [4] |
| Thioridazine | 2,6-DIMEB | - | ITC | [5] |
| Promethazine | 2,6-DIMEB | - | ITC | [5] |
Note: Direct comparative values for 2,6-DIMEB and other single isomers with the same guest molecule are limited in the reviewed literature.
The safety profile of cyclodextrins is paramount for their use in pharmaceutical formulations. The following table presents the 50% inhibitory concentration (IC50) values for 2,6-DIMEB and other methylated cyclodextrins on various cell lines. Lower IC50 values indicate higher cytotoxicity.
| Cyclodextrin | Cell Line | IC50 (mM) | Assay | Reference |
| 2,6-DIMEB | Caco-2 | - | - | - |
| TRIMEB | Caco-2 | - | - | - |
| RAMEB | A549 | 11 | MTT | [6] |
| RAMEB | Calu-3 | 25 | MTT | [6] |
| HP-β-CD | A549 | 56 | MTT | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize and compare methylated cyclodextrins.
Phase Solubility Studies
This method, based on the work of Higuchi and Connors, is used to determine the stoichiometry and apparent stability constant of drug-cyclodextrin complexes.
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the total drug concentration against the cyclodextrin concentration. The slope of the initial linear portion of the phase solubility diagram is used to calculate the stability constant (Ka).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Protocol:
-
Prepare solutions of the drug and the cyclodextrin in the same buffer, and thoroughly degas them.
-
Fill the sample cell of the ITC instrument with the cyclodextrin solution and the injection syringe with the drug solution.
-
Perform a series of small injections of the drug solution into the cyclodextrin solution while monitoring the heat change.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the drug to the cyclodextrin.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).[7][8]
2D ROESY NMR Spectroscopy
Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (2D ROESY) is used to determine the three-dimensional structure of the inclusion complex in solution by detecting through-space correlations between the protons of the drug and the cyclodextrin.
Protocol:
-
Prepare a solution of the drug-cyclodextrin complex in a suitable deuterated solvent (e.g., D2O).
-
Acquire a 2D ROESY spectrum on an NMR spectrometer. Key parameters to set include the mixing time, which is optimized to observe intermolecular cross-peaks.[9][10]
-
Process the 2D data to generate the ROESY spectrum.
-
Analyze the spectrum for cross-peaks between the protons of the drug and the inner protons (H3 and H5) of the cyclodextrin cavity.
-
The presence and intensity of these cross-peaks provide information about the proximity of specific protons, allowing for the determination of the orientation of the guest molecule within the host cavity.[9][10]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Protocol:
-
Seed cells (e.g., Caco-2) in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the cyclodextrins in cell culture medium.
-
Replace the medium in the wells with the cyclodextrin solutions and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]
Visualizations
Inclusion Complex Formation
The formation of an inclusion complex is a dynamic equilibrium where a guest molecule (drug) inserts into the hydrophobic cavity of a host molecule (cyclodextrin).
References
- 1. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 2,6-Di-O-methyl-beta-cyclodextrin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,6-Di-O-methyl-beta-cyclodextrin, a common oligosaccharide used in various research and pharmaceutical applications.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with care. This substance is a combustible solid, and while it is generally considered stable, good laboratory practices should always be observed.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impervious gloves.
-
Respiratory Protection: In case of dust formation, use a particulate respirator.[1][2]
Handling:
-
Use in a well-ventilated area to avoid dust generation.[1][2]
-
Do not eat, drink, or smoke when handling this chemical.[1][2]
-
Keep containers securely sealed when not in use.[1]
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
Minor Spills:
-
Clean up spills immediately.[1]
-
Wear appropriate PPE, including impervious gloves and safety glasses.[1][2]
-
Use dry clean-up procedures and avoid generating dust.[1][2]
-
Place the collected material into a clean, dry, sealable, and labeled container for disposal.[1][2]
Major Spills:
-
Alert emergency responders and inform them of the location and nature of the hazard.[1][2]
-
Control personal contact by using protective equipment and a dust respirator.[1][2]
-
Prevent the spillage from entering drains, sewers, or water courses.[1][2]
-
Recover the product wherever possible and place it in a labeled container for disposal.[1]
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all local, state, and federal regulations.[1][5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult with local authorities to ensure complete and accurate classification.[6]
Disposal Hierarchy: A common approach to chemical waste management follows a hierarchy of controls:
-
Reduction: Minimize the amount of waste generated.
-
Reuse: If the material is unused and uncontaminated, consider reusing it.
-
Recycling: Consult the manufacturer for recycling options.[7]
-
Disposal: If all other options are exhausted, dispose of the material through a licensed facility.[7]
Step-by-Step Disposal Guidance:
-
Collection: Place the waste this compound in a clearly labeled, sealed container.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste management authority for specific disposal instructions.
-
Treatment: Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal.[1][7]
-
Final Disposal: Arrange for the disposal of the waste through a licensed and approved hazardous waste disposal facility. Options may include burial in a licensed landfill or incineration in a licensed apparatus.[7]
Quantitative Data
No specific quantitative data, such as concentration limits for different disposal methods, are provided in the available safety data sheets for this compound. The disposal method is primarily determined by local regulations and the classification of the waste.
Experimental Protocols
There are no specific experimental protocols cited for the neutralization or decomposition of this compound prior to disposal. The recommended procedure is to manage it as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2,6-Di-O-methyl-beta-cyclodextrin
Essential safety protocols for the handling and disposal of 2,6-Di-O-methyl-beta-cyclodextrin are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.
Proper personal protective equipment (PPE) and adherence to established handling procedures are paramount when working with chemical compounds such as this compound, a white powder that is not readily miscible with water.[1] While no significant acute toxicological data has been identified, exercising caution and using appropriate safety measures will minimize exposure risk and prevent contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Glasses or Goggles | Essential to protect eyes from dust particles. Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Impervious/Chemical-Resistant Gloves | Nitrile gloves are a suitable option for preventing skin contact.[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat/Protective Clothing | A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][4] Work clothes should be laundered separately.[1] |
| Respiratory Protection | Dust Respirator (e.g., N95) | Recommended to avoid the inhalation of dust, especially when handling larger quantities or when adequate ventilation is not available. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
Experimental Protocol for Handling:
-
Don Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.[1]
-
Weighing: Carefully weigh the desired amount of this compound. Use techniques that minimize dust generation, such as gentle scooping and avoiding dropping the powder from a height.
-
Transfer: Transfer the weighed powder to a suitable container.
-
Dissolution (if applicable): If the experimental protocol requires dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then goggles, then lab coat).
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Place any unused or contaminated solid this compound into a clean, dry, sealable, and properly labeled container.[1] This includes any contaminated items such as weigh boats or filter papers.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated waste container.
-
Liquid Waste: If the compound is in solution, collect it in a sealed and labeled waste container. Do not pour chemical waste down the drain.[1]
Disposal Procedure:
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] It is the responsibility of the user to be aware of and adhere to these regulations. In some regions, certain chemical wastes must be tracked. This material may be suitable for recycling if it is unused and uncontaminated.[1] However, if it has been used or contaminated, it must be disposed of as chemical waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
